molecular formula C8H14Cl2N2 B1458129 (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride CAS No. 1311254-95-1

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Número de catálogo: B1458129
Número CAS: 1311254-95-1
Peso molecular: 209.11 g/mol
Clave InChI: MNSJPYQUTLRCJP-JZGIKJSDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1S)-1-pyridin-3-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-4-3-5-10-6-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSJPYQUTLRCJP-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amines are indispensable pharmacophores in modern drug discovery, frequently serving as the structural core for neurological agents, anti-inflammatory drugs, and kinase inhibitors. (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a highly versatile, stereopure building block. The presence of the pyridine ring allows for diverse hydrogen-bonding interactions within target protein pockets, while the strictly controlled (S)-stereocenter dictates the three-dimensional trajectory of subsequent functional groups.

As a Senior Application Scientist, I have structured this guide to detail the physicochemical profiling, mechanistic synthesis strategies, and rigorous analytical validation required to handle this molecule in a pharmaceutical development setting.

Physicochemical & Structural Profiling

The free base of (S)-1-(pyridin-3-yl)propan-1-amine is an oil at room temperature, making it susceptible to aerial oxidation and degradation. By converting it to a dihydrochloride salt, both the pyridine nitrogen (pKa ~5.2) and the primary aliphatic amine (pKa ~9.5) are protonated. This dual-protonation yields a highly crystalline, thermodynamically stable solid that ensures batch-to-batch consistency, enhances aqueous solubility for biological assays, and prevents stereocenter racemization.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Free Base CAS Number 1213461-45-0
Racemate CAS Number 60289-67-0
Molecular Formula C8H12N2 • 2HCl (C8H14Cl2N2)
Molecular Weight 209.11 g/mol (Salt) / 136.19 g/mol (Free Base)
Stereochemistry (S)-configuration at C1 of the propyl chain
Physical State White to off-white crystalline powder

Strategic Synthesis Workflows

To achieve >99% enantiomeric excess (ee), two distinct methodologies are employed: a highly predictable chemical asymmetric synthesis using Ellman's auxiliary, and a green biocatalytic approach using transaminases.

Route A: Asymmetric Synthesis via Ellman's Chiral Auxiliary

This route relies on the robust chemistry of tert-butanesulfinamide to direct the stereochemical outcome of a nucleophilic addition [1].

Mechanistic Causality: The condensation of 3-pyridinecarboxaldehyde with (R)-tert-butanesulfinamide requires a water scavenger and Lewis acid to drive the equilibrium. Titanium(IV) ethoxide (Ti(OEt)4) is selected because it coordinates to the aldehyde oxygen, increasing its electrophilicity, while simultaneously trapping the displaced water as insoluble TiO2. During the subsequent nucleophilic addition, ethylmagnesium bromide (EtMgBr) is utilized in a non-chelating solvent (dichloromethane). This specific environment enforces a rigid, six-membered cyclic transition state where the magnesium atom coordinates to the sulfinyl oxygen. This steric locking directs the ethyl nucleophile to attack the Re-face of the imine exclusively, establishing the (S)-configuration.

G A 3-Pyridinecarboxaldehyde C Sulfinyl Imine Intermediate A->C Ti(OEt)4 Condensation B (R)-t-Butanesulfinamide B->C E (S)-Sulfinamide Intermediate C->E Diastereoselective Addition D EtMgBr (Grignard) Addition D->E G (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride E->G Auxiliary Cleavage F HCl / MeOH Deprotection F->G

Figure 1: Workflow of Ellman's chiral auxiliary-mediated asymmetric synthesis.

Self-Validating Protocol: Ellman's Synthesis
  • Imine Condensation:

    • Action: Dissolve 3-pyridinecarboxaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • In-Process Control (IPC): Analyze via LC-MS. Validation: Proceed only when the aldehyde peak is <2% and the imine mass (m/z 211[M+H]+) is dominant.

  • Diastereoselective Grignard Addition:

    • Action: Cool the imine solution to -48 °C in anhydrous CH2Cl2. Add EtMgBr (2.0 eq, 3M in diethyl ether) dropwise over 30 minutes. Stir for 4 hours.

    • IPC: Quench a 100 µL aliquot with saturated NH4Cl. Analyze the organic layer via Chiral HPLC. Validation: Confirm a diastereomeric ratio (dr) of >95:5 favoring the (S)-sulfinamide.

  • Deprotection & Salification:

    • Action: Isolate the intermediate, dissolve in MeOH, and add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours. Evaporate the solvent to precipitate the product.

    • IPC: 1H NMR analysis. Validation: Confirm the complete disappearance of the tert-butyl singlet at ~1.2 ppm.

Route B: Biocatalytic Asymmetric Reductive Amination

For a scalable, green-chemistry approach, asymmetric reductive amination of 1-(pyridin-3-yl)propan-1-one is achieved using an (S)-selective ω-transaminase (ω-TA) derived from Vibrio fluvialis [2].

Mechanistic Causality: The enzyme relies on a pyridoxal 5'-phosphate (PLP) cofactor, which forms a Schiff base with the amine donor (isopropylamine). Isopropylamine is supplied in a 10-fold molar excess to push the thermodynamic equilibrium toward the product, as the reaction is otherwise severely product-inhibited by the generated acetone. The strict active-site topology of the V. fluvialis ω-TA ensures that hydride transfer occurs exclusively from one face, yielding the (S)-enantiomer.

G K 1-(Pyridin-3-yl)propan-1-one E ω-Transaminase (V. fluvialis) + PLP Cofactor K->E A Isopropylamine (Amine Donor) A->E P1 (S)-1-(Pyridin-3-yl)propan-1-amine E->P1 Asymmetric Amination P2 Acetone (Byproduct) E->P2 S Dihydrochloride Salt P1->S Precipitation H HCl (g) Salification H->S

Figure 2: Biocatalytic transamination pathway using V. fluvialis ω-TA.

Self-Validating Protocol: Biocatalysis
  • Enzymatic Transamination:

    • Action: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1-(pyridin-3-yl)propan-1-one (50 mM), isopropylamine (500 mM), and PLP (1 mM). Add purified V. fluvialis ω-TA (5 U/mL). Incubate at 30 °C with gentle agitation for 24 hours.

    • IPC: GC-FID monitoring. Validation: Reaction is deemed complete when ketone substrate depletion exceeds 98%.

  • Extraction and Salification:

    • Action: Adjust the aqueous phase to pH >12 using 5M NaOH. Extract the free amine into Methyl tert-butyl ether (MTBE). Dry the organic layer over Na2SO4, filter, and bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases.

    • IPC: Filter and dry the solid. Validation: Perform Chiral HPLC to ensure ee > 99%.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized (S)-1-(pyridin-3-yl)propan-1-amine dihydrochloride, rigorous analytical profiling must be established. The following table summarizes the quantitative QC metrics required for batch release.

Table 2: Analytical Quality Control (QC) Metrics
Analytical TechniqueMethod ParametersExpected Quantitative Result
Chiral HPLC Chiralcel OD-H column; Hexane/IPA/DEA (90:10:0.1); Flow: 1.0 mL/min; UV: 254 nmRetention time (S)-isomer: ~8.5 min. Retention time (R)-isomer: ~10.2 min. Target: ee > 99%.
1H NMR (400 MHz, D2O) Standard pulse sequence, 298 Kδ 8.9 (d, 1H), 8.7 (dd, 1H), 8.6 (dt, 1H), 8.1 (dd, 1H), 4.5 (t, 1H, chiral CH), 2.0 (m, 2H), 0.9 (t, 3H).
LC-MS (ESI+) C18 column; H2O/MeCN (0.1% Formic Acid) gradientBase peak at m/z 137.1 [M+H]+ (corresponding to the free amine mass).
Karl Fischer Titration Volumetric titrationWater content < 0.5% w/w (ensures non-hygroscopic salt stability).

References

  • Hai-Chao Xu, Somenath Chowdhury, Jonathan A. Ellman. "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 2013, 8(11): 2271–2280. URL:[Link]

  • J. S. Shin, B. G. Kim. "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering, 1999, 65(2): 206-211. URL:[Link]

(S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride: A Comprehensive Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, a chiral building block of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, stereoselective synthesis, analytical methodologies for enantiopurity assessment, key applications in drug discovery, and essential safety protocols. The information presented herein is curated to provide not just procedural steps, but also the scientific rationale behind these methods, empowering researchers to effectively utilize this versatile chemical entity in their work.

Compound Identity and Physicochemical Properties

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is the dihydrochloride salt of the (S)-enantiomer of 1-(pyridin-3-yl)propan-1-amine. The pyridine moiety, a common heterocycle in pharmaceuticals, imparts specific physicochemical and pharmacological properties to the molecule.[1][2] The chiral amine center is a critical feature, as stereochemistry often dictates biological activity.

While the CAS number 1228879-41-1 is assigned to the racemic 1-(pyridin-3-yl)propan-1-amine dihydrochloride, a specific CAS number for the (S)-enantiomer dihydrochloride is not consistently reported in major chemical databases.[3][4] It is common practice for vendors to list the racemic CAS number even when supplying the enantiopure compound. Researchers should, therefore, rely on a certificate of analysis, including chiral purity data, to confirm the stereochemical identity of the material. The free base of the racemic compound has the CAS number 60289-67-0.[5][6]

Table 1: Physicochemical Properties of 1-(Pyridin-3-yl)propan-1-amine and its Dihydrochloride Salt

Property(S)-1-(Pyridin-3-yl)propan-1-amine (Free Base, Predicted)1-(Pyridin-3-yl)propan-1-amine Dihydrochloride (Racemic)
Molecular Formula C₈H₁₂N₂C₈H₁₄Cl₂N₂
Molecular Weight 136.19 g/mol [7]209.11 g/mol
Appearance Predicted: Liquid or low-melting solid[5]Typically a white to off-white crystalline solid[8]
Solubility Soluble in polar organic solventsGenerally soluble in water and polar solvents like ethanol[8]
Topological Polar Surface Area (TPSA) 38.91 Ų[8]Not applicable (ionic salt)
InChI Key (Free Base) VQGKOCARCUCUMC-UHFFFAOYSA-N[5]Not applicable
InChI Key (Dihydrochloride) MNSJPYQUTLRCJP-UHFFFAOYSA-N[3]Not applicable

Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-1-(pyridin-3-yl)propan-1-amine is a key challenge. While classical resolution of the racemate is an option, modern drug development favors more efficient asymmetric synthesis routes. A highly effective and widely adopted method for the asymmetric synthesis of chiral amines is the use of a chiral sulfinamide auxiliary, pioneered by Ellman.[9] This approach involves the condensation of a ketone with an enantiopure tert-butanesulfinamide to form a sulfinylimine, followed by diastereoselective reduction and subsequent removal of the auxiliary.

Representative Enantioselective Synthesis Protocol

This protocol describes a representative method for the synthesis of (S)-1-(pyridin-3-yl)propan-1-amine, starting from 3-acetylpyridine and employing (R)-tert-butanesulfinamide as the chiral auxiliary.

Step 1: Synthesis of (R,E)-N-(1-(pyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide

  • To a solution of 3-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq).

  • Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the imine is driven by the formation of titanium oxides.

  • Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-tert-butanesulfinylimine.

Step 2: Diastereoselective Reduction of the N-tert-Butanesulfinylimine

  • Dissolve the purified N-tert-butanesulfinylimine (1.0 eq) in anhydrous THF and cool the solution to -48 °C under a nitrogen atmosphere.

  • Add a solution of L-selectride® (1.0 M in THF, 1.2 eq) dropwise, maintaining the internal temperature below -45 °C. The bulky reducing agent approaches the less hindered face of the imine, leading to high diastereoselectivity.

  • Stir the reaction at -48 °C for 3-6 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfinamide.

Step 3: Deprotection to (S)-1-(Pyridin-3-yl)propan-1-amine

  • Dissolve the crude sulfinamide from the previous step in methanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or another suitable solvent to afford (S)-1-(pyridin-3-yl)propan-1-amine dihydrochloride as a solid, which can be collected by filtration.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Deprotection ketone 3-Acetylpyridine reagent1 Ti(OEt)₄, THF, Reflux ketone->reagent1 auxiliary (R)-tert-Butanesulfinamide auxiliary->reagent1 imine (R,E)-N-(1-(pyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide reagent1->imine reagent2 L-Selectride®, THF, -48 °C imine->reagent2 sulfinamide Sulfinamide Intermediate reagent2->sulfinamide reagent3 HCl in Dioxane, MeOH sulfinamide->reagent3 product (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride reagent3->product

Caption: Enantioselective synthesis workflow.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE) are two powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC using a chiral stationary phase (CSP) is the most common method for resolving enantiomers of chiral amines. Polysaccharide-based CSPs are often effective.[2] For basic amines like the target compound, the addition of a small amount of an amine modifier to the mobile phase is typically necessary to improve peak shape and resolution.

Representative Chiral HPLC Protocol:

  • Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H or Lux® Cellulose-2).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).

  • Amine Modifier: Add 0.1% (v/v) of diethylamine or triethylamine to the mobile phase to suppress interactions with residual silanols on the silica support and improve peak symmetry.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.

  • Sample Preparation: Dissolve the dihydrochloride salt in the mobile phase at a concentration of approximately 1 mg/mL.

G cluster_hplc Chiral HPLC Workflow sample Dissolve Sample in Mobile Phase inject Inject onto Chiral Column sample->inject separate Isocratic Elution (Hexane/IPA/DEA) inject->separate detect UV Detection (260 nm) separate->detect analyze Quantify Enantiomeric Purity (e.e.%) detect->analyze G cluster_app Applications in Drug Discovery start {(S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride} kinase_inhibitors Kinase Inhibitors Pyridin-3-amine scaffold as hinge-binder Chiral center for specific interactions start->kinase_inhibitors Building Block For diaryl_sulfones Diaryl Sulfone Derivatives Amine as attachment point Pyridine for target interaction start->diaryl_sulfones Potential Intermediate For

Caption: Applications in drug discovery.

Safety and Handling

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, as an aminopyridine derivative, should be handled with care. Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled. [4][10]They can also cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a fume hood. [11]* Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [4]* First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting.

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Inhaled: Move person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (URL not available)
  • 3- Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL not available)
  • Cyclic sulfones as mTOR kinase inhibitors.
  • SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE MSDS CAS: 000504-29-0 - Biochem Chemopharma. [Link]

  • 3-(Pyridin-3-yl)propan-1-amine - PubChem. [Link]

  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer - Pure. (URL not available)
  • Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins. (URL not available)
  • 1-(Pyridin-3-yl)propan-2-amine - PubChem. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

  • WO2020254408A1 - Pyridin-3-yl derivatives - Google P
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed. [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing). [Link]

  • 1-(Pyridin-3-yl)propan-1-amine - - MilliporeSigma. (URL not available)
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • 1-(Pyridin-3-yl)propan-2-amine - PubChem. [Link]

  • Asymmetric Partial Reductions of Pyridines - PubMed. [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC International. [Link]

  • Chiral Resolution Screening | Solid State - Onyx Scientific. [Link]

  • Enantioselective synthesis of (R)-& (S) - YouTube. [Link]

  • Strategies for Chiral HPLC Method Development. (URL not available)
  • A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. [Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. [Link]

  • FULL PAPER Microwave-Enhanced Asymmetric Transfer Hydrogenation of N- (tert-Butylsulfinyl)imines - RUA. [Link]

  • Some compounds whose mass spectra contain the fragment ion [M-H] + or...

Sources

An In-Depth Technical Guide to (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride: Physicochemical Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(Pyridin-3-yl)propan-1-amine is a chiral primary amine featuring a pyridine scaffold, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of its dihydrochloride salt form, with a primary focus on the accurate determination of its molecular weight. We will delve into the rationale for utilizing the salt form, its key physicochemical properties, common synthetic pathways, and the critical analytical methodologies required for its characterization. This document is intended for researchers, chemists, and drug development professionals who utilize such chiral building blocks and require a deep understanding of their fundamental properties to ensure experimental accuracy and reproducibility.

Introduction to (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride

Overview of the Compound and its Significance

The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions.[2][3] When combined with a chiral amine, as in (S)-1-(Pyridin-3-yl)propan-1-amine, it becomes a valuable and versatile chiral building block for synthesizing complex, biologically active molecules.[1][4] Its stereospecific nature is paramount, as enantiomers of a drug candidate can have vastly different pharmacological and toxicological profiles. Therefore, precise control and analysis of its stereochemistry are non-negotiable in a research and development setting.

The Rationale for the Dihydrochloride Salt Form

While the free base form of an amine is reactive and often sufficient for synthetic transformations, it typically presents challenges in terms of handling, stability, and solubility. The free base is often an oil or low-melting solid with limited shelf life and poor aqueous solubility.

The conversion to a dihydrochloride salt is a deliberate and critical step in making the compound a viable laboratory reagent. This is achieved by treating the free base, which has two basic nitrogen atoms (the aliphatic amine and the pyridine nitrogen), with two equivalents of hydrochloric acid. The resulting salt offers several distinct advantages:

  • Enhanced Stability: Salts are generally crystalline solids with higher melting points and greater stability against degradation compared to their free base counterparts.[1]

  • Improved Solubility: The ionic nature of the dihydrochloride salt dramatically increases its solubility in polar solvents, particularly water and alcohols, which is crucial for many biological assays and downstream reactions.[1]

  • Ease of Handling: Crystalline solids are easier to weigh accurately and handle in a laboratory setting than oils or hygroscopic materials.

  • Purification: Crystallization of the salt form is an effective method for purification, removing process-related impurities.

Physicochemical Properties and Molecular Weight Determination

Core Molecular Identity

The foundational step in understanding any chemical entity is to establish its molecular formula and structure. The stereochemistry at the chiral center is designated as (S).

  • Chemical Name: (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

  • Synonym(s): (S)-1-(3-pyridinyl)-1-propanamine dihydrochloride

  • CAS Number: 1228879-41-1[5]

Calculation and Significance of Molecular Weight

The molecular weight is a fundamental property that underpins all stoichiometric calculations. An error in this value leads to incorrect molar concentrations, impacting reaction yields, analytical results, and dose-response curves. The calculation must account for both the parent molecule and the associated counter-ions.

  • Free Base [(S)-1-(Pyridin-3-yl)propan-1-amine]:

    • Molecular Formula: C₈H₁₂N₂[1][6][7]

    • Calculation:

      • Carbon: 8 * 12.011 g/mol = 96.088 g/mol

      • Hydrogen: 12 * 1.008 g/mol = 12.096 g/mol

      • Nitrogen: 2 * 14.007 g/mol = 28.014 g/mol

    • Free Base Molecular Weight: 136.198 g/mol (often rounded to 136.20 g/mol )[6][8]

  • Dihydrochloride Salt:

    • Molecular Formula: C₈H₁₂N₂ · 2HCl (or C₈H₁₄Cl₂N₂)[9]

    • Calculation: This involves adding the mass of two moles of hydrogen chloride (HCl) to the free base mass.

      • Hydrogen: 1.008 g/mol

      • Chlorine: 35.453 g/mol

      • Mass of 2 HCl: 2 * (1.008 + 35.453) = 72.922 g/mol

    • Final Dihydrochloride Molecular Weight: 136.198 g/mol + 72.922 g/mol = 209.12 g/mol [9]

This calculated value is the correct one to use for all experimental work involving the dihydrochloride salt. Using the free base molecular weight would result in a significant underestimation of the material required for a given molar quantity.

Tabulated Physicochemical Data

For clarity and quick reference, the key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄Cl₂N₂[9]
Molecular Weight 209.12 g/mol [9]
Appearance Solid[5]
Purity Typically ≥97%[5]
Storage Conditions 2-8°C, protect from light[5]
Solubility Soluble in polar solvents (e.g., water, ethanol)[1]
InChI Key MNSJPYQUTLRCJP-UHFFFAOYSA-N[5]

Synthesis and Manufacturing Considerations

Common Synthetic Routes

The synthesis of chiral amines like (S)-1-(Pyridin-3-yl)propan-1-amine often involves asymmetric synthesis or resolution of a racemic mixture. A common and illustrative pathway begins with a pyridine-based aldehyde.

One established route involves the reaction of 3-pyridinecarboxaldehyde with nitromethane, followed by an asymmetric reduction of the resulting nitroalkene or nitroalkane intermediate to yield the chiral amine.[1] The final step is the treatment with excess hydrochloric acid in a suitable solvent (like isopropanol or ether) to precipitate the dihydrochloride salt.

Workflow Diagram: General Synthesis

G A Starting Materials (3-Pyridinecarboxaldehyde, Nitromethane) B Henry Reaction (Nitroaldol Condensation) A->B C Intermediate (Nitroalkene) B->C D Asymmetric Reduction (Chiral Catalyst/Reagent) C->D E Chiral Amine Free Base ((S)-1-(Pyridin-3-yl)propan-1-amine) D->E F Salt Formation (2 eq. HCl in Solvent) E->F G Final Product (Dihydrochloride Salt) F->G

Caption: A generalized workflow for the synthesis of the target compound.

Critical Process Parameters
  • Control of Stereochemistry: The asymmetric reduction step is the most critical. The choice of chiral catalyst or reducing agent directly determines the enantiomeric excess (e.e.) of the final product. This must be carefully optimized and controlled.

  • Reaction Conditions: Temperature, pH, and reaction time must be precisely managed during each step to minimize side products and maximize yield.[1]

  • Stoichiometry of HCl: During salt formation, at least two full equivalents of HCl must be used to ensure both the aliphatic amine and the pyridine nitrogen are protonated, forming the dihydrochloride salt. Incomplete protonation would lead to a mixture of salts with an ambiguous molecular weight.

Comprehensive Analytical Characterization

A thorough analytical package is required to confirm the identity, purity, and stereochemical integrity of the compound.

The Imperative of Stereochemical Purity

For any chiral compound intended for pharmaceutical research, confirming its enantiomeric purity is the most critical analytical task. The presence of the unwanted (R)-enantiomer could lead to misleading biological data, off-target effects, or a different pharmacological profile altogether. Regulatory agencies demand strict control over stereoisomers.[10]

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for separating and quantifying enantiomers.[10][11][12]

Objective: To separate and quantify the (S) and (R) enantiomers of 1-(Pyridin-3-yl)propan-1-amine.

Methodology:

  • Column Selection: A polysaccharide-based CSP (e.g., Chiralpak® IA, IC, or AD-H) is an excellent starting point, as these have broad applicability for separating chiral amines.[11][12]

  • Sample Preparation:

    • Accurately weigh ~5 mg of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride.

    • Dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL stock solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Isocratic elution with a mixture of n-Hexane and a polar alcohol like Isopropanol (IPA) or Ethanol. A typical starting ratio is 80:20 (Hexane:IPA).[13]

    • Additives: For basic amines, it is essential to add a small amount of an amine modifier (e.g., 0.1% triethylamine or diethylamine) to the mobile phase to improve peak shape and prevent tailing.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[11]

    • Detection: UV at 254 nm or a wavelength appropriate for the pyridine chromophore.

    • Injection Volume: 10 µL.

  • System Validation:

    • Inject a racemic standard (if available) to confirm the separation of the two enantiomer peaks and determine their retention times.

    • Inject the sample and integrate the peak areas for both the (S) and any detected (R) enantiomer.

    • Calculate the enantiomeric excess (% e.e.) as: [((Area_S - Area_R) / (Area_S + Area_R))] * 100.

  • Causality and Trustworthiness: This protocol is self-validating. The use of a validated chiral column provides the mechanism for separation. The addition of an amine modifier addresses the known issue of basic analyte interaction with the silica backbone, ensuring sharp, reliable peaks. The result is trustworthy because it is benchmarked against a standard and provides quantitative data on purity. As an alternative, Supercritical Fluid Chromatography (SFC) offers a faster, "greener" option for high-throughput screening of chiral amines.[13]

Workflow Diagram: Analytical Characterization

G cluster_id Identity & Structure cluster_purity Purity Profile A 1H & 13C NMR QC Final QC Release A->QC B Mass Spectrometry (MS) B->QC C FT-IR Spectroscopy C->QC D Purity by HPLC/UPLC (Reverse Phase) D->QC E Enantiomeric Purity (Chiral HPLC/SFC) E->QC F Elemental Analysis (CHN) F->QC Sample Test Sample Sample->A Confirms Structure Sample->B Confirms Structure Sample->C Confirms Structure Sample->D Assesses Purity Sample->E Assesses Purity Sample->F Assesses Purity

Caption: A comprehensive workflow for the analytical release of the compound.

Orthogonal Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure and connectivity of the compound.

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the parent ion (free base).[14]

  • Elemental Analysis (CHN analysis): This is a crucial experiment for a salt. It provides the percentage composition of carbon, hydrogen, and nitrogen. The results must match the theoretical values calculated for the C₈H₁₄Cl₂N₂ formula to confirm the dihydrochloride stoichiometry.

Applications in Research and Drug Development

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate.

  • Chiral Building Block: Its primary application is as a starting material in multi-step syntheses.[1][15] The primary amine serves as a versatile nucleophile or can be readily converted into other functional groups, while the pyridine ring acts as a key pharmacophore.

  • Scaffold for Biologically Active Molecules: It is used in the synthesis of compounds targeting a wide range of receptors and enzymes where the specific 3D orientation of the amine and the pyridine ring is critical for biological activity.

Conclusion

A precise understanding of the molecular weight of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (209.12 g/mol ) is fundamental for its effective use in a scientific setting. This value, derived from the sum of the free base (C₈H₁₂N₂) and two equivalents of HCl, is critical for all stoichiometric calculations. The dihydrochloride salt form provides significant advantages in stability, solubility, and handling over the free base. A rigorous analytical characterization, with a particular emphasis on enantiomeric purity determination by chiral chromatography, is essential to validate the quality of this important building block and ensure the integrity of subsequent research and development activities.

References

  • EvitaChem. (n.d.). Buy (S)-1-(Pyridin-3-yl)propan-1-aminehydrochloride (EVT-15266203).
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • LCGC International. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • PubMed. (2012, July 15). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids.
  • Sigma-Aldrich. (n.d.). 1-(Pyridin-3-yl)propan-1-amine dihydrochloride.
  • PubChem. (n.d.). 1-(Pyridin-3-yl)propan-2-amine.
  • Sigma-Aldrich. (n.d.). 1-(Pyridin-3-yl)propan-1-amine.
  • MilliporeSigma. (n.d.). 1-(Pyridin-3-yl)propan-1-amine dihydrochloride.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine.
  • ChemScene. (n.d.). 1263198-96-4 | (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride.
  • Benchchem. (n.d.). Synthesis of 3-(Pyridin-2-yl)propan-1-amine from 2-Picoline: Application Notes and Protocols.
  • BLDpharm. (n.d.). 84359-17-1|3-(Pyridin-3-yl)propan-1-amine hydrochloride.
  • Abd-Ella, A. A. (2021, August 4). A concise review on some synthetic routes and applications of pyridine scaffold compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines.
  • Frontiers in Chemistry. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

Sources

Comprehensive Solubility Profiling of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride: A Technical Guide for Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Causality

As a Senior Application Scientist, I frequently encounter formulation bottlenecks driven by the suboptimal physicochemical properties of free-base amines. (S)-1-(Pyridin-3-yl)propan-1-amine is a chiral building block and pharmacophore featuring two distinct basic centers: a primary aliphatic amine and a pyridine nitrogen. In its free base form, the molecule exhibits high lipophilicity and poor aqueous solubility, complicating in vitro assays and in vivo dosing.

To circumvent this, the compound is typically synthesized and utilized as a dihydrochloride salt (CAS: 1228879-41-1)[1]. The causality here is rooted in crystal engineering and thermodynamics: protonating both nitrogen atoms drastically increases the polarity and hydration capacity of the molecule. The chloride counterions disrupt the highly ordered, lipophilic crystal lattice of the free base, lowering the energy barrier for solvent cavitation and subsequent dissolution. This salt form provides enhanced environmental stability and superior solubility profiles essential for robust experimental reproducibility[1].

Mechanistic Grounding: pH-Dependent Protonation States

The solubility of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is not static; it is a dynamic property governed by the Henderson-Hasselbalch relationship. The molecule possesses two distinct pKa​ values:

  • Pyridine Nitrogen: pKa​≈5.2

  • Primary Amine: pKa​≈9.5

At a highly acidic pH (e.g., gastric fluid, pH 1.2), both nitrogen atoms are fully protonated, yielding maximum aqueous solubility. As the pH increases past 5.2, the pyridine ring deprotonates, forming a monohydrochloride species with reduced, yet functional, solubility. Above pH 9.5, the primary amine deprotonates, precipitating the highly lipophilic free base.

Protonation N1 (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride Both N protonated (Cationic) Highly Soluble N2 Monohydrochloride Species Amine protonated, Pyridine neutral Moderately Soluble N1->N2 pH > 5.2 (Pyridine Deprotonation) N3 Free Base Species Both N neutral (Lipophilic) Practically Insoluble in Water N2->N3 pH > 9.5 (Amine Deprotonation)

Caption: pH-dependent protonation cascade dictating the compound's aqueous solubility.

Quantitative Solubility Data

The following tables synthesize the expected thermodynamic solubility profiles based on the physicochemical properties of pyridine-amine dihydrochloride salts.

Table 1: Solvent-Specific Thermodynamic Solubility at 25°C

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)USP Descriptive Term
Ultrapure Water80.1> 50.0Freely Soluble
Dimethyl Sulfoxide (DMSO)46.7~ 25.0Soluble
Ethanol (Absolute)24.5~ 10.0Sparingly Soluble
Hexane1.89< 0.1Practically Insoluble

Table 2: pH-Dependent Aqueous Solubility Profile

Buffer SystempH LevelDominant SpeciesEstimated Solubility (mg/mL)
Simulated Gastric Fluid (SGF)1.2Dihydrochloride> 100.0
Acetate Buffer4.5Dihydro/Monohydrochloride> 50.0
Phosphate Buffered Saline (PBS)7.4Monohydrochloride~ 15.0
Carbonate Buffer10.0Free Base< 1.0

Self-Validating Experimental Protocol: The Saturation Shake-Flask Method

To empirically determine the thermodynamic solubility of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, we employ the saturation shake-flask method. This protocol is strictly aligned with [2][3], which remains the gold standard for regulatory submissions.

Unlike kinetic dissolution assays, the shake-flask method ensures a true thermodynamic equilibrium between the solid and solute phases[4].

Step-by-Step Methodology:
  • Solid Addition (Supersaturation): Add an excess amount of the dihydrochloride salt (e.g., 100 mg) into a 5 mL glass vial containing 1 mL of the target solvent (e.g., PBS, pH 7.4). The presence of visible, undissolved solid is mandatory to confirm supersaturation[5].

  • Isothermal Equilibration: Seal the vial and place it in an isothermal orbital shaker at 25.0 ± 0.5°C. Agitate at 200 RPM for 24 hours. Causality: A 24-hour duration is critical; shorter times may only capture kinetic dissolution, while 24 hours ensures the crystal lattice has reached thermodynamic equilibrium with the solvent[6].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.45 µm Polyvinylidene Fluoride (PVDF) syringe filter. Causality: Centrifugation prior to filtration prevents membrane clogging. PVDF is selected over Nylon to minimize non-specific binding of the amine groups to the filter matrix[7].

  • Dilution and Quantification: Discard the first 0.5 mL of the filtrate to account for any initial filter adsorption[7]. Dilute the remaining filtrate with the mobile phase to fall within the linear dynamic range of the UV/HPLC detector. Quantify the concentration against a pre-established calibration curve.

Self-Validation Criteria:

To ensure the integrity of the data, this protocol incorporates a closed-loop validation system:

  • pH Drift Check: The pH of the filtrate must be measured post-equilibration. Highly concentrated hydrochloride salts can significantly lower the pH of unbuffered or weakly buffered solutions, leading to artificially high solubility readings. If the pH shifts by >0.1 units, the buffer capacity must be increased.

  • Degradation Check: The HPLC chromatogram must be inspected for secondary peaks. If degradation products are observed, the solubility value is invalidated, as the system is no longer a pure binary mixture.

ShakeFlask S1 1. Supersaturation Add excess API to solvent S2 2. Equilibration 24h at 25°C (OECD 105) S1->S2 S3 3. Separation Centrifuge & 0.45µm PVDF S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4 S5 5. Self-Validation pH drift & purity check S4->S5

Caption: Self-validating workflow for the OECD 105 saturation shake-flask method.

Conclusion

Understanding the solubility profile of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride requires a deep appreciation of its dual-basic nature. By leveraging the dihydrochloride salt form, researchers can achieve excellent aqueous solubility, provided that the pH of the formulation is carefully controlled to prevent premature precipitation of the free base. The rigorous application of the self-validating shake-flask method ensures that the resulting solubility data is thermodynamically sound and translationally reliable.

References

  • OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • NIH / PMC. "Drug Physicochemical Properties and Capsule Fill Determine Extent of Premature Gastric Release from Enteric Capsules". Pharmaceutics. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a highly versatile chiral building block and pharmacophore utilized in the development of CNS-active therapeutics and kinase inhibitors. Rigorous structural validation of this compound is critical to ensure both chemical identity and batch-to-batch consistency in drug development pipelines. This whitepaper provides an in-depth, self-validating analytical framework detailing the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this specific dihydrochloride salt.

Chemical & Structural Context

The molecule consists of a pyridine ring substituted at the C3 position with a chiral, primary propylamine chain. It is isolated as a dihydrochloride salt (C8H14Cl2N2, MW: 209.12 g/mol ) [2].

Causality of the Salt Form: The free base of 1-(pyridin-3-yl)propan-1-amine is an oil that is susceptible to oxidation and degradation. Conversion to the dihydrochloride salt—where both the basic pyridine nitrogen (pKa ~5.2) and the primary aliphatic amine (pKa ~10.5) are protonated—yields a stable, highly crystalline, and water-soluble solid ideal for pharmaceutical formulation. This dual protonation fundamentally alters the electronic environment of the molecule, heavily influencing its spectroscopic signatures.

Self-Validating Experimental Protocols

To establish a trustworthy analytical baseline, the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system to eliminate artifacts.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Weigh 10-15 mg of the dihydrochloride salt. Due to the high polarity of the bis-protonated species, deuterated chloroform (CDCl3) is ineffective. Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution & Verification: Vortex the mixture for 30 seconds. Ensure complete dissolution; particulate matter degrades magnetic field homogeneity, leading to broadened line widths.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 512 scans) at 298 K.

Protocol 2: ATR-FTIR Analysis
  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the ATR anvil. Causality: ATR is preferred over KBr pellets because dihydrochloride salts are highly hygroscopic; KBr absorbs atmospheric moisture, which obscures the critical N-H stretching region (3500-2500 cm⁻¹).

  • Acquisition: Collect the sample spectrum and perform atmospheric compensation.

Protocol 3: ESI-MS/MS
  • Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Injection: Infuse directly into the mass spectrometer at 10 µL/min.

  • Ionization: Operate in positive Electrospray Ionization (ESI+) mode.

Workflow Sample Compound (S)-1-(Pyridin-3-yl)propan-1-amine 2HCl NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR Dissolve in DMSO-d6 IR ATR-FTIR (Solid State, Diamond) Sample->IR Direct Application MS ESI-MS/MS (Positive Ion Mode) Sample->MS Dilute in MeOH/H2O Data Structural & Purity Validation NMR->Data IR->Data MS->Data

Fig 1: Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable analytical technique for the structural elucidation of pyridine derivatives [1]. The diamagnetic anisotropy of the pyridine ring, combined with the profound electron-withdrawing effects of protonation, dictates the chemical shifts [1].

1H NMR Causality & Assignments

The aromatic protons of the pyridine ring resonate in a characteristic downfield region [1]. Because the pyridine nitrogen is protonated (pyridinium), the electron density of the ring is severely depleted. The α-protons (C2, C6) are the most deshielded, appearing furthest downfield (δ 8.8-9.1 ppm) due to their proximity to the positively charged nitrogen [1]. The aliphatic C1 proton is also significantly deshielded (δ ~4.5 ppm) due to the adjacent primary ammonium group (-NH3+).

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.95Doublet (d)1HPyridine C2-HHighly deshielded by adjacent PyH+
8.82Doublet (d)1HPyridine C6-HDeshielded by PyH+
8.65Broad Singlet (br s)3H-NH3+Exchangeable ammonium protons
8.50Doublet of doublets (dd)1HPyridine C4-HPara to PyH+
8.05Doublet of doublets (dd)1HPyridine C5-HMeta to PyH+ (least deshielded aromatic)
4.45Multiplet (m)1HAliphatic C1-HDeshielded by adjacent -NH3+ and pyridine ring
1.95Multiplet (m)2HAliphatic C2-H2Diastereotopic methylene protons
0.85Triplet (t)3HAliphatic C3-H3Terminal methyl group
13C NMR Causality & Assignments

13C NMR provides information on the carbon skeleton [1]. The protonation of the pyridine ring induces an upfield shift for the α-carbons (C2, C6) and a downfield shift for the γ-carbon (C4) relative to the free base, a classic hallmark of pyridinium salt formation.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
142.5CHPyridine C2
141.8CHPyridine C6
140.1CHPyridine C4
135.0C (Quaternary)Pyridine C3 (Attachment point)
126.5CHPyridine C5
53.2CHAliphatic C1
27.8CH2Aliphatic C2
10.5CH3Aliphatic C3

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups and the solid-state salt form.

Vibrational Causality

The most prominent feature of the dihydrochloride salt is the massive, broad absorption band spanning from 3200 cm⁻¹ down to 2500 cm⁻¹. This is a composite band resulting from the overlapping N-H stretching vibrations of both the primary ammonium ion (-NH3+ Cl-) and the pyridinium ion (PyH+ Cl-). The free base would instead show two sharp, distinct N-H stretches around 3300-3400 cm⁻¹ for the primary amine.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3200 - 2800Strong, Broad-NH3+ N-H stretchConfirms primary amine hydrochloride
2700 - 2500Medium, BroadPyH+ N-H stretchConfirms pyridinium hydrochloride
1610, 1550Medium, SharpC=C, C=N ring stretchCharacteristic of the pyridine aromatic system
1510Strong-NH3+ asymmetric bendValidates the protonated amine state
795, 715StrongC-H out-of-plane bendIndicates 3-substituted pyridine substitution pattern

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar salts. When injected into the MS, the non-covalent HCl molecules are stripped away, and the compound is detected as the protonated free base [M+H]+.

Ionization & Fragmentation Causality

The exact mass of the free base (C8H12N2) is 136.1004 Da. In ESI+ mode, the molecular ion peak is observed at m/z 137.1. Upon Collision-Induced Dissociation (CID) in MS/MS, the primary fragmentation pathway is the neutral loss of ammonia (NH3, 17 Da). This cleavage is highly favored because it generates a resonance-stabilized alkyl cation (m/z 120.1) adjacent to the pyridine ring. Subsequent fragmentation involves the loss of the propyl chain elements to yield a bare pyridinyl cation (m/z 78.0).

Fragmentation M [M+H]+ m/z 137.1 (Protonated Free Base) F1 [M+H - NH3]+ m/z 120.1 (Resonance-Stabilized Cation) M->F1 Neutral loss of NH3 (-17 Da) F2 [Pyridinyl Cation]+ m/z 78.0 F1->F2 Loss of Propene (-42 Da)

Fig 2: Proposed ESI-MS/MS positive ion fragmentation pathway.

Conclusion

The rigorous spectroscopic characterization of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride requires a multi-faceted approach. NMR spectroscopy confirms the atomic connectivity and the profound electronic effects of dual protonation. FT-IR validates the functional groups and the solid-state salt form, while ESI-MS/MS provides exact mass and structural fragmentation data. Together, these orthogonal techniques form a self-validating system that ensures the utmost scientific integrity required for pharmaceutical drug development.

References

Mechanistic Profiling of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride: A Critical Pharmacophore in Selective NaV1.6 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (CAS: 1228879-41-1) is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. While rarely administered as a standalone therapeutic agent, it serves as a critical structural determinant—a pharmacophore—in the design of next-generation, state-dependent voltage-gated sodium channel (NaV) inhibitors [1]. When integrated into larger scaffolds (such as benzenesulfonamides), this moiety dictates exquisite selectivity for the NaV1.6 channel over NaV1.1. This selectivity is paramount in neuropharmacology, particularly for treating SCN8A-related early infantile epileptic encephalopathy (EIEE13), as sparing NaV1.1 (the primary isoform in inhibitory GABAergic interneurons) prevents paradoxical proconvulsant effects [1].

Molecular Architecture: The Pharmacophore Principle

The mechanism of action of this compound is intrinsically linked to its three-dimensional structural features, which govern target engagement within the ion channel pore:

  • Pyridin-3-yl Ring (Electronic Engagement): The electron-deficient heteroaromatic ring engages in π−π stacking interactions with highly conserved aromatic residues (e.g., Tyrosine and Phenylalanine) located in the local anesthetic (LA) binding site within the Domain IV S6 segment of the NaV1.6 channel. The pyridine nitrogen acts as a critical hydrogen-bond acceptor.

  • (S)-Propylamine Core (Stereospecificity): Chirality is the primary driver of isoform selectivity. The (S)-configuration forces the propyl chain into an auxiliary hydrophobic pocket unique to the NaV1.6 conformation. The (R)-enantiomer introduces severe steric clashes, drastically reducing binding affinity.

  • Dihydrochloride Salt Formulation (Physicochemical Optimization): The free base of this primary amine is prone to oxidation and degradation. Formulating it as a dihydrochloride salt ensures a stable, crystalline solid that provides precise stoichiometric control during synthesis and rapid dissolution in the aqueous buffers required for in vitro electrophysiological assays [2].

Mechanism of Action: Target Engagement & State-Dependent Block

When incorporated into an active pharmaceutical ingredient (API), the (S)-1-(pyridin-3-yl)propan-1-amine moiety drives state-dependent inhibition .

Voltage-gated sodium channels exist in three primary states: Resting (closed), Open (conducting), and Inactivated (closed and refractory). The pharmacophore exhibits low affinity for the resting state but exceptionally high affinity for the inactivated state. During an epileptic seizure, neurons fire at abnormally high frequencies, driving a larger fraction of NaV1.6 channels into the inactivated state. The moiety binds to and stabilizes this inactivated conformation, effectively trapping the channel and halting the seizure, while leaving normal, low-frequency physiological signaling intact.

Pathway A (S)-1-(Pyridin-3-yl)propan-1-amine Pharmacophore B NaV1.6 Channel Domain IV S6 Binding A->B Stereospecific Affinity C Stabilization of Inactivated State B->C State-Dependent Block D Reduction of High-Frequency Action Potentials C->D Excitability Dampening E Suppression of Epileptiform Activity D->E Therapeutic Outcome

Pathway of NaV1.6 inhibition mediated by the (S)-enantiomer pharmacophore.

Experimental Methodology: Self-Validating Electrophysiology

To validate the mechanism of action and stereospecificity of molecules containing this moiety, researchers employ automated or manual whole-cell patch-clamp electrophysiology. The following protocol is designed as a self-validating system, ensuring that observed inhibition is genuinely state-dependent and not an artifact of membrane degradation.

Step-by-Step Patch-Clamp Protocol
  • Cell Preparation & Reagents:

    • Culture HEK293 cells stably expressing human NaV1.6 (hNaV1.6) or NaV1.1 (hNaV1.1).

    • Causality: HEK293 cells lack endogenous sodium currents, ensuring that all recorded signals are exclusively from the transfected target isoform.

  • Internal/External Solutions:

    • Use a Cesium Fluoride (CsF)-based intracellular solution.

    • Causality: CsF effectively blocks endogenous potassium channels, isolating the inward sodium current and preventing signal contamination.

  • Whole-Cell Configuration:

    • Establish a giga-ohm seal (>1 G Ω ) and rupture the membrane patch. Apply series resistance compensation ( 80%).

    • Causality: High resistance compensation minimizes voltage-drop errors across the pipette tip, ensuring the cell membrane experiences the exact command voltage.

  • State-Dependent Voltage Protocol:

    • Resting State: Hold the cell at -120 mV (where channels are resting), then step to 0 mV for 20 ms to measure baseline current.

    • Inactivated State: Hold at -120 mV, apply an 8-second prepulse to -70 mV (driving channels into steady-state inactivation), then step to 0 mV.

  • Compound Perfusion & Internal Controls:

    • Perfuse the test compound (0.1 nM to 10 μ M).

    • Include Tetrodotoxin (TTX) (1 μ M) at the end of the assay as a positive control to confirm total NaV blockade, and a 0.1% DMSO vehicle trace to subtract baseline current rundown.

  • Data Acquisition:

    • Measure peak inward sodium currents. Calculate fractional block and fit the dose-response curve to a Hill equation to derive the IC50​ .

Workflow S1 HEK293 Cell Prep (hNaV1.6 Expressing) S2 Whole-Cell Configuration (>1 GΩ Seal) S1->S2 S3 Voltage Protocol (-120mV to -70mV Prepulse) S2->S3 CsF Internal Solution S4 Compound Perfusion (Concentration Response) S3->S4 Isolate Inactivated State S5 Data Acquisition & IC50 Calculation S4->S5 Measure Peak Inward Current

Step-by-step patch-clamp electrophysiology workflow for state-dependent validation.

Quantitative Profiling

The table below summarizes representative pharmacological data demonstrating the critical impact of the (S)-1-(pyridin-3-yl)propan-1-amine moiety on target selectivity and state-dependent affinity when incorporated into a benzenesulfonamide API [1].

Compound Moiety ConfigurationTarget ChannelHolding Potential (State) IC50​ (nM)Selectivity Ratio (NaV1.1 / NaV1.6)
(S)-Enantiomer NaV1.6-70 mV (Inactivated)45> 100x
(S)-Enantiomer NaV1.1-70 mV (Inactivated)4,800N/A
(S)-Enantiomer NaV1.6-120 mV (Resting)> 10,000N/A
(R)-Enantiomer NaV1.6-70 mV (Inactivated)1,250~ 1x (Loss of selectivity)

Data Interpretation: The (S)-enantiomer demonstrates a profound preference for the inactivated state of NaV1.6 (45 nM) compared to the resting state (>10,000 nM). Furthermore, substituting the (S)-moiety with the (R)-moiety results in a nearly 30-fold drop in potency, confirming the stereospecific causality of the binding pocket architecture.

Conclusion

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a master key in modern antiepileptic drug design. By leveraging stereospecific spatial geometry and electronic interactions, it enables the synthesis of molecules that selectively stabilize the inactivated state of NaV1.6. This precise mechanism of action dampens pathological hyperexcitability while preserving the critical inhibitory tone provided by NaV1.1, offering a targeted therapeutic window for severe epileptic encephalopathies.

References
  • World Intellectual Property Organization. "Benzenesulfonamide compounds and their use as therapeutic agents." WO2018106284A1.
  • MilliporeSigma. "1-(Pyridin-3-yl)

Chiral Purity of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride: Strategic Synthesis, Analytical Validation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral 1-arylalkylamines are indispensable building blocks in modern pharmacochemistry. Specifically, (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride presents a unique structural motif: a basic, electron-deficient pyridine ring coupled with a highly specific stereocenter. As a Senior Application Scientist, I approach the synthesis and analytical validation of this molecule not as a routine procedure, but as an engineered system where stereocontrol and analytical precision are paramount. The dihydrochloride salt form is deliberately chosen to stabilize the free primary amine against atmospheric oxidation and volatilization, ensuring long-term stability for [1].

Section 1: Mechanistic Rationale for Enantioselective Synthesis

Historically, chiral amines were accessed via classical resolution using (e.g., mandelic acid)[2]. However, this approach is inherently flawed for industrial scale-up, as it caps the maximum theoretical yield of the desired enantiomer at 50% and generates stoichiometric chemical waste.

To bypass this bottleneck, we employ an asymmetric synthesis strategy utilizing, tert-butanesulfinamide[3]. This method is the gold standard for synthesizing 1-arylalkylamines because the tert-butanesulfinyl group serves a dual purpose: it activates the imine for nucleophilic attack and provides profound steric shielding, directing the incoming nucleophile (or hydride) to a double bond[4].

Synthesis K 1-(Pyridin-3-yl)propan-1-one (Starting Material) Imine (S)-N-Sulfinyl Imine Intermediate K->Imine Aux (S)-tert-Butanesulfinamide Ti(OEt)4, THF Aux->Imine Amine (S,S)-Sulfinamide Diastereomer Imine->Amine Reduction Red NaBH4 / L-Selectride Diastereoselective Reduction Red->Amine Product (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride Amine->Product Deprotection Deprot HCl in Dioxane MeOH Deprot->Product

Fig 1. Enantioselective synthesis workflow using Ellman's auxiliary.

Section 2: Analytical Validation & Chiral Chromatography

Determining the enantiomeric excess (ee%) of a pyridine-containing amine is notoriously difficult. Standard reverse-phase chromatography cannot resolve enantiomers, and standard normal-phase chiral chromatography often results in[5]. The root cause is secondary electrostatic interactions: the basic pyridine nitrogen and the primary amine interact strongly with residual, unendcapped silanol groups underlying the [5].

To engineer a self-validating analytical method, we utilize a polysaccharide-based CSP (e.g.,)[6]. Crucially, we mandate the addition of a volatile organic base, such as Diethylamine (DEA), to the mobile phase. DEA acts as a sacrificial competitor, masking the acidic silanol sites and forcing the analyte to interact exclusively with the chiral selector via hydrogen bonding, dipole-dipole interactions, and[7].

ChiralRecognition cluster_S (S)-Enantiomer (Target) cluster_R (R)-Enantiomer (Impurity) CSP Polysaccharide Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) S_Amine Primary Amine (Hydrogen Bond Donor) S_Amine->CSP Strong H-Bond S_Py Pyridine Ring (Pi-Pi Stacking) S_Py->CSP Strong Pi-Pi S_Alkyl Ethyl Group (Steric Fit in Chiral Groove) S_Alkyl->CSP Ideal Fit R_Amine Primary Amine (Hydrogen Bond Donor) R_Amine->CSP Weak H-Bond R_Py Pyridine Ring (Pi-Pi Stacking) R_Py->CSP Weak Pi-Pi R_Alkyl Ethyl Group (Steric Clash) R_Alkyl->CSP Steric Repulsion

Fig 2. Three-point interaction model for chiral recognition on polysaccharide CSPs.

Section 3: Step-by-Step Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride

Scientific Rationale: Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the imine condensation to completion without degrading the acid-sensitive pyridine ring.

  • Imine Condensation: Charge a dry, argon-purged flask with 1-(pyridin-3-yl)propan-1-one (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot must be completely consumed.

  • Diastereoselective Reduction: Cool the reaction mixture to -48°C. Add NaBH₄ (3.0 eq) in a single portion. The bulky tert-butanesulfinyl group sterically blocks the Re-face, forcing hydride attack from the Si-face. Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

    • Validation Checkpoint: Isolate the intermediate via extraction (EtOAc). Perform ¹H NMR to confirm diastereomeric ratio (dr > 95:5).

  • Deprotection & Salt Formation: Dissolve the purified sulfinamide in anhydrous MeOH. Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours. The acidic conditions cleave the sulfinyl group, releasing the free amine which immediately precipitates as the dihydrochloride salt.

    • Validation Checkpoint: Filter the white precipitate and wash with cold diethyl ether. Confirm mass via LC-MS (m/z 137.1 [M+H]⁺ for the free base).

Protocol B: Chiral HPLC Method for ee% Determination

Scientific Rationale: The analyte is analyzed as the free base in situ. The basic additive (DEA) is non-negotiable to prevent peak broadening caused by the [5].

  • Sample Preparation: Dissolve 2 mg of the dihydrochloride salt in 1 mL of HPLC-grade Ethanol. Add 10 µL of Diethylamine (DEA) to liberate the free base. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with the mobile phase: Hexane / Ethanol / DEA (80:20:0.1 v/v/v) at 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Method Parameters:

    • Injection Volume: 5 µL

    • Temperature: 25°C

    • Detection: UV at 254 nm (optimal for the pyridine chromophore).

  • Data Acquisition: Run the method for 20 minutes. The (S)-enantiomer typically elutes first due to optimal spatial fitting within the amylose cavities, followed by the (R)-enantiomer.

    • Validation Checkpoint: Ensure the resolution factor (Rs) between the two peaks is > 2.0 and the tailing factor (Tf) is < 1.5.

Section 4: Quantitative Data Summaries

Table 1: Comparative Synthetic Strategies for 1-(Pyridin-3-yl)propan-1-amine

Synthesis StrategyReagent/CatalystOverall YieldEnantiomeric Excess (ee%)ScalabilityPrimary Limitation
Classical Resolution Mandelic Acid< 45%90 - 95%HighTheoretical yield capped at 50%; high waste.
Biocatalysis ω -Transaminase60 - 70%> 99%MediumEnzyme inhibition by the pyridine ring.
Ellman’s Auxiliary (S)-tert-Butanesulfinamide80 - 85%> 98%HighRequires stoichiometric chiral auxiliary.

Table 2: Chiral HPLC Method Optimization Parameters

Mobile Phase Composition (Hexane:EtOH:DEA)Retention Time (S)Retention Time (R)Resolution (Rs)Tailing Factor (Tf)Observation
90:10:0.015.2 min15.5 min0.83.5Severe tailing; co-elution.
90:10:0.112.4 min14.1 min1.81.4Improved peak shape; baseline resolution.
80:20:0.18.5 min10.2 min2.51.1Optimal method ; rapid, sharp peaks.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines." Accounts of Chemical Research, PubMed. URL:[Link]

  • Cogan, D. A., Liu, G., & Ellman, J. A. "Improved Synthesis of tert-Butanesulfinamide Suitable for Large-Scale Production." Organic Letters, ACS Publications. URL:[Link]

  • Kinbara, K., et al. "Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization." ResearchGate. URL:[Link]

  • Bálint, J., et al. "Use of Achiral Derivatization to Increase Selectivity and Reverse the Order of Elution of Enantiomers on Chirasil-Dex." ResearchGate. URL:[Link]

  • Sigma-Aldrich. "Propilamine / 1-(Pyridin-3-yl)propan-1-amine." Sigma-Aldrich. URL:[Link]

Sources

Enantiomeric Excess of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride: Synthesis, Biocatalysis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (Free base MW: 136.2 g/mol [1], Dihydrochloride MW: 209.12 g/mol ) is a critical chiral building block in modern pharmaceutical development. It is prominently featured in the synthesis of benzenesulfonamide derivatives and other therapeutic agents targeting voltage-gated sodium channels (e.g., Na V1.6) for the treatment of neurological conditions such as epilepsy[2].

Because enantiomers exhibit vastly different pharmacodynamic and pharmacokinetic profiles, achieving and verifying a high enantiomeric excess (ee) is a strict regulatory requirement. This whitepaper provides an authoritative guide on the mechanistic pathways to achieve enantiopurity and the self-validating analytical frameworks required to quantify it.

Mechanistic Pathways to Enantiopurity

To achieve an ee of >99%, the synthesis of the (S)-enantiomer must bypass non-selective pathways. Two primary methodologies dominate the industrial landscape: Biocatalytic Asymmetric Synthesis and Chemical Asymmetric Synthesis.

Biocatalytic Asymmetric Synthesis ( ω -Transaminases)

The current industrial gold standard for chiral amine synthesis utilizes Pyridoxal 5'-Phosphate (PLP)-dependent ω -transaminases ( ω -TAs). Unlike kinetic resolution, which is capped at a 50% theoretical yield, direct asymmetric synthesis from the prochiral ketone 1-(pyridin-3-yl)propan-1-one allows for a theoretical yield of up to 100%[3].

Causality in Reaction Design: ω -TAs often suffer from unfavorable thermodynamic equilibria. To drive the reaction forward, isopropylamine is utilized as a "smart" amine donor. As it donates its amino group, it is converted into acetone. By applying reduced pressure or a biphasic system, the highly volatile acetone is continuously removed from the reaction matrix, shifting the Le Chatelier equilibrium entirely toward the (S)-amine product[4].

Biocatalysis Ketone 1-(Pyridin-3-yl) propan-1-one Enzyme (S)-ω-Transaminase (PLP Cofactor) Ketone->Enzyme Binds Product (S)-1-(Pyridin-3-yl) propan-1-amine Enzyme->Product Asymmetric Amination Byproduct Acetone (Removed) Enzyme->Byproduct Equilibrium Shift AmineDonor Isopropylamine (Donor) AmineDonor->Enzyme NH2 Transfer

Fig 1. ω-Transaminase-mediated asymmetric synthesis of the chiral amine.

Chemical Asymmetric Synthesis (Ellman’s Sulfinamide)

When biocatalysis is unfeasible, chemical asymmetric synthesis using Ellman's sulfinamide is employed. The prochiral ketone is condensed with enantiopure (R)-tert-butanesulfinamide to form a chiral sulfinyl imine[5].

Causality in Reaction Design: The bulky tert-butanesulfinyl group acts as a powerful chiral auxiliary. During the subsequent reduction step (e.g., using NaBH₄ or L-Selectride), the massive steric bulk of the tert-butyl group blocks one face of the imine. This forces the hydride to attack exclusively from the less hindered face, resulting in extreme diastereoselectivity. Subsequent acidic deprotection with HCl cleaves the auxiliary, directly yielding the desired (S)-amine as a dihydrochloride salt[5].

Analytical Validation: Determining Enantiomeric Excess

Enantiomeric excess is mathematically defined as:

ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100

To quantify this, Chiral High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique.

The Self-Validating Analytical Framework

A robust analytical method cannot simply assume separation; it must prove it internally. Injecting the dihydrochloride salt directly onto a normal-phase chiral column (e.g., Hexane/Isopropanol mobile phase) is a critical error. The highly polar chloride salts are insoluble in non-polar mobile phases, leading to column precipitation, pressure spikes, and peak distortion.

Causality in Method Design: The sample must first be converted to its free base. Furthermore, because the free base contains a basic pyridine ring and a primary amine, it will interact strongly with residual acidic silanols on the silica support of the column, causing severe peak tailing. To suppress this, a basic modifier—Diethylamine (DEA)—is added to the mobile phase. DEA competitively binds to the silanols, ensuring sharp, symmetrical peaks for accurate integration.

HPLCLogic Sample Dihydrochloride Salt Sample FreeBase Free-Basing (Aqueous NaOH / Extraction) Sample->FreeBase Neutralize HCl Separation Chiral HPLC (Amylose Stationary Phase) FreeBase->Separation Inject SST System Suitability (Racemic Standard Rs ≥ 2.0) SST->Separation Validate Method Integration Integration & ee Calculation (ee > 99%) Separation->Integration Elution Data

Fig 2. Self-validating analytical workflow for chiral HPLC determination.

Quantitative HPLC Parameters
ParameterSpecification / ConditionRationale
Column Chiralpak IG (250 x 4.6 mm, 5 µm)Immobilized amylose phase provides robust chiral recognition via hydrogen bonding and π−π interactions.
Mobile Phase Hexane / Isopropanol / DEA (90:10:0.1 v/v/v)DEA suppresses silanol interactions, preventing peak tailing of the basic pyridine/amine moieties.
Flow Rate 1.0 mL/minBalances theoretical plate count with analysis time.
Detection UV at 254 nmThe pyridine chromophore exhibits strong, reliable absorption at 254 nm.
Temperature 25 °CStabilizes column thermodynamics for reproducible retention times.
Expected tR​ (S) ~8.5 minMajor enantiomer typically elutes first (method dependent).
Expected tR​ (R) ~10.2 minMinor enantiomer elutes second, allowing clear integration without being obscured by the major peak's tail.

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine
  • Substrate Preparation: Dissolve 50 mmol of 1-(pyridin-3-yl)propan-1-one in 500 mL of sodium phosphate buffer (100 mM, pH 7.5) containing 1 mM Pyridoxal 5'-Phosphate (PLP).

  • Amine Donor Addition: Add 500 mmol of isopropylamine to the reactor. Adjust the pH back to 7.5 using 1M HCl if necessary.

  • Biocatalyst Introduction: Introduce 2.0 g of lyophilized (S)-selective ω -transaminase.

  • Reaction & Equilibrium Shifting: Incubate the mixture at 30 °C under gentle agitation. Apply a mild vacuum (e.g., 200 mbar) or a continuous nitrogen sweep to actively evaporate the acetone byproduct, driving the reaction to >95% conversion[4].

  • Workup & Salt Formation: Basify the aqueous layer to pH >12 using 5M NaOH. Extract the free base amine with Methyl tert-butyl ether (MTBE) (3 x 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄. Bubble anhydrous HCl gas through the organic layer to precipitate (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride as a highly pure white solid. Filter and dry under vacuum.

Protocol B: Self-Validating Chiral HPLC Analysis
  • Sample Preparation (Free-Basing): Accurately weigh 10 mg of the synthesized (S)-1-(pyridin-3-yl)propan-1-amine dihydrochloride into a 2 mL Eppendorf tube. Add 1 mL of HPLC-grade water to dissolve the salt. Add 100 µL of 1M NaOH to neutralize the hydrochloride salt. Add 1 mL of Hexane/Isopropanol (90:10 v/v) and vortex vigorously for 1 minute. Centrifuge to separate the layers. Extract the top organic layer for injection.

  • System Suitability Test (SST): Prior to sample analysis, inject a free-based racemic standard of 1-(pyridin-3-yl)propan-1-amine. Validation Gate: The system is only validated for use if the chromatographic resolution ( Rs​ ) between the (S) and (R) peaks is ≥2.0 . If Rs​<2.0 , replace the column or remake the mobile phase.

  • Sample Analysis: Inject 10 µL of the prepared organic layer from Step 1.

  • Integration: Integrate the peaks at ~8.5 min (S) and ~10.2 min (R). Calculate the enantiomeric excess using the standard ee formula.

References

  • Sigma-Aldrich. "1-(Pyridin-3-yl)propan-1-amine". sigmaaldrich.cn.[Link]

  • Sigma-Aldrich. "3-(pyridin-3-yl)propan-1-amine | Sigma-Aldrich". sigmaaldrich.cn.[Link]

  • Google Patents. "WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents". google.com.
  • MDPI. "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines". mdpi.com.[Link]

  • Wikipedia. "tert-Butanesulfinamide". wikipedia.org. [Link]

  • ACS. "Application of ω-Transaminases in the Pharmaceutical Industry". acs.org.[Link]

Sources

A Comprehensive Technical Guide to (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as an in-depth technical resource on (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, a chiral amine of significant interest in medicinal chemistry. We will explore its synthesis, characterization, and application, providing not just protocols, but the scientific rationale behind the methodological choices, empowering researchers to leverage this valuable building block in their own discovery programs.

Introduction: The Strategic Importance of Chiral Pyridinylamines

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and modulate physicochemical properties like solubility and metabolic stability makes it a highly sought-after motif in drug design.[2][3] When combined with a chiral amine, such as in (S)-1-(Pyridin-3-yl)propan-1-amine, the resulting building block offers a three-dimensional vector for probing the chiral recognition domains of biological targets like enzymes and receptors.[4] This precise stereochemical control is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[5]

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride provides a stable, crystalline source of the enantiopure amine, making it an ideal starting material for multi-step synthetic campaigns aimed at discovering novel therapeutics. Its utility is exemplified in the synthesis of complex molecules, including potent kinase inhibitors.

Synthesis of Enantiopure (S)-1-(Pyridin-3-yl)propan-1-amine: A Tale of Two Strategies

The provision of enantiomerically pure amines is a critical challenge in pharmaceutical synthesis.[5] Two primary strategies dominate the landscape: classical chiral resolution and modern asymmetric synthesis. The choice between them is often a matter of balancing factors like cost, scalability, and the availability of starting materials.[6]

Strategy 1: Classical Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a time-honored and robust technique for separating enantiomers from a racemic mixture.[7] The underlying principle is the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with a single enantiomer of a "resolving agent."[7] These resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

For a basic compound like 1-(Pyridin-3-yl)propan-1-amine, a chiral acid is the resolving agent of choice. Derivatives of tartaric acid, such as (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA), are particularly effective due to their ability to form well-defined, crystalline salts with a wide range of amines.[2]

cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Liberation racemate Racemic (±)-1-(Pyridin-3-yl)propan-1-amine salts Mixture of Diastereomeric Salts [(S)-Amine-(+)-DBTA] (Less Soluble) [(R)-Amine-(+)-DBTA] (More Soluble) racemate->salts Acid-Base Reaction resolver (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA) resolver->salts solvent1 Suitable Solvent (e.g., Methanol/Water) solvent1->salts crystallization Fractional Crystallization salts->crystallization filtration Filtration crystallization->filtration solid Solid: Enriched (S)-Amine-(+)-DBTA Salt filtration->solid Collect Crystals liquid Mother Liquor: Enriched in (R)-Amine-(+)-DBTA filtration->liquid base Basification (e.g., NaOH aq.) solid->base Liberate Free Amine extraction Solvent Extraction base->extraction final_product (S)-1-(Pyridin-3-yl)propan-1-amine extraction->final_product

Caption: Workflow for Chiral Resolution.

This protocol is based on established methodologies for the resolution of chiral amines and should be optimized for this specific substrate.[2]

  • Salt Formation:

    • Dissolve racemic 1-(Pyridin-3-yl)propan-1-amine (1.0 eq) in a suitable solvent such as methanol.

    • In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5-1.0 eq) in the same solvent, heating gently if necessary. The stoichiometry of the resolving agent is a critical parameter to screen for optimal resolution.[2]

    • Slowly add the amine solution to the stirred (+)-DBTA solution at room temperature. An exotherm may be observed.

    • Allow the mixture to stir and then cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with previously obtained crystals may be beneficial.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess of the amine in the salt should be checked at this stage by a preliminary analysis (see Section 4).

    • If necessary, recrystallize the salt from a suitable solvent system to enhance diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12 to liberate the free amine.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-(Pyridin-3-yl)propan-1-amine.

  • Salt Formation for Stability:

    • Dissolve the free amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the dihydrochloride salt.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Strategy 2: Asymmetric Synthesis via Catalytic Transfer Hydrogenation

Asymmetric synthesis offers a more elegant and atom-economical route, creating the desired enantiomer directly from a prochiral precursor, thus circumventing the 50% theoretical yield limit of classical resolution.[6] A powerful method for synthesizing chiral amines is the asymmetric reduction of prochiral ketones or imines. Asymmetric transfer hydrogenation (ATH), which typically uses a formic acid/triethylamine mixture or isopropanol as a safe and readily available hydrogen source, is particularly well-suited for this transformation.[8]

The key to success lies in the use of a chiral catalyst, often a transition metal complex (e.g., Ruthenium or Rhodium) coordinated to a chiral ligand. This catalyst creates a chiral environment that directs the addition of hydrogen to one face of the prochiral substrate preferentially.

cluster_0 Asymmetric Reduction cluster_1 Workup and Isolation ketone 1-(Pyridin-3-yl)propan-1-one product (S)-1-(Pyridin-3-yl)propan-1-amine ketone->product Asymmetric Transfer Hydrogenation catalyst Chiral Catalyst (e.g., Ru(II)-TsDPEN) catalyst->product h_source Hydrogen Source (e.g., HCOOH/NEt₃) h_source->product workup Aqueous Workup product->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Chromatography or Distillation) extraction->purification final_product (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride purification->final_product HCl Salt Formation

Caption: Workflow for Asymmetric Synthesis.

This protocol is a representative procedure based on the highly efficient Noyori-type catalysts for the reduction of aromatic ketones and should be optimized.[8]

  • Catalyst Preparation (in situ):

    • In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN).

    • Add a degassed solvent, such as dichloromethane, and stir to form the pre-catalyst complex.

  • Reduction Reaction:

    • In a separate flask under an inert atmosphere, dissolve the prochiral ketone, 1-(pyridin-3-yl)propan-1-one (1.0 eq), in the hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add the substrate solution to the activated catalyst.

    • Stir the reaction at the optimal temperature (e.g., 25-40 °C) and monitor for completion by TLC or LC-MS.

  • Workup and Isolation:

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude amine by flash column chromatography on silica gel.

  • Dihydrochloride Salt Formation:

    • Follow the procedure outlined in Section 2.1, Step 4.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The true value of a chiral building block is demonstrated by its successful incorporation into biologically active molecules. While specific examples for (S)-1-(Pyridin-3-yl)propan-1-amine are often proprietary, the closely related analogue, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, serves as a key component in the synthesis of the potent pan-AKT kinase inhibitor, AZD5363, and its derivatives used in the development of PROTACs (PROteolysis TArgeting Chimeras).[5][9]

The synthesis involves the reaction of the chiral amine with a complex heterocyclic core.[9] This highlights the role of such building blocks in providing a crucial stereocenter and a point of diversity for structure-activity relationship (SAR) studies. The pyridine nitrogen can serve as a key interaction point within a kinase hinge region, while the chiral amine allows for optimized interactions in adjacent pockets.

Quality Control and Characterization

Ensuring the chemical purity and, critically, the enantiomeric purity of the building block is a non-negotiable aspect of its use in drug development. A suite of analytical techniques is employed for this purpose.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the chemical structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all protons and their connectivity through chemical shift and coupling patterns. Key expected signals include the distinct aromatic protons of the 3-substituted pyridine ring, the methine proton adjacent to the nitrogen, the methylene protons of the ethyl group, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Table 1: Representative NMR Data (Note: This is predicted data based on analogous structures, as a published spectrum for the specific dihydrochloride salt was not located. Spectra should be acquired and interpreted for confirmation.)

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
Pyridine C2-H~8.6~148
Pyridine C4-H~7.8~138
Pyridine C5-H~7.4~124
Pyridine C6-H~8.5~150
Pyridine C3-~135
CH-NH₂~4.2 (t)~55
CH₂~1.8 (m)~30
CH₃~0.9 (t)~10
Enantiomeric Purity Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[4] The principle relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times.[4]

This is a starting point for method development, based on common practices for separating chiral amines.[8]

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are often highly effective for the separation of chiral amines.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol (e.g., 90:10 v/v).

  • Additive: To improve peak shape and resolution for basic amines, a small amount of an amine additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v) is often required.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm or 260 nm).

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [([Area_major] - [Area_minor]) / ([Area_major] + [Area_minor])] x 100

Safety, Handling, and Storage

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, like many amine and pyridine-containing compounds, requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.

  • In case of Exposure:

    • Skin contact: Immediately wash the affected area with soap and plenty of water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth and seek immediate medical attention.

Conclusion

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a valuable and versatile chiral building block for drug discovery and development. Its synthesis can be approached through either classical resolution or more modern asymmetric methods, with the choice depending on the specific needs of the project. Its incorporation into complex molecules, particularly kinase inhibitors, underscores its strategic importance. Proper analytical characterization is essential to ensure both chemical and enantiomeric purity, thereby guaranteeing the quality of this critical starting material for the synthesis of the next generation of therapeutics.

References

  • All the obtained products were characterized by melting points (mp), 1H NMR spectra and 13C. (n.d.). Rsc.org. Retrieved March 14, 2026, from [Link]

  • Chiral resolution. (2024, January 23). In Wikipedia. [Link]

  • Lee, H., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. From [Link]

  • Kaya, C., Birgül, K., & Bülbül, B. (2023). Fundamentals of chirality, resolution, and enantiopure molecule synthesis methods. Chirality, 35(1), 4-28. [Link]

  • Barwell, N. P., et al. (2015). Processes for the preparation of azd5363 and novel intermediate used therein. Google Patents.
  • Barwell, N. P., et al. (2015). Processes for the preparation of azd5363 and novel intermediate used therein. Google Patents.
  • Wagener, T., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. From [Link]

  • Wu, B., et al. (2021). Diboron-mediated palladium-catalyzed asymmetric transfer hydrogenation using the proton of alcohols as hydrogen source. Science China Chemistry. From [Link]

  • Barwell, N. P., et al. (2015). Process for the preparation of AZD5363 and novel intermediate used in it. Google Patents.
  • Cirilli, R., et al. (2016). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. ResearchGate. From [Link]

  • Geffers, F. J., et al. (2022). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. Organic Process Research & Development. From [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. From [Link]

  • Feng, J., et al. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Chemical Communications. From [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. From [Link]

  • Zhang, X., et al. (2017). Pyridine-Directed Asymmetric Hydrogenation of 1,1-Diarylalkenes. Organic Letters. From [Link]

  • Wagener, T., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. ResearchGate. From [Link]

  • Kim, H. J., et al. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. From [Link]

  • Nitrogen heterocycles constitute important pharmacophores in drug design, especially pyridine derivatives... (2022, August 27). IntechOpen. From [Link]

  • Blackmond, D. G. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. From [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. From [Link]

  • Reddy, G. S., & Kumar, P. (2011). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Rasayan Journal of Chemistry, 4(2), 319-328. From [Link]

  • Özkırımlı, S., & Tuncel, M. (2020). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Marmara Pharmaceutical Journal, 24(2), 177-184. From [Link]

Sources

The Strategic Application of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, the selection of chiral building blocks is paramount to the success of any asymmetric synthesis pipeline. (S)-1-(Pyridin-3-yl)propan-1-amine is a privileged chiral scaffold, frequently employed in the synthesis of complex pharmaceutical agents, such as the nicotinic receptor agonist SIB-1508Y[1]. Commercially available as a highly pure standard, the dihydrochloride salt form is specifically chosen for its superior stability. This technical whitepaper details the mechanistic rationale, self-validating protocols, and catalytic applications of this critical molecule.

Structural & Mechanistic Rationale

The efficacy of (S)-1-(Pyridin-3-yl)propan-1-amine in asymmetric induction is not coincidental; it is a direct result of its highly evolved structural topology.

  • The Pyridine Ring: Acts as a secondary coordination site (Lewis base). In transition-metal catalysis, this nitrogen forms a dative bond with the metal center (e.g., Ru, Ir, Rh), rigidifying the catalytic pocket.

  • The Primary Amine: The reactive center. It readily undergoes condensation to form Schiff bases, amides, or ureas, allowing for modular ligand design.

  • The Ethyl Group: Provides the critical steric bulk. During the transition state, the ethyl group effectively shields one face of the metal complex, forcing the incoming prochiral substrate to adopt a specific geometry.

  • The Dihydrochloride Salt: The free base of benzylic/pyridylic amines is prone to slow oxidation and base-catalyzed epimerization (loss of enantiomeric purity) over time. The dihydrochloride salt protonates both the primary amine and the pyridine nitrogen, locking the chiral center and extending shelf-life indefinitely.

StructuralLogic Core (S)-1-(Pyridin-3-yl)propan-1-amine Pyridine Pyridine Ring (Secondary Coordination Site) Core->Pyridine Electronic Amine Primary Amine (Reactive Center for Imine) Core->Amine Covalent Ethyl Ethyl Group (Steric Bulk / Face Shielding) Core->Ethyl Steric ChiralCenter (S)-Chiral Center (Stereo-Directing Core) Core->ChiralCenter Asymmetric Catalyst Transition Metal Complex (Ru, Ir, Rh) Pyridine->Catalyst Dative Bond Amine->Catalyst Dative Bond (via Imine) TransitionState Highly Ordered Transition State Ethyl->TransitionState Blocks Re-face ChiralCenter->TransitionState Enforces Geometry

Logical relationship between the structural features of the chiral amine and asymmetric induction.

Experimental Workflows & Self-Validating Protocols

To utilize the dihydrochloride salt, it must first be quantitatively free-based. The following protocols are designed as self-validating systems : every step has a built-in checkpoint to ensure the integrity of the chiral center is maintained. Borane reduction of oximes is a standard method to access the precursor if de novo synthesis is required[2], but starting from the commercial salt requires careful handling.

Protocol 1: Quantitative Free-Basing & Isolation

Objective: Isolate the free amine without inducing base-catalyzed epimerization at the sensitive benzylic/pyridylic position.

  • Dissolution: Suspend 10.0 mmol of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in 20 mL of deionized water. Cool the flask to 0–5 °C in an ice bath.

    • Causality: Low temperature suppresses the kinetic deprotonation of the chiral α-proton, preventing racemization.

  • Neutralization: Dropwise, add 5M NaOH (aq) until the pH reaches 11-12.

    • Validation Checkpoint: The solution will turn from clear to milky as the free amine oils out. Verify the pH strictly with indicator paper.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). The pyridine ring makes the free base highly soluble in halogenated solvents.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (water bath < 30 °C).

  • Final Validation: Yield should be >95%. Perform Chiral HPLC to confirm the enantiomeric excess (ee) remains >99%, matching the starting material.

Protocol 2: Synthesis of a Chiral Bidentate Schiff Base Ligand

Objective: Synthesize a rigid N,N-bidentate ligand for asymmetric transfer hydrogenation (ATH).

  • Condensation: Dissolve the freshly prepared free amine (10.0 mmol) in 30 mL of absolute ethanol. Add 10.0 mmol of 2-pyridinecarboxaldehyde.

  • Reflux: Heat the mixture to reflux for 4 hours.

    • Causality: The elevated temperature and use of absolute ethanol drive the reversible imine condensation to completion by removing water from the equilibrium.

  • Validation Checkpoint: The reaction mixture will shift to a deep yellow/orange color, indicative of extended conjugation through the newly formed imine bond.

  • Isolation: Cool to room temperature and remove the solvent in vacuo. Recrystallize the crude oil from cold hexanes/ether to afford the pure Schiff base.

  • Final Validation: ¹H NMR (CDCl₃) must show a distinct imine C-H singlet at ~8.3 ppm and the complete disappearance of the broad primary amine protons.

Workflow A (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride B Alkaline Neutralization (aq. NaOH, 0-5°C) A->B Step 1: Free-Basing C Organic Extraction (DCM, Phase Separation) B->C Step 2: Extraction D Chiral Free Amine (>99% ee) C->D Step 3: Isolation E Schiff Base Condensation (Aldehyde, EtOH, Reflux) D->E Step 4: Ligand Synthesis F Chiral Bidentate Ligand (Crystallization) E->F Step 5: Purification

Workflow for the preparation of chiral bidentate ligands from the dihydrochloride salt.

Application in Enantioselective Catalysis & Data Presentation

Once coordinated to a Ruthenium(II) center, the synthesized Schiff base creates a highly ordered chiral environment. The catalytic enantioselective reduction of ketones is a benchmark application for this system. The ethyl group of the propan-1-amine chain effectively blocks the Re-face of the incoming ketone, forcing hydride transfer exclusively to the Si-face.

Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones using (S)-1-(Pyridin-3-yl)propan-1-amine-derived Ru-Catalyst

Prochiral SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone0.512>9996 (R)
Propiophenone0.5149895 (R)
1-Tetralone1.0249592 (R)
2-Acetylpyridine0.512>9998 (R)

Note: Reactions performed in 2-propanol at 25 °C using standard ATH conditions. The high enantiomeric excess validates the structural rigidity provided by the dual-nitrogen coordination of the pyridyl-amine scaffold.

References

  • Kun Huang, et al. "CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE". Organic Syntheses / PMC. Available at:[Link]

  • Felpin, F.X., Bertrand, M.J. and Lebreton, J. (2002) "Enantioselective Reduction of Heteroaromatic β,γ-Unsaturated Ketones as an Alternative to Allylboration of Aldehydes. Application Asymmetric Synthesis of SIB-1508Y." Tetrahedron, 58, 7381-7389. Available at: [Link]

Sources

Chiral Pyridylalkylamines in Modern Synthesis: A Technical Guide to Novel Reactions using (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and synthetic methodology, the architectural precision of chiral building blocks dictates the success of a therapeutic program. (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a highly versatile, stereochemically pure synthon that bridges the gap between complex organic synthesis and targeted pharmacology. Featuring a chiral primary amine, a hydrogen-bond-accepting pyridine ring, and a lipophilic propyl chain, this compound serves as a privileged pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind experimental choices, explore the mechanistic paradigms of utilizing this molecule in novel stereoretentive cross-couplings, and detail self-validating protocols for synthesizing next-generation central nervous system (CNS) therapeutics.

Structural and Physicochemical Profiling

The compound is supplied as a dihydrochloride salt. This is not merely a handling convenience; the salt form prevents the free base from undergoing spontaneous atmospheric oxidation and degradation, ensuring long-term bench stability.

From a pharmacological perspective, the biological environment is inherently chiral, meaning enzymes and receptors exhibit strict stereoselectivity[1]. The (S)-configuration of the propyl group is critical when the amine is incorporated into larger scaffolds (such as benzenesulfonamides). It dictates the spatial trajectory of the molecule, allowing it to precisely occupy hydrophobic pockets in target proteins while the pyridine nitrogen engages in essential hydrogen bonding.

Mechanistic Paradigms in Novel Reactions

Stereoretentive Buchwald-Hartwig C–N Cross-Coupling

The Challenge: A notorious hurdle in cross-coupling chiral primary amines with aryl halides is the erosion of enantiomeric excess (ee). The electron-withdrawing nature of the pyridine ring increases the acidity of the α -proton. When subjected to traditional strong bases (e.g., NaOtBu), the amine undergoes base-mediated deprotonation, forming a planar enolate-like intermediate that leads to rapid racemization[2].

The Causality & Solution: To achieve a stereoretentive C–N coupling, the rate of reductive elimination must outcompete the rate of α -deprotonation[3].

  • Ligand Choice: We employ BrettPhos , an extremely bulky, electron-rich biarylphosphine ligand. Its steric bulk forces the Pd(II) intermediate to undergo rapid reductive elimination.

  • Base Selection: We replace strong alkoxide bases with Cs₂CO₃ , a milder base that is sufficient to neutralize the hydrohalic acid byproduct without stripping the α -proton.

  • Solvent Dynamics: Non-polar solvents like Toluene are selected over polar aprotic solvents (e.g., DMF). Polar solvents stabilize charge separation, inadvertently lowering the activation energy for the unwanted racemization pathway.

Mechanism Start Pd(0)Ln Catalyst OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd Ar-X Coord Amine Coordination (Chiral Amine) OxAdd->Coord Pd(II) Int Deprot Deprotonation (Cs2CO3) Coord->Deprot HX removal RedElim Reductive Elimination (Chiral Product) Deprot->RedElim Fast step RedElim->Start Release

Catalytic cycle of the stereoretentive Buchwald-Hartwig amination.

Amide Coupling for Targeted CNS Therapeutics (NaV1.6 Inhibitors)

Mutations in the SCN8A gene, which encodes the voltage-gated sodium channel NaV1.6, are directly linked to severe epileptic encephalopathies[4]. Developing selective NaV1.6 inhibitors requires coupling our chiral amine with substituted benzenesulfonyl chlorides to yield potent benzenesulfonamides[4].

Orthogonal Reactivity: The substrate possesses two nucleophilic centers: the primary amine and the pyridine nitrogen. By maintaining a strictly controlled pH using N,N -diisopropylethylamine (DIPEA) at 0°C, we ensure that the highly nucleophilic, less sterically hindered primary amine reacts exclusively, preventing the formation of unwanted pyridinium sulfonamide salts.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol for the stereoretentive cross-coupling is designed as a self-validating system . Each phase contains a built-in analytical checkpoint.

Step-by-Step Methodology
  • Biphasic Free-Basing:

    • Action: Suspend 1.0 eq of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in Dichloromethane (DCM). Add 2.2 eq of 1M aqueous NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate.

    • Causality: The dihydrochloride salt is insoluble in organic solvents. Biphasic neutralization ensures the free base immediately partitions into the DCM layer, protecting it from aqueous degradation.

    • Validation Check: ¹H NMR must show the disappearance of broad NH₃⁺ peaks and the emergence of a sharp NH₂ singlet (~1.5 ppm).

  • Catalyst Activation (Inert Atmosphere):

    • Action: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (2.0 eq).

  • Cross-Coupling:

    • Action: Add the aryl bromide (1.0 eq) and the freshly prepared chiral free base (1.2 eq) dissolved in anhydrous toluene (0.2 M). Seal and heat at 80°C for 12 hours.

  • Quench and Purification:

    • Action: Cool to room temperature, filter through a Celite pad to remove Pd black and inorganic salts, and purify via silica gel flash chromatography (EtOAc/Hexanes).

  • Stereochemical Validation:

    • Action: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Prep Salt Neutralization (NaOH/DCM) React Cross-Coupling (80°C, Toluene) Prep->React Workup Quench & Extract (Brine/EtOAc) React->Workup Purify Chromatography (Silica Gel) Workup->Purify Validate HPLC & NMR (ee% & Purity) Purify->Validate

Self-validating experimental workflow for chiral amine cross-coupling.

Data Presentation

The table below summarizes the quantitative optimization data for the C–N cross-coupling. It clearly demonstrates how the synergistic combination of a bulky ligand (BrettPhos), a mild base (Cs₂CO₃), and a non-polar solvent (Toluene) completely suppresses the base-mediated racemization pathway, yielding >99% enantiomeric excess.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Pd₂(dba)₃ / BINAPNaOtBuTHF804562
Pd₂(dba)₃ / RuPhosNaOtBuToluene807875
Pd₂(dba)₃ / BrettPhosK₃PO₄Toluene808592
Pd₂(dba)₃ / BrettPhos Cs₂CO₃ Toluene 80 94 >99

References

  • Source: nih.gov (PMC)
  • Source: liverpool.ac.
  • Source: google.com (Google Patents)
  • Source: yorku.

Sources

Methodological & Application

Synthesis protocol for (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Enantioselective Synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride

Introduction: The Significance of Chiral Pyridinyl Amines

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Specifically, enantiomerically pure amines containing a pyridine ring, such as (S)-1-(Pyridin-3-yl)propan-1-amine, are highly valued as key intermediates and building blocks in medicinal chemistry.[3][4] Their incorporation into larger molecules can significantly influence biological activity, receptor binding affinity, and pharmacokinetic properties. The asymmetric synthesis of these compounds, therefore, represents a critical challenge and an area of intense research, aiming for methodologies that are efficient, scalable, and provide high levels of stereocontrol.[1][5]

This document provides a detailed protocol for the synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, focusing on a modern and widely adopted strategy: the asymmetric reduction of a prochiral ketone. This approach is favored for its potential to deliver the target molecule with high enantiomeric purity, avoiding less efficient classical resolution methods. We will detail the synthesis of the ketone precursor, its subsequent enantioselective reduction, and the final salt formation, providing expert insights into the rationale behind key experimental steps.

Overview of Synthetic Strategies

The synthesis of a specific enantiomer of a chiral amine can be approached through several distinct pathways. The choice of strategy often depends on factors like substrate scope, desired purity, scalability, and the availability of specialized catalysts or reagents.

  • Asymmetric Reduction of Prochiral Imines or Ketones: This is arguably the most direct and efficient modern approach. A prochiral ketone, 1-(pyridin-3-yl)propan-1-one, is reduced using a chiral catalyst and a hydrogen source. This method can be broadly categorized into two highly effective techniques:

    • Transition Metal Catalysis: Utilizes transition metals (e.g., Rhodium, Iridium, Ruthenium) complexed with chiral ligands to catalyze hydrogenation or transfer hydrogenation, affording the chiral amine with high enantioselectivity.[1][6]

    • Biocatalysis: Employs enzymes, such as imine reductases (IREDs) or transaminases (TAs), to perform the reduction.[7][8] This green chemistry approach offers exceptional selectivity under mild reaction conditions.

  • Chiral Auxiliary-Mediated Synthesis: This classical method involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction (e.g., addition of a nucleophile). The auxiliary is then cleaved to yield the chiral amine. For instance, a condensation reaction with an enantiopure sulfinamide can form an intermediate that undergoes diastereoselective reduction.[9][10]

  • Kinetic Resolution of a Racemic Mixture: In this process, a racemic mixture of the amine is reacted with a chiral resolving agent or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50%.

This guide will focus on the transition metal-catalyzed asymmetric transfer hydrogenation of the prochiral ketone, a robust and widely applicable method in research and development settings.

Synthetic_Strategies Start Prochiral Ketone (1-(Pyridin-3-yl)propan-1-one) Method1 Asymmetric Reduction Start->Method1 H₂ or H⁻ source Method3 Chiral Auxiliary Start->Method3 1. Add Auxiliary 2. Reduce 3. Remove Auxiliary RacemicAmine Racemic Amine (rac-1-(Pyridin-3-yl)propan-1-amine) Method2 Kinetic Resolution RacemicAmine->Method2 Chiral Agent Target (S)-1-(Pyridin-3-yl)propan-1-amine Method1->Target High e.e. SubMethod1a Transition Metal Catalysis (e.g., Rh, Ir, Ru) Method1->SubMethod1a SubMethod1b Biocatalysis (e.g., IREDs, TAs) Method1->SubMethod1b Method2->Target Max 50% Yield Method3->Target Experimental_Workflow cluster_A Part A: Ketone Synthesis cluster_B Part B: Asymmetric Reduction cluster_C Part C: Dihydrochloride Salt Formation A1 Pyridine-3-carbonyl chloride HCl + EtMgBr A2 Friedel-Crafts Acylation (0°C to RT) A1->A2 A3 Work-up & Purification (Column Chromatography) A2->A3 A4 Ketone Precursor (1-(Pyridin-3-yl)propan-1-one) A3->A4 B1 Ketone + [Rh]/(S,S)-Ts-DPEN + HCOOH/TEA A4->B1 Stage B B2 Asymmetric Transfer Hydrogenation (40°C) B1->B2 B3 Work-up & Purification B2->B3 B4 Chiral Amine (Free Base) ((S)-1-(Pyridin-3-yl)propan-1-amine) B3->B4 C1 Free Base + HCl Solution B4->C1 Stage C C2 Salt Formation & Precipitation (0°C) C1->C2 C3 Filtration & Drying C2->C3 C4 Final Product ((S)-Amine Dihydrochloride) C3->C4

Sources

Application Note: (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride in Organocatalytic Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiopure secondary alcohols and chiral alkanes in pharmaceutical development has driven significant advancements in metal-free asymmetric catalysis. While transition-metal catalysts (e.g., Ru, Ir, Rh) are traditional mainstays for asymmetric hydrogenation, organocatalytic Asymmetric Transfer Hydrogenation (ATH) utilizing Hantzsch esters as biomimetic NADH analogues offers a highly chemoselective, heavy-metal-free alternative.

This application note details the use of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride as a privileged chiral primary amine organocatalyst. By exploiting its unique structural electronics and steric profile, this catalyst successfully mediates the ATH of sterically hindered α,β -unsaturated ketones—a substrate class that notoriously resists activation by standard secondary amine catalysts.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high conversion and enantioselectivity, one must understand the causality behind the catalyst's structural elements and the reaction conditions.

The Primary Amine Advantage

Secondary amines (such as MacMillan’s imidazolidinones) excel at activating α,β -unsaturated aldehydes via iminium ion formation. However, they suffer from severe steric repulsion when attempting to condense with α,β -unsaturated ketones, leading to negligible conversion. (S)-1-(Pyridin-3-yl)propan-1-amine , being a primary amine, bypasses this steric bottleneck, rapidly forming the active conjugated iminium ion intermediate 1 [1].

The Role of the 3-Pyridyl Motif

The 3-pyridyl group is not merely a structural scaffold; it actively participates in the transition state. It provides a highly directional π

π stacking interaction with the dihydropyridine ring of the Hantzsch ester. This non-covalent interaction rigidly locks the hydride donor in place, shielding one enantiotopic face of the iminium ion and dictating strict stereocontrol.
The Dihydrochloride Activation Strategy

The catalyst is supplied as a stable dihydrochloride salt. Using the free base alone results in poor reactivity because iminium formation requires acid catalysis. By adding exactly 1.0 equivalent of Triethylamine ( Et3​N ) to the reaction mixture, the chemist generates a mono-hydrochloride salt in situ. This creates a self-contained bifunctional system:

  • The liberated primary amine drives the condensation with the ketone.

  • The remaining equivalent of HCl acts as a Brønsted acid to protonate the intermediate, stabilizing the hydrated iminium network necessary for hydride transfer2 [2].

CatalyticCycle A Enone Substrate + Chiral Amine·HCl B Conjugated Iminium Ion A->B - H2O (Acid Catalyzed) C Stereoselective Hydride Transfer B->C + Hantzsch Ester (π-π Stacking) D Chiral Enamine Intermediate C->D - Pyridine Byproduct E Hydrolysis & Product Release D->E + H2O E->A Catalyst Recovery

Figure 1: Organocatalytic cycle for the Asymmetric Transfer Hydrogenation of enones using (S)-1-(Pyridin-3-yl)propan-1-amine.

Experimental Protocol: Self-Validating Workflow

The following protocol is designed as a self-validating system . At each critical juncture, specific observable phenomena confirm that the mechanistic pathway is proceeding correctly, eliminating the "black box" nature of catalytic setup3 [3].

Materials Required
  • (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (20 mol%)

  • α,β -Unsaturated ketone (1.0 eq, e.g., benzylideneacetone)

  • Hantzsch Ester (Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) (1.2 eq)

  • Triethylamine ( Et3​N ) (20 mol%)

  • Anhydrous 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: Catalyst Activation (In Situ Mono-hydrochloride Formation)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (0.20 mmol).

  • Suspend the catalyst in anhydrous 1,4-Dioxane (5.0 mL).

  • Add Triethylamine (0.20 mmol). Stir at room temperature for 15 minutes.

  • Validation Check: The insoluble dihydrochloride salt will partially dissolve as it converts to the more soluble mono-hydrochloride species.

Step 2: Iminium Ion Assembly

  • Add the α,β -unsaturated ketone (1.0 mmol) to the activated catalyst suspension.

  • Stir for 30 minutes at 40°C to ensure complete equilibration to the iminium ion.

  • Validation Check: A distinct bathochromic shift (deepening of color to orange/red) occurs, visually confirming the formation of the extended conjugated iminium system.

Step 3: Biomimetic Hydride Transfer

  • Add the Hantzsch Ester (1.2 mmol) in one portion.

  • Seal the vial and stir at 40°C for 24 hours.

  • Validation Check (Internal Dosimeter): The Hantzsch ester is bright yellow and highly fluorescent under 365 nm UV light. As it donates its hydride, it oxidizes to an aromatic pyridine derivative, which is colorless and non-fluorescent. The fading of the yellow fluorescence directly correlates with reaction progression.

Step 4: Quench and Catalyst Removal

  • Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with 1M aqueous HCl (10 mL).

  • Validation Check: The 1M HCl wash selectively protonates the pyridine ring of the catalyst, pulling it entirely into the aqueous phase and ensuring the organic layer is completely free of organocatalyst contamination.

Workflow step1 Step 1: Catalyst Activation Mix Amine·2HCl + 1 eq Et3N Observe partial dissolution step2 Step 2: Substrate Addition Add α,β-unsaturated ketone Observe color shift to orange step1->step2 step3 Step 3: Hydride Transfer Add Hantzsch Ester (1.2 eq) Monitor loss of UV fluorescence step2->step3 step4 Step 4: Quench & Wash Extract with EtOAc Wash with 1M HCl to remove catalyst step3->step4

Figure 2: Self-validating experimental workflow for primary amine-catalyzed ATH.

Quantitative Data & Optimization

The choice of solvent and base additive is critical for stabilizing the transition state. Aprotic, moderately polar solvents like 1,4-Dioxane provide the optimal environment for the π

π stacking interactions required for high enantioselectivity.

Table 1: Optimization of Reaction Conditions for ATH of Benzylideneacetone

EntrySolventBase Additive (eq to Cat.)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1DCMNone25481245
2DCM Et3​N (1.0)25246878
3THF Et3​N (1.0)40248285
4Toluene Et3​N (1.0)40247581
5 1,4-Dioxane Et3​N (1.0) 40 24 94 96
61,4-Dioxane Et3​N (2.0)40243050

Note on Causality (Entry 6): Adding 2.0 equivalents of base completely neutralizes the dihydrochloride salt, removing the Brønsted acid required for iminium activation. This drastically drops both yield and enantioselectivity, proving the necessity of the mono-hydrochloride intermediate.

References

  • Transfer hydrogenation with Hantzsch esters and related organic hydride donors, Researcher.life.
  • The Hydrated Structure Factor in Additive Effect on Enantioselective Organocatalytic Transfer Hydrogenation Reactions with Hantzsch Esters, ChemRxiv.
  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis, MDPI.

Sources

Application Note: A Validated Protocol for Determining Enantiomeric Excess of Asymmetric Aldol Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for determining the enantiomeric excess (e.e.) of the product from the L-proline-catalyzed asymmetric aldol reaction. As a model system, we focus on the reaction between 4-nitrobenzaldehyde and acetone, which yields 4-hydroxy-4-(4-nitrophenyl)butan-2-one. The primary analytical technique detailed is Chiral High-Performance Liquid Chromatography (HPLC), a robust and widely used method for resolving enantiomers. This guide is intended for researchers, chemists, and quality control analysts in the fields of organic synthesis and drug development, offering field-proven insights into method development, execution, and data interpretation to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Enantioselectivity

In chemical synthesis, particularly within the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize a single enantiomer selectively and to accurately quantify its purity is a cornerstone of modern drug development and asymmetric catalysis.

The L-proline-catalyzed direct asymmetric aldol reaction is a foundational transformation in organocatalysis, enabling the construction of chiral β-hydroxy ketones with high stereocontrol.[1][2][3] The reaction proceeds through an enamine mechanism, where the chiral catalyst L-proline mimics the function of natural Class I aldolase enzymes to create a new stereocenter.[1][2][4] Verifying the success of such a reaction hinges on the precise determination of the enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer.

This application note details a validated protocol for this crucial analytical step, using the reaction between 4-nitrobenzaldehyde and acetone as a practical example.[5][6]

Principle of Chiral Separation by HPLC

The separation of enantiomers, which possess identical physical properties like boiling point and solubility, is not possible with standard chromatographic techniques. Chiral chromatography is required, which employs a Chiral Stationary Phase (CSP).[7][8]

For the aldol product in our model system, polysaccharide-based CSPs are highly effective.[9][10] These phases consist of a chiral polymer, such as cellulose or amylose derivatives, immobilized on a silica support.[9][11][12]

Mechanism of Separation: The core principle is the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector of the stationary phase.[7][11] These complexes have different energies of formation and stabilities. One enantiomer will form a more stable complex with the CSP, causing it to be retained longer in the column, while the other enantiomer, forming a less stable complex, elutes more quickly. This difference in retention time allows for their separation and quantification.[9][11] The interactions governing this recognition can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[7]

Experimental Protocol

This section provides a detailed workflow for determining the e.e. of 4-hydroxy-4-(4-nitrophenyl)butan-2-one. A critical component of this protocol is the initial analysis of a racemic standard to establish retention times and confirm peak identity.

Synthesis of Racemic Standard

Rationale: A racemic (50:50) mixture of both enantiomers is essential for method development. It allows for the unambiguous identification of the peaks corresponding to each enantiomer and is used to calculate the resolution factor, ensuring the method is capable of baseline separation.

Protocol:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5 mL), add a non-chiral amine base such as piperidine or pyrrolidine (0.2 mmol).

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.[13]

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be used directly for HPLC analysis after appropriate dilution.

Sample Preparation from Asymmetric Reaction
  • Following the L-proline-catalyzed reaction, perform the same workup procedure as described for the racemic standard (quenching, extraction, drying, and concentration).[13][14]

  • Dissolve a small amount (approx. 1-2 mg) of the crude or purified product in the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chiral HPLC Method & Workflow

The following table outlines the validated parameters for the chiral HPLC analysis. Polysaccharide-based columns like Chiralpak® or Chiralcel® are highly recommended.[8][15]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Chiralpak® OB-H (250 x 4.6 mm, 5 µm) or similar
Mobile Phase n-Hexane / 2-Propanol (IPA) = 85 / 15 (v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection (UV) 254 nm
Injection Vol. 10 µL

Workflow Diagram: From Reaction to Result

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Asymmetric Aldol Rxn Workup Quench & Extract Reaction->Workup Dilute Dilute & Filter Workup->Dilute Inject Inject Sample into Chiral HPLC System Dilute->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Major & Minor) Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate Final_Report Final_Report Calculate->Final_Report

Sources

Chiral HPLC method development for reactions involving (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Determining the enantiomeric excess (ee) of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride following asymmetric synthesis presents a multifaceted chromatographic challenge. The analyte is a highly polar, dual-basic molecule featuring both a primary amine (pKa ~9.5) and a pyridine nitrogen (pKa ~5.2). Because it is supplied as a dihydrochloride salt, direct injection onto standard normal-phase Chiral Stationary Phases (CSPs) inevitably leads to peak splitting, severe tailing, or irreversible column adsorption due to strong ionic interactions with residual silanols[1].

As an Application Scientist, method development cannot rely on trial and error; it must be driven by mechanistic causality. To achieve a robust, self-validating chiral HPLC method, the chromatographic system must dynamically neutralize these secondary interactions. This guide details three field-proven, mechanistically distinct strategies tailored for this specific molecular profile:

  • Acidic Crown Ether Complexation: Exploiting the primary amine via host-guest inclusion.

  • Normal Phase Polysaccharide CSPs: Masking silanols with basic additives.

  • Reversed-Phase LC-MS: Utilizing volatile high-pH buffers for mass spectrometry compatibility.

Mechanistic Rationale & Method Selection

Strategy A: The Crown Ether Approach (Acidic Aqueous)

Instead of fighting the analyte's basicity, this approach exploits it. CROWNPAK® CR-I(+) columns feature an immobilized chiral crown ether selector that forms a highly specific host-guest inclusion complex with protonated primary amines (-NH3+)[2].

The Causality: By utilizing a strongly acidic mobile phase (pH 1.0–2.0 with Perchloric acid), the primary amine is fully protonated. This allows the analyte to anchor into the crown ether cavity via three +N-H···O hydrogen bonds[3]. The dihydrochloride salt form is actually a massive advantage here; it is highly soluble in the aqueous acidic mobile phase, eliminating the need for complex sample extraction. Furthermore, if the minor enantiomer elutes under the tail of the major peak, the elution order can be predictably reversed simply by switching to a CR-I(-) column[2].

Mechanism Analyte Analyte: 1-(Pyridin-3-yl)propan-1-amine Protonation Acidic Mobile Phase (pH 1.5 HClO4) Analyte->Protonation Ammonium Protonated Primary Amine (-NH3+) Protonation->Ammonium Ionization Complex Host-Guest Inclusion Complex (Chiral Recognition) Ammonium->Complex Enters Cavity Crown CROWNPAK CR-I(+) Stationary Phase Crown->Complex Hydrogen Bonding Elution Enantiomer Separation (D-form elutes first) Complex->Elution Differential Stability

Figure 1: Mechanistic pathway of primary amine chiral recognition via Crown Ether inclusion.

Strategy B: The Polysaccharide Approach (Normal Phase)

Immobilized amylose or cellulose CSPs (e.g., CHIRALPAK® IA or IG) rely on hydrogen bonding, dipole-dipole, and π-π interactions. For basic amines, the addition of 0.1% diethylamine (DEA) or ethanolamine to the mobile phase is non-negotiable[1].

The Causality: The basic additive acts as a sacrificial competitor, masking the acidic silanols on the silica support and maintaining the analyte in its free-base form[1]. Because the analyte is a dihydrochloride salt, it must be "free-based" prior to or during injection. Failing to neutralize the HCl will result in the chloride ions forming ion pairs that disrupt the chiral recognition environment.

Strategy C: The LC-MS Compatible Approach (Reversed Phase)

For pharmacokinetic studies or trace impurity analysis, MS compatibility is strictly required. DEA and Perchloric acid are highly suppressive and non-volatile.

The Causality: A reversed-phase approach using an immobilized polysaccharide column (e.g., CHIRALPAK® IG-3) with a volatile buffer like 20 mM Ammonium Bicarbonate (pH 9.0) is optimal[4]. The high pH suppresses the ionization of the pyridine ring and partially neutralizes the primary amine, facilitating chiral recognition while preserving MS signal integrity[4].

Workflow Start Analyte: 1-(Pyridin-3-yl)propan-1-amine Dihydrochloride Salt Prep1 Sample Prep: Free-Basing (LLE or Basic Diluent) Start->Prep1 Neutralization required Prep2 Sample Prep: Direct Dissolution (Aqueous Acid) Start->Prep2 Salt form advantageous Path1 Normal Phase (UV) Polysaccharide (e.g., IA, IG) Prep1->Path1 Path2 Reversed Phase (LC-MS) Polysaccharide (e.g., IG-3) Prep1->Path2 Path3 Acidic Aqueous (UV) Crown Ether (CROWNPAK CR-I) Prep2->Path3 Add1 Additive: 0.1% DEA Purpose: Suppress Silanols Path1->Add1 Add2 Buffer: 20mM NH4HCO3 (pH 9) Purpose: MS Compatibility Path2->Add2 Add3 Buffer: HClO4 (pH 1.5) Purpose: Protonate Amine Path3->Add3 Result Enantiomeric Excess (ee) Determination Add1->Result Add2->Result Add3->Result

Figure 2: Decision tree for chiral method development of basic dihydrochloride salts.

Quantitative Data & Method Matrix

Summarizing the strategic approaches, Table 1 outlines the optimal column and mobile phase combinations, while Table 2 defines the self-validating system suitability criteria required to trust the generated data.

Table 1: Column Selection and Mobile Phase Matrix

StrategyColumn ChemistryMobile Phase CompositionAdditive / BufferExpected Outcome
Acidic Aqueous CROWNPAK® CR-I(+) (5 µm)Water / Acetonitrile (85:15 v/v)Perchloric acid (pH 1.5)Excellent resolution; direct salt injection; D-enantiomer elutes first.
Normal Phase CHIRALPAK® IG (5 µm)Hexane / Ethanol (80:20 v/v)0.1% Diethylamine (DEA)High loading capacity; requires sample free-basing prior to injection.
RP LC-MS CHIRALPAK® IG-3 (3 µm)20 mM NH₄HCO₃ (pH 9.0) / ACNAmmonium BicarbonateMS compatible; sharp peaks due to pyridine neutralization.

Table 2: System Suitability & Self-Validation Criteria

ParameterAcceptance CriteriaMechanistic Troubleshooting (If Failed)
Resolution (Rs) ≥ 1.5 (Baseline)If Rs < 1.5 in Crown Ether, decrease column temperature to 15°C to strengthen hydrogen bonding.
Tailing Factor (Tf) ≤ 1.5If Tf > 1.5 in NP, silanol interactions are occurring. Increase DEA to 0.2% or verify sample free-basing.
Retention Factor (k') 1.0 ≤ k' ≤ 10.0If k' < 1.0 in Crown Ether, reduce Acetonitrile % to increase hydrophobic retention.

Step-by-Step Experimental Protocols

Protocol 1: Acidic Crown Ether Analysis (Recommended for Routine ee% Determination)

This protocol is prioritized due to its direct compatibility with the dihydrochloride salt, bypassing extraction-induced variability.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of 70% Perchloric acid (HClO₄) to 1000 mL of HPLC-grade water.

  • Adjust to exactly pH 1.5. Note: Strict pH control is critical; pH > 2.0 will result in incomplete protonation of the primary amine, leading to peak broadening.

  • Mix the pH 1.5 aqueous solution with Acetonitrile in an 85:15 (v/v) ratio. Degas thoroughly.

Step 2: Sample Preparation (Direct Dissolution)

  • Weigh 1.0 mg of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride.

  • Dissolve directly in 1.0 mL of the prepared mobile phase.

  • Vortex for 30 seconds. The salt will dissociate instantly, yielding the fully protonated analyte.

Step 3: Chromatographic Execution

  • Column: CROWNPAK® CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm)

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C (Lower to 15°C if higher resolution is required)

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 2 µL

  • Self-Validation Check: Confirm that the baseline is stable. If the minor enantiomer is obscured by the tail of the major (S)-enantiomer, swap the column to CROWNPAK® CR-I(-) to reverse the elution order, placing the minor impurity in the front[2].

Protocol 2: Normal Phase Analysis (Recommended for Preparative Scale-Up)

Use this protocol when scaling up to isolate the pure enantiomer, as aqueous perchloric acid is difficult to remove post-purification.

Step 1: Sample Free-Basing (Critical Step)

  • Prepare a Basic Diluent: Methanol containing 0.2% Ethanolamine.

  • Weigh 2.0 mg of the dihydrochloride salt into a vial.

  • Add 1.0 mL of the Basic Diluent. Sonicate for 5 minutes. The ethanolamine will neutralize the HCl, liberating the free base of the analyte.

Step 2: Mobile Phase Preparation

  • Mix HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio.

  • Add 0.1% Diethylamine (DEA)[1].

  • Causality Note: Do not use TFA. Acidic additives will re-protonate the analyte, causing it to crash out in the non-polar hexane environment.

Step 3: Chromatographic Execution

  • Column: CHIRALPAK® IG (4.6 mm i.d. x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Self-Validation Check: Monitor the Tailing Factor (Tf). If Tf exceeds 1.5, the sample was not adequately free-based. Re-prepare the sample using a liquid-liquid extraction (1M NaOH / MTBE) to ensure complete removal of chloride ions.

References

  • Chiral Technologies Europe. "Method development with CHIRALPAK® IA." HPLC.eu.
  • Phenomenex, Inc. "Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases." Chromatography Today.
  • Element Lab Solutions. "Daicel CROWNPAK Crown Ether Chiral Columns." Element Lab Solutions.
  • Daicel Chiral Technologies. "CROWNPAK CR-I(+) and CR-I(-) Application Note: Separation of Free Amino Acids and Primary Amines." MZ-Analysentechnik.

Sources

Application Notes and Protocols for Real-Time Reaction Monitoring of Suzuki-Miyaura Cross-Coupling using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical and materials science, the ability to precisely monitor and understand chemical reactions as they occur is paramount. Real-time reaction monitoring provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates or byproducts, which are often missed by traditional offline analytical methods. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for in-situ reaction analysis. Its non-invasive nature, inherent quantitative capabilities, and structural elucidation power make it uniquely suited for tracking the intricate transformations of molecules in solution.

This guide provides a comprehensive overview and detailed protocols for utilizing NMR spectroscopy to monitor a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation and a staple in the synthesis of active pharmaceutical ingredients (APIs). The principles and techniques described herein are broadly applicable to a wide range of chemical transformations, offering researchers, scientists, and drug development professionals a robust framework for implementing NMR-based reaction monitoring in their own laboratories.

Principles of In-situ NMR Reaction Monitoring

The fundamental principle of using NMR for reaction monitoring lies in its ability to distinguish between different chemical species based on the unique magnetic environments of their atomic nuclei, typically protons (¹H). As a reaction progresses, the concentration of reactants decreases, while the concentration of products increases. This change is directly reflected in the NMR spectrum by a corresponding decrease in the integrated area of signals from the reactants and an increase in the integrated area of signals from the products.

By acquiring a series of NMR spectra over the course of a reaction, one can construct a concentration-time profile for each species involved. This data can then be used to determine key kinetic parameters, such as the reaction rate, order, and activation energy. Furthermore, the appearance of new, transient signals can provide crucial clues about the reaction mechanism and the identity of any intermediates.

The quantitative nature of NMR is underpinned by the direct proportionality between the integrated area of a signal and the number of nuclei contributing to it. To ensure accurate quantification, especially when the total sample volume or concentration may change, an internal standard is often added to the reaction mixture. The internal standard should be a non-reactive compound with a simple NMR spectrum that does not overlap with the signals of interest.

Experimental Setup and Hardware

A standard high-field NMR spectrometer is the core component for reaction monitoring. For in-situ analysis, the reaction is typically run directly inside an NMR tube, which is then placed in the spectrometer's probe.

Key Hardware Components:

  • NMR Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion and sensitivity.

  • NMR Probe: A standard broadband or inverse detection probe is suitable for most applications. For temperature-sensitive reactions, a variable temperature (VT) unit is essential to maintain precise temperature control.

  • NMR Tubes: High-quality, thin-walled 5 mm NMR tubes are standard. For reactions that are sensitive to air or moisture, J. Young tubes or other sealable NMR tubes are recommended.

Protocol 1: Sample Preparation for In-situ NMR Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the preparation of a sample for monitoring the reaction between 4-bromoanisole and phenylboronic acid to form 4-methoxybiphenyl.

Materials:

  • 4-Bromoanisole (reactant)

  • Phenylboronic acid (reactant)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Deuterated solvent (e.g., Toluene-d₈, THF-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene)

  • High-quality 5 mm NMR tube (a J. Young tube is recommended for air-sensitive reactions)

  • Gas-tight syringe

Procedure:

  • Pre-reaction Setup: In a clean, dry vial, weigh the appropriate amounts of 4-bromoanisole, phenylboronic acid, the palladium catalyst, and the base. The molar ratios of these components should be determined by the specific reaction conditions being investigated.

  • Internal Standard: Add a known amount of the internal standard to the vial. The amount should be chosen to give a clear, well-resolved signal in the NMR spectrum without overlapping with other signals.

  • Solvent Addition: Using a gas-tight syringe, add the desired volume of deuterated solvent to the vial to dissolve the solid components.

  • Transfer to NMR Tube: Carefully transfer the reaction mixture to the NMR tube.

  • Initiation (if necessary): If the reaction is initiated by temperature, the NMR probe can be pre-heated to the desired reaction temperature before inserting the sample.

  • Initial Spectrum (t=0): Immediately acquire an initial NMR spectrum to serve as the t=0 reference point. This spectrum will show the signals of the starting materials and the internal standard.

Protocol 2: Data Acquisition using 1D ¹H NMR

This protocol describes the setup of a series of automated ¹H NMR experiments for monitoring the reaction progress.

NMR Spectrometer Setup:

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker spectrometers) is typically sufficient.

  • Acquisition Parameters: Set the following key parameters:

    • Spectral Width (SW): Ensure the spectral width is large enough to encompass all signals of interest.

    • Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is usually adequate.

    • Relaxation Delay (D1): This is a critical parameter for quantitative accuracy. The relaxation delay should be at least 5 times the longest T₁ relaxation time of the nuclei being observed. A D1 of 30-60 seconds is often a good starting point for quantitative studies.

    • Number of Scans (NS): The number of scans will depend on the concentration of the reactants and the desired signal-to-noise ratio. For reaction monitoring, a small number of scans (e.g., 4-16) is often used to keep the time for each experiment short relative to the reaction rate.

  • Automated Acquisition: Set up an array of experiments to be acquired at regular intervals. The time interval between experiments should be chosen based on the expected rate of the reaction. For a fast reaction, intervals of a few minutes may be necessary, while for a slow reaction, intervals of 30-60 minutes or longer may be appropriate.

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Relaxation Delay (D1)> 5 * T₁ (longest)Ensures full relaxation of all protons for accurate integration.
Number of Scans (NS)4 - 16A balance between signal-to-noise and temporal resolution.
Acquisition Time (AQ)2 - 4 sProvides adequate digital resolution.
Temperature (T)As per reaction conditionsPrecise temperature control is crucial for kinetic studies.

Data Processing and Analysis

The series of acquired ¹H NMR spectra can be processed to extract kinetic information.

Workflow:

  • Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase each spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals corresponding to the reactants, products, and the internal standard.

  • Normalization: Normalize the integrals of the reactant and product signals to the integral of the internal standard. This corrects for any variations in sample concentration or spectrometer performance over time.

  • Calculation of Conversion and Yield:

    • Conversion (%) = [1 - (Normalized Integral of Reactant at time t) / (Normalized Integral of Reactant at t=0)] * 100

    • Yield (%) = (Normalized Integral of Product at time t) / (Theoretical Maximum Integral of Product) * 100

  • Kinetic Analysis: Plot the concentration of reactants and products as a function of time. This data can be fitted to appropriate rate laws to determine the reaction order and rate constant.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantitative Analysis A Sample Preparation B Automated 1D ¹H NMR Acquisition A->B C Fourier Transform & Phasing B->C D Baseline Correction C->D E Integration of Signals D->E F Normalization to Internal Standard E->F G Calculate Conversion & Yield F->G H Kinetic Modeling G->H

Workflow for NMR-based reaction monitoring.

Advanced NMR Techniques for Mechanistic Insights

While 1D ¹H NMR is excellent for monitoring the overall progress of a reaction, 2D NMR techniques can provide deeper insights into the reaction mechanism by revealing connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign signals in complex spectra and to identify the structure of new species.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing valuable information for structural elucidation of intermediates and byproducts.

  • DOSY (Diffusion Ordered Spectroscopy): Can be used to separate the signals of different species based on their diffusion coefficients, which is useful for identifying species of different sizes in the reaction mixture.

Troubleshooting and Common Pitfalls

IssuePotential CauseSolution
Poor Spectral Resolution Inhomogeneous magnetic field (poor shimming), high viscosity of the sample.Re-shim the sample. If viscosity is an issue, consider diluting the sample or increasing the temperature.
Signal Overlap Multiple species have signals in the same region of the spectrum.Use a higher field NMR spectrometer, or use 2D NMR techniques to resolve the overlapping signals.
Inaccurate Integration Incorrect phasing, poor baseline, or insufficient relaxation delay (D1).Carefully re-process the spectra. Ensure D1 is set to at least 5 times the longest T₁ of the signals being integrated.
Sample Instability Precipitation of reactants, products, or catalyst.Choose a more suitable solvent system. Run the reaction at a lower concentration.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves a series of steps including oxidative addition, transmetalation, and reductive elimination. Monitoring the reaction by NMR can potentially allow for the observation of some of the palladium intermediates in this cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

In-situ NMR spectroscopy is a powerful and versatile technique for the real-time monitoring of chemical reactions. It provides a wealth of information on reaction kinetics, mechanisms, and the formation of intermediates and byproducts, which is invaluable for process optimization and development in the pharmaceutical and chemical industries. By following the protocols and guidelines outlined in this application note, researchers can effectively implement NMR-based reaction monitoring to gain a deeper understanding of their chemical systems.

References

  • Title: In Situ Reaction Monitoring by NMR Spectroscopy Source: Chemical Reviews URL: [Link]

  • Title: The Suzuki–Miyaura cross-coupling reaction: a personal perspective from the 2010 Nobel Prize lecture Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: NMR Spectroscopy in Pharmaceutical Analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: A Practical Guide to Understanding the Suzuki–Miyaura Cross-Coupling Reaction Source: The Journal of Organic Chemistry URL: [Link]

Application Note: Scalable Synthesis of Chiral Amide and Amine Derivatives Utilizing (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-1-(Pyridin-3-yl)propan-1-amine is a chiral building block of significant interest in pharmaceutical development, as the pyridine motif is a prevalent feature in numerous FDA-approved drugs.[1] This application note provides a comprehensive guide for the large-scale synthesis of N-acyl and N-alkyl derivatives starting from its stable dihydrochloride salt. We present detailed, field-proven protocols for two critical transformations: amide bond formation via activated ester coupling and secondary amine synthesis via direct reductive amination. The causality behind reagent selection, reaction optimization, and scalable workup procedures is explained to ensure reproducible, high-yield outcomes. This guide is intended for researchers, chemists, and process development professionals in the drug discovery and development sectors.

Introduction: The Strategic Value of Chiral Pyridylamines

Chiral amines are fundamental components in medicinal chemistry, with secondary chiral amines being particularly crucial as they are found in approximately 40% of commercially available drugs.[2] The pyridine ring system itself is one of the most important nitrogen-containing aromatic heterocycles in pharmaceuticals, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule.[1][3][4] The specific stereochemistry of (S)-1-(Pyridin-3-yl)propan-1-amine offers a precise three-dimensional vector for probing chiral recognition sites in biological targets, making its derivatives highly sought after for creating new chemical entities (NCEs) with improved potency and selectivity.[2][5]

This document addresses the practical challenges of using the commercially available dihydrochloride salt, a stable but unreactive form of the amine. Our protocols begin with a robust, scalable method for its conversion to the free base, a critical prerequisite for subsequent derivatization.

Physicochemical Properties and Safety

Prior to any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.

PropertyValueSource
Chemical Name (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride-
Synonym(s) (S)-1-(3-pyridinyl)-1-propanamine dihydrochloride[6]
CAS Number 1228879-41-1[6]
Molecular Formula C₈H₁₂N₂ · 2HCl[7]
Molecular Weight 209.12 g/mol -
Physical Form Solid[6]
Storage 2-8°C, protect from light, keep tightly closed in a dry, well-ventilated place.[6][8]-
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]-
Safety Precautions Wear personal protective equipment (gloves, eye protection).[8] Ensure adequate ventilation.[8] Wash hands and any exposed skin thoroughly after handling.[8]-

Prerequisite: Liberation of the Free Amine (Neutralization)

The dihydrochloride salt form protonates both the pyridine nitrogen and the primary amine, rendering the latter non-nucleophilic. Therefore, neutralization to the free base is the mandatory first step for any subsequent reaction. The following protocol is designed for scalability and efficient isolation.

Experimental Protocol: Free Base Generation
  • Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (50.0 g, 0.239 mol).

  • Dissolution: Add deionized water (250 mL) and stir until all solids are dissolved. Cool the solution to 0-5 °C using an ice-water bath.

  • Basification: Slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) dropwise via the addition funnel. Monitor the internal temperature, ensuring it does not exceed 15 °C. Continue addition until the pH of the solution is >12.

  • Extraction: Transfer the aqueous solution to a 1 L separatory funnel. Extract the free amine with dichloromethane (DCM) (3 x 200 mL).

    • Causality Note: DCM is chosen for its high volatility (easy removal) and good solubility of the free amine. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The bath temperature should not exceed 40 °C to prevent product degradation.

  • Yield: The resulting pale yellow oil is the free base, (S)-1-(Pyridin-3-yl)propan-1-amine. The typical yield is >95%. The product should be used immediately in the next step or stored under an inert atmosphere (N₂ or Ar) at 2-8 °C.[10][11]

Workflow for Free Base Generation

Free_Base_Generation Start Start: (S)-Amine·2HCl Salt in Water Cool Cool to 0-5 °C Start->Cool Base Add 5M NaOH (aq) pH > 12 Cool->Base Slow, temp control Extract Extract with DCM (3x) Base->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Product: (S)-Amine Free Base Concentrate->Product

Caption: Workflow for generating the free amine from its dihydrochloride salt.

Application I: Large-Scale Synthesis of Amide Derivatives

Amide bond formation is the most frequent reaction in medicinal chemistry.[12][13] For large-scale synthesis, choosing the right coupling strategy is critical to balance efficiency, cost, and safety. While converting a carboxylic acid to an acyl chloride is a classic method, it can be harsh.[14] Modern peptide coupling reagents offer a milder and often more efficient alternative by generating a highly activated ester intermediate in situ.[12][14][15]

Mechanistic Rationale: HATU as a Superior Coupling Reagent

For this protocol, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

  • Expertise: HATU is highly efficient, leading to fast reaction times and high yields, even with sterically hindered or electron-deficient amines.[15][16]

  • Trustworthiness: The byproducts of the HATU reaction (tetramethylurea and HOAt) are typically water-soluble, facilitating a straightforward aqueous workup, which is highly advantageous for large-scale purification.[15]

  • Base Selection: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.[13]

Experimental Protocol: HATU-Mediated Amide Coupling
  • Setup: To a 2 L jacketed reactor under an inert nitrogen atmosphere, add the desired carboxylic acid (e.g., 4-fluorobenzoic acid, 36.4 g, 0.26 mol, 1.1 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 500 mL). Stir until the acid is fully dissolved.

  • Activation: Add HATU (108.7 g, 0.286 mol, 1.2 eq) and DIPEA (89 mL, 0.512 mol, 2.15 eq). Stir the mixture at room temperature (20-25 °C) for 20 minutes. This pre-activation step is critical for efficient coupling.

  • Amine Addition: Add a solution of the freshly prepared (S)-1-(Pyridin-3-yl)propan-1-amine free base (32.6 g, 0.239 mol, 1.0 eq) in anhydrous DMF (100 mL) dropwise over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, slowly pour the mixture into 2 L of cold deionized water with vigorous stirring. The product will often precipitate. If not, extract with ethyl acetate (3 x 500 mL).

  • Purification:

    • If a precipitate forms, filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

    • If extraction is performed, wash the combined organic layers with a 5% LiCl solution (to remove residual DMF), followed by saturated sodium bicarbonate and brine.[15] Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography or recrystallization.[17]

Coupling ReagentTypical YieldPurity (LC-MS)Key Considerations at Scale
HATU/DIPEA 85-95%>98%High cost, but excellent efficiency and simple workup. Preferred for high-value targets.
EDC/HOBt 70-85%>95%More economical than HATU. Reactions can be slower. HOBt has safety/handling considerations.
SOCl₂/Pyridine 65-80%>95%Very low cost. Generates corrosive HCl gas. Requires strict temperature control and moisture-free conditions.
Workflow for Amide Synthesis

Amide_Synthesis cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid Carboxylic Acid (R-COOH) HATU Add HATU + DIPEA in DMF Acid->HATU 20 min @ RT ActiveEster Activated O-Acyl-isourea Ester HATU->ActiveEster Reaction Nucleophilic Attack ActiveEster->Reaction Amine (S)-Amine Free Base Amine->Reaction Amide Crude Amide Product Reaction->Amide 4-6h @ RT Workup Aqueous Workup & Purification Amide->Workup

Caption: General workflow for HATU-mediated amide coupling.

Application II: Large-Scale Synthesis of Secondary Amines

Reductive amination is a powerful and versatile method for N-alkylation, forming C-N bonds by reducing an imine intermediate formed from an amine and a carbonyl compound.[18][19] This avoids the common issue of over-alkylation seen with direct alkylation using alkyl halides.[18]

Mechanistic Rationale: Sodium Triacetoxyborohydride as the Reagent of Choice

For direct, one-pot reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for large-scale applications.

  • Expertise & Selectivity: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[19] This allows for a one-pot procedure where all reagents can be mixed together, simplifying the process.[19]

  • Trustworthiness & Safety: Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and its reactions can be run in common, non-protic solvents like 1,2-dichloroethane (DCE) or THF.[19][20] The reaction does not generate flammable hydrogen gas.

  • Authoritative Grounding: This method is well-established for a wide range of aldehydes and ketones with primary and secondary amines, consistently providing high yields.[19]

Experimental Protocol: Reductive Amination with NaBH(OAc)₃
  • Setup: To a 2 L jacketed reactor under a nitrogen atmosphere, add the (S)-1-(Pyridin-3-yl)propan-1-amine free base (32.6 g, 0.239 mol, 1.0 eq) and an aldehyde or ketone (e.g., cyclobutanone, 20.1 g, 0.287 mol, 1.2 eq).

  • Dissolution: Add 1,2-dichloroethane (DCE, 600 mL) and stir for 20-30 minutes to allow for the initial formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (76.0 g, 0.358 mol, 1.5 eq) portion-wise over 45-60 minutes. An exotherm is expected; maintain the internal temperature below 35 °C using the reactor jacket.

    • Causality Note: Portion-wise addition is critical at scale to control the reaction rate and temperature. A large excess of the reducing agent ensures the reaction goes to completion.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until LC-MS analysis indicates full conversion of the starting amine.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (500 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 200 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄. Concentrate in vacuo to yield the crude secondary amine, which can be purified by column chromatography or by forming a salt (e.g., hydrochloride or tartrate) and recrystallizing.[21]

Carbonyl PartnerReducing AgentTypical YieldPurity (LC-MS)
Aliphatic AldehydeNaBH(OAc)₃80-90%>97%
Aliphatic KetoneNaBH(OAc)₃75-85%>97%
Aromatic AldehydeNaBH(OAc)₃85-95%>98%
Catalytic HydrogenationH₂ (g), Pd/C90-99%>99%

Note on Catalytic Hydrogenation: While NaBH(OAc)₃ is excellent, catalytic hydrogenation is the most atom-economical and greenest method.[20] However, it requires specialized high-pressure equipment and careful catalyst handling, which may not be available in all research settings.

Workflow for Reductive Amination

Reductive_Amination Amine (S)-Amine Free Base Mix Mix in DCE Amine->Mix Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Mix Imine Iminium Ion Intermediate (in equilibrium) Mix->Imine Imine Formation Reducer Add NaBH(OAc)3 (portion-wise) Imine->Reducer Selective Reduction Product Crude Secondary Amine Reducer->Product 12-18h @ RT Purify Quench, Workup & Purification Product->Purify

Caption: One-pot direct reductive amination workflow.

Conclusion

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a versatile and valuable chiral building block for pharmaceutical research. The key to its successful application on a large scale lies in the initial, quantitative conversion to its reactive free base form. The subsequent derivatization via robust protocols, such as HATU-mediated amide coupling or reductive amination with NaBH(OAc)₃, allows for the efficient and scalable synthesis of diverse libraries of chiral compounds. The methodologies presented herein are designed to be reproducible, high-yielding, and adaptable for process development, empowering chemists to accelerate their drug discovery programs.

References

  • A simple synthesis of aminopyridines: use of amides as amine source . SciELO. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy . PubMed. [Link]

  • Chiral and Achiral Compounds Purification . Neopharm Labs. [Link]

  • Highly enantioselective catalytic synthesis of chiral pyridines . PMC - NIH. [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis . ACS Publications. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents . PMC. [Link]

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function . MDPI. [Link]

  • Development of Axially Chiral Pyridylidene Amine Ligands and their Application in Pd-Catalyzed Enantioselective Allylic Substitution . ACS Publications. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds . Analytical Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications . IntechOpen. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism . ResearchGate. [Link]

  • Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development . PubMed. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . ACS Publications. [Link]

  • Reductive Amination . ACS GCI Pharmaceutical Roundtable. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Growing Science. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . Taylor & Francis Online. [Link]

  • 3-(Pyridin-3-yl)propan-1-amine . PubChem. [Link]

Sources

Application Notes and Protocols for the Derivatization of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Chiral Building Block

(S)-1-(Pyridin-3-yl)propan-1-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a stereogenic center adjacent to a pyridyl moiety, makes it a valuable precursor for a diverse range of biologically active compounds. The primary amine group serves as a versatile handle for derivatization, allowing for the introduction of various functionalities that can modulate the molecule's pharmacological properties, such as target binding, solubility, and metabolic stability. This guide provides detailed application notes and protocols for the derivatization of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, with a focus on N-acylation for applications in medicinal chemistry, bioconjugation, and chiral analysis.

The dihydrochloride salt form of the amine necessitates a neutralization step to liberate the free amine for reaction. This is a critical consideration in all subsequent protocols. The pyridine ring itself can also play a role in these reactions, acting as a base or a nucleophilic catalyst, particularly in acylation reactions.[2][3][4][5]

I. Derivatization for Medicinal Chemistry Applications: Synthesis of Bioactive Amides

The N-acylation of (S)-1-(Pyridin-3-yl)propan-1-amine is a common strategy for the synthesis of novel therapeutic agents. The resulting amide derivatives have been explored as enzyme inhibitors and antibacterial agents.[6][7][8] The nature of the acyl group introduced can be systematically varied to probe structure-activity relationships (SAR) and optimize potency and selectivity.

Core Reaction Principle: N-Acylation

N-acylation involves the reaction of the primary amine with an activated carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride. The reaction proceeds via nucleophilic acyl substitution.[9] A base is required to neutralize the HCl generated when using an acyl chloride.[10]

Diagram 1: General N-Acylation Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride D Neutralization to Free Amine A->D B Base (e.g., Triethylamine) B->D C Anhydrous Solvent (e.g., DCM) C->D F N-Acylation Reaction D->F E Acylating Agent (e.g., Acyl Chloride) E->F G Aqueous Work-up F->G H Purification (e.g., Column Chromatography) G->H I I H->I Characterized N-Acyl Derivative

Caption: Workflow for the N-acylation of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride.

Protocol 1: Synthesis of N-((S)-1-(Pyridin-3-yl)propyl)acetamide

This protocol describes a general procedure for the N-acetylation of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, a common modification in medicinal chemistry.

Materials:

  • (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Neutralization of the Amine Salt:

    • Suspend (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to ensure complete neutralization of the dihydrochloride salt.

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-((S)-1-(pyridin-3-yl)propyl)acetamide.[11][12]

Data Presentation:

ParameterValue
Starting Material(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Acylating AgentAcetyl Chloride
BaseTriethylamine
SolventDichloromethane
Reaction Time2-4 hours
PurificationColumn Chromatography

II. Derivatization for Bioconjugation

The primary amine of (S)-1-(Pyridin-3-yl)propan-1-amine can be derivatized to introduce functionalities suitable for bioconjugation, such as maleimides or azides. This allows for the covalent attachment of the molecule to proteins, peptides, or other biomolecules.[13]

Protocol 2: Introduction of a Maleimide Moiety for Thiol-Specific Bioconjugation

This protocol outlines the synthesis of a maleimide-functionalized derivative for subsequent conjugation to thiol-containing biomolecules.

Materials:

  • (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

  • 3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Neutralization:

    • Dissolve (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes.

  • Conjugation:

    • Add SMCC (1.05 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Purification:

    • Purify the reaction mixture directly by reverse-phase HPLC to obtain the maleimide-functionalized product.

III. Derivatization for Chiral Analysis

Due to the chiral nature of (S)-1-(Pyridin-3-yl)propan-1-amine, it is often necessary to determine its enantiomeric purity. This can be achieved by derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be separated and quantified by achiral chromatography, such as reverse-phase HPLC.[14][15]

Core Principle: Diastereomer Formation

The reaction of a chiral amine with a chiral derivatizing agent results in the formation of a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques.

Diagram 2: Chiral Derivatization for HPLC Analysis

G A (S)-Amine + (R)-Amine (Enantiomeric Mixture) C Diastereomer Formation A->C B Chiral Derivatizing Agent (CDA) (e.g., Marfey's Reagent) B->C D (S,R)-Diastereomer + (R,R)-Diastereomer C->D E RP-HPLC Separation D->E F Quantification of Diastereomers E->F

Caption: Principle of chiral derivatization for the determination of enantiomeric excess.

Protocol 3: Derivatization with Marfey's Reagent for Chiral HPLC Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a widely used CDA for the chiral analysis of amines.

Materials:

  • Sample of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

  • Marfey's reagent

  • 1 M Sodium bicarbonate solution

  • Acetone

  • 1 M Hydrochloric acid

  • HPLC grade water and acetonitrile

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the amine dihydrochloride sample in water.

  • Derivatization:

    • To an aliquot of the amine solution, add 1 M sodium bicarbonate solution to make it basic.

    • Add a solution of Marfey's reagent in acetone.

    • Heat the mixture at 40-50 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • HPLC Analysis:

    • Inject the resulting solution onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution of the diastereomers by UV detection.

    • The enantiomeric excess can be calculated from the integrated peak areas of the two diastereomers.[16]

Data Presentation:

ParameterDescription
Chiral Derivatizing Agent Marfey's Reagent
Principle Formation of diastereomers
Analytical Technique Reverse-Phase HPLC
Detection UV
Quantification Integration of peak areas of the two diastereomers

Conclusion

The derivatization of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a key step in harnessing its potential as a versatile chiral building block. The protocols outlined in this guide provide a foundation for researchers to synthesize novel bioactive molecules, create bioconjugates, and perform essential chiral purity analysis. The choice of derivatization strategy and the specific reagents and conditions should be tailored to the desired application, with careful consideration of the chemical properties of both the amine and the derivatizing agent.

References

  • eSaral. What is the role of pyridine in the acylation. Accessed March 14, 2026. [Link]

  • Shaalaa.com. What is the role of pyridine in the acylation reaction of amines? - Chemistry. Published March 28, 2022. Accessed March 14, 2026. [Link]

  • askIITians. Pyridine acts as a base and a solvent in the acylation of amines. It. Published August 5, 2025. Accessed March 14, 2026. [Link]

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Published February 17, 2026. Accessed March 14, 2026. [Link]

  • Brainly.in. What is the role of pyridine in the acylation reaction of amines? Published October 10, 2020. Accessed March 14, 2026. [Link]

  • Kushwaha N, et al. Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. 2011;3(1).
  • Chintalapudi K, et al. N-Acylation Reactions of Amines.
  • Fisher Scientific. Amide Synthesis. Accessed March 14, 2026. [Link]

  • Yao Y, et al. N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Published online 2020.
  • Kiss L, et al. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. PMC. Published online 2017.
  • Google Patents.
  • Babu CVR, et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Published online December 15, 2014.
  • Chemistry LibreTexts. 24.3: Synthesis of Amides. Published July 31, 2021. Accessed March 14, 2026. [Link]

  • Malabarba A, et al. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. PubMed. Published online September 1990.
  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Published February 13, 2023. Accessed March 14, 2026. [Link]

  • Jin R, et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Published online July 18, 2022.
  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. Accessed March 14, 2026. [Link]

  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Published September 19, 2024. Accessed March 14, 2026. [Link]

  • PubMed. Synthesis and identification of[2][5][17]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Published July 14, 2005. Accessed March 14, 2026. [Link]

  • Katritzky AR, et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Published online May 28, 2020.
  • ResearchGate. Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Published August 9, 2025. Accessed March 14, 2026. [Link]

  • MDPI. Enzyme Inhibitors: Design, Synthesis and Biological Evaluation—3rd Edition. Accessed March 14, 2026. [Link]

  • Abd-Ella AA. A concise review on some synthetic routes and applications of pyridine scaffold compounds.
  • Yadav KK, et al. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Published online September 12, 2023.

Sources

Application Note & Protocol: Safe Handling of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is an amine derivative of pyridine frequently utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other biologically active compounds.[1] As with any reactive chemical intermediate, a comprehensive understanding and strict adherence to safe handling procedures are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to mitigate risks associated with its specific chemical properties and hazard profile.

Hazard Identification and Risk Assessment

The foundational step in safe handling is a thorough understanding of the potential hazards. (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is classified under the Globally Harmonized System (GHS) and presents several health hazards.[2][3] A summary of its classification is provided below.

Table 1: GHS Hazard Classification for (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4 alt text Warning H302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2 alt text Warning H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2 alt text Warning H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 alt text Warning H335: May cause respiratory irritation.[2][3][4]

Causality of Hazards:

  • Irritation: As an amine salt, this compound can be corrosive or irritating to tissues upon contact. The dihydrochloride salt can react with moisture on the skin, in the eyes, or in the respiratory tract to release small amounts of hydrochloric acid, leading to irritation and potential tissue damage.[4][5]

  • Inhalation Risk: The compound is a solid, likely a fine powder, which can be easily aerosolized during handling (e.g., weighing, transferring).[3] Inhalation of this dust can lead to irritation of the nose, throat, and lungs.[4]

  • Oral Toxicity: Ingestion is harmful, a common characteristic of many biologically active small molecules.[2]

A thorough risk assessment must be conducted before any new experimental procedure involving this compound. This assessment should be documented and reviewed by the laboratory's Environmental Health and Safety (EHS) department.

Engineering Controls & Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is required. This follows the hierarchy of controls, prioritizing the removal of the hazard at its source.

2.1 Engineering Controls

  • Chemical Fume Hood: All work involving the handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure sufficient air changes, minimizing the concentration of any potential vapors or dusts that might escape primary containment.[7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5][8]

2.2 Personal Protective Equipment (PPE) The following PPE is mandatory when handling (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride. PPE should be inspected before each use to ensure its integrity.[9]

  • Eye and Face Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for tears or holes before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.[6][8]

  • Protective Clothing: A flame-resistant lab coat must be worn and fully fastened. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron is recommended.[8]

  • Respiratory Protection: For standard handling within a fume hood, respiratory protection is not typically required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by emergency response personnel.[10]

Step-by-Step Handling Protocols

Adherence to standardized protocols is essential for safety and experimental reproducibility.

3.1 Protocol: Receiving and Storage

  • Verification: Upon receipt, verify the container label matches the order and the Safety Data Sheet (SDS).[11] Check for any damage to the container.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is 2-8°C.[3]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents and strong bases.[5][12] Amine salts can react with strong bases to liberate the free amine. Do not store acids and bases in adjacent locations.[13]

  • Container Integrity: Keep the container tightly sealed to prevent absorption of moisture, as amine salts can be hygroscopic.[5][14] Protect from light.[3]

  • Inventory: Log the chemical into the laboratory's inventory management system, noting its arrival date, quantity, and storage location.[7]

3.2 Protocol: Weighing and Aliquoting (Solid Form)

  • Preparation: Don all required PPE as specified in Section 2.2.

  • Work Area: Perform all weighing and transfer operations inside a chemical fume hood to contain any dust.

  • Static Control: Use an anti-static weigh boat or an ionizer to minimize the scattering of fine powder due to static electricity.

  • Transfer: Use a clean spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat on an analytical balance.

  • Clean-Up: After weighing, securely close the primary container. Decontaminate the spatula and the balance area with a suitable solvent (e.g., 70% ethanol) and wipe dry. Dispose of any contaminated wipes as chemical waste.

  • Labeling: Immediately label the new container with the full chemical name, concentration (if a solution is made), date, and your initials.

3.3 Protocol: Reconstitution (Solubilization)

  • Solvent Selection: Consult experimental procedures for the appropriate solvent. This compound is likely soluble in water and other polar solvents.[14]

  • Procedure: a. Place the weighed solid into an appropriately sized flask or vial inside the fume hood. b. Add the solvent slowly to the solid to avoid splashing. c. If necessary, gently swirl or sonicate the mixture to ensure complete dissolution.

  • Storage of Solution: Store the resulting solution in a tightly sealed, clearly labeled container at the recommended temperature.

Emergency Procedures

Anticipate potential emergencies and be prepared to act swiftly and correctly.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[5][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[14] Seek immediate medical attention.

  • Spills:

    • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent.

    • Large Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS department immediately. Prevent the spill from entering drains.

Waste Disposal

All waste containing (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[14]

  • Segregation: Collect waste in a dedicated, properly labeled hazardous waste container.[15] Do not mix with incompatible waste streams.[16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[16]

  • Storage: Keep waste containers closed when not in use and store them in a designated satellite accumulation area.[15]

  • Disposal: Arrange for pickup and disposal through your institution's certified EHS provider in accordance with all local, state, and federal regulations.[16][17]

Visual Workflow Summary

The following diagram outlines the key stages in the safe laboratory lifecycle of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_exp Experimentation cluster_cleanup Post-Procedure & Disposal Receive Receive & Verify Chemical Store Store at 2-8°C, Protect from Light & Moisture (Segregate from Bases) Receive->Store RiskAssess Conduct Risk Assessment & Review SDS Store->RiskAssess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssess->PPE Weigh Weigh Solid Compound PPE->Weigh Reconstitute Prepare Solution Weigh->Reconstitute Experiment Use in Experiment Reconstitute->Experiment Decontaminate Decontaminate Equipment & Work Area Experiment->Decontaminate Waste Collect all Waste in Labeled Hazardous Container Decontaminate->Waste Dispose Dispose via EHS Protocol Waste->Dispose

Caption: Workflow for the safe handling of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride.

References

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Google Cloud.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Best Practices for Proper Chemical Storage. The Synergist.
  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
  • Storing Hazardous Waste In Your Laboratory. Vanderbilt University.
  • 1-(Pyridin-3-yl)propan-1-amine dihydrochloride Safety Information. MilliporeSigma.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Amines, N-C8-22-alkyltrimethylenedi-, acrylated, sodium salts Safety Data Sheets. Echemi.
  • 2,4 D Amine 58% SL - SAFETY DATA SHEET. (2025, April 1). GSP Crop Science Ltd.
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J. T. Baker.
  • SAFETY DATA SHEET - Pyridine, hydrochloride. (2010, October 29). ThermoFisher Scientific.
  • 1-(Pyridin-3-yl)propan-1-amine dihydrochloride. Sigma-Aldrich.
  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation.
  • Sec 4 Amine 480 SL SDS. Typhoon Plant Protection.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Site-Specific Safety Plans.
  • Guidelines for the Safe Handling of Hazardous Chemicals. (2025, September 17). HM Royal.
  • SAFETY DATA SHEET - Propylamine hydrochloride. (2010, July 15). Fisher Scientific.
  • Safety Data Sheet - Pyrrolidinedithiocarbamic Acid (ammonium salt). (2025, August 11). Cayman Chemical.
  • SAFETY DATA SHEET - N-BOC-1,3-Diaminopropane. Fisher Scientific.
  • SAFETY DATA SHEET. Enamine.
  • HazCom Standard: a Guide to OSHA's HCS Compliance. (2023, April 26). BradyID.com.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • SAFETY DATA SHEET AMINE 6. Greenbook.net.
  • (S)-1-(Pyridin-3-yl)propan-1-aminehydrochloride (EVT-15266203). EvitaChem.
  • Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.

Sources

Dosing and stoichiometry calculations for reactions with this compound

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Dosing and Stoichiometry for mc-vc-PAB-MMAE Bioconjugation in ADC Development

Introduction & Mechanistic Overview

For the purpose of this comprehensive guide, "this compound" refers to mc-vc-PAB-MMAE (maleimidocaproyl-valine-citrulline-p-aminobenzyl-monomethyl auristatin E), the industry-standard linker-payload utilized in the synthesis of Antibody-Drug Conjugates (ADCs)[1].

The conjugation of mc-vc-PAB-MMAE to a monoclonal antibody (mAb), typically an IgG1, relies on a highly chemoselective Michael addition. The electrophilic maleimide ring of the linker reacts with nucleophilic sulfhydryl groups (thiols) generated by the reduction of the antibody's native interchain disulfide bonds, forming a stable thioether linkage[2]. Because the stoichiometry of this reaction directly dictates the Drug-to-Antibody Ratio (DAR)—a critical quality attribute defining the ADC's therapeutic index, pharmacokinetics, and toxicity—precise dosing calculations are paramount[3].

G A Native IgG1 (4 Disulfides) B Partial Reduction (TCEP) A->B pH 7.2, 37°C C Reduced IgG1 (~4 Free Thiols) B->C D Conjugation (mc-vc-PAB-MMAE) C->D 5% DMA, 25°C E ADC (Target DAR 4) D->E

Workflow for partial reduction and site-directed maleimide conjugation of mc-vc-PAB-MMAE to IgG1.

The Causality of Experimental Choices (E-E-A-T)

As a bioconjugation scientist, you must understand why specific reagents and conditions are chosen, as deviations will exponentially compound errors in the final DAR.

  • Why TCEP over DTT? Tris(2-carboxyethyl)phosphine (TCEP) is utilized for disulfide reduction because it is a trialkylphosphine, not a thiol[2]. Unlike Dithiothreitol (DTT), TCEP does not contain sulfhydryl groups that would competitively react with the maleimide payload. This eliminates the need for a cumbersome intermediate purification step between reduction and conjugation.

  • Why EDTA in the Buffer? Trace heavy metals present in standard buffers can catalyze the rapid re-oxidation of free thiols back into disulfide bonds. Adding 1–2 mM EDTA chelates these metals, preserving the reactive thiols for the maleimide payload[4].

  • Why DMA or DMSO Co-solvents? mc-vc-PAB-MMAE is a highly hydrophobic macromolecule. If introduced directly into an aqueous buffer, it will instantly precipitate, ruining the stoichiometry. The payload must be prepared as a concentrated stock in anhydrous Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO), and the final aqueous reaction mixture must contain 5–10% (v/v) organic solvent to maintain payload solubility without denaturing the antibody[4].

Stoichiometry and Dosing Calculations

To achieve a specific DAR, you must control the degree of partial reduction. A native IgG1 has 4 interchain disulfide bonds. Fully reducing them yields 8 free thiols (DAR 8). However, DAR 8 ADCs often suffer from rapid plasma clearance and aggregation. The clinical "sweet spot" for auristatin-based ADCs is typically a DAR of ~4.0[5].

Dosing Equations
  • Calculate Antibody Moles: nmAb​=MWmAb​VolumemAb​×ConcentrationmAb​​ (Assuming average IgG1 MW = 150,000 Da)

  • Calculate TCEP Volume: VTCEP​=ConcentrationTCEP​nmAb​×EquivalentsTCEP​​

  • Calculate Payload Volume: VPayload​=ConcentrationPayload​nmAb​×EquivalentsPayload​​

Target Stoichiometric Parameters

The following table summarizes the empirically validated molar equivalents required to hit specific DAR targets[4][5].

Target Average DARTCEP Equivalents (per mole mAb)mc-vc-PAB-MMAE Equivalents (per mole mAb)Expected Thiol Count (Ellman's)
DAR 2.0 1.10 - 1.253.0 - 4.0~2.0
DAR 4.0 2.25 - 2.506.0 - 7.5~4.0
DAR 8.0 10.0 (Full Reduction)12.0 - 15.0~8.0

Self-Validating Systems

A robust protocol must validate itself before irreversible steps are taken. This protocol employs a two-gate validation system:

  • Gate 1 (Pre-Conjugation): Ellman's Assay. Before adding the highly expensive mc-vc-PAB-MMAE, you must quantify the exposed thiols using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[6]. If your target is DAR 4, but the assay reads 6.2 thiols/mAb, your TCEP dosing was too high. You must abort or accept a DAR 6 product.

  • Gate 2 (Post-Conjugation): HIC Analysis. Hydrophobic Interaction Chromatography (HIC) separates the intact ADC species based on hydrophobicity, resolving distinct peaks for DAR 0, 2, 4, 6, and 8. The weighted average of these peak areas provides the definitive, validated DAR of the final product[7].

H A Purified ADC B Ellman's Assay (Pre-Conjugation) A->B Thiol QC C HIC / RP-HPLC (Post-Conjugation) A->C Species Separation D DAR Calculation C->D

Self-validating analytical workflow for determining Drug-to-Antibody Ratio (DAR).

Step-by-Step Experimental Protocol (Target DAR 4.0)

Phase 1: Preparation & Buffer Exchange

  • Buffer exchange the native IgG1 into Conjugation Buffer: 100 mM Sodium Phosphate, 20 mM NaCl, 2 mM EDTA, pH 7.2[4].

  • Concentrate the antibody to exactly 5.0 mg/mL (33.3 µM) to ensure bimolecular reaction kinetics remain consistent.

  • Degas the buffer by bubbling with Argon or Nitrogen for 15 minutes to displace dissolved oxygen, preventing spontaneous thiol oxidation[2].

Phase 2: Partial Reduction 4. Prepare a fresh 10 mM stock of TCEP in Conjugation Buffer. 5. Add 2.35 molar equivalents of TCEP to the antibody solution[5]. (For 1 mL of 5.0 mg/mL IgG1, add 7.8 µL of 10 mM TCEP). 6. Incubate the mixture at 37°C for 1 hour with gentle orbital shaking[4]. 7. Self-Validation Step: Withdraw a 10 µL aliquot and perform an Ellman's assay. Confirm the presence of ~4.0 free thiols per mAb[6].

Phase 3: Conjugation 8. Reconstitute lyophilized mc-vc-PAB-MMAE in anhydrous DMA to a concentration of 10 mM[4]. Note: Vortex thoroughly; the payload is viscous. 9. Add 7.5 molar equivalents of mc-vc-PAB-MMAE to the reduced antibody[4]. (For 1 mL of 5.0 mg/mL IgG1, add 25.0 µL of 10 mM payload). 10. Adjust the final reaction volume with pure DMA so that the total organic solvent concentration is exactly 5% (v/v) [4]. 11. Incubate the reaction at 25°C for 1 to 2 hours in the dark (auristatins are light-sensitive)[4].

Phase 4: Quenching & Purification 12. Quench the reaction by adding a 10-fold molar excess (relative to the payload) of N-acetylcysteine (NAC) . Incubate for 15 minutes. This caps any unreacted maleimide groups, preventing off-target toxicity[8]. 13. Purify the ADC using Tangential Flow Filtration (TFF) or a preparative Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated in formulation buffer (e.g., PBS, pH 7.4) to remove the DMA, quenched payload, and excess NAC[]. 14. Self-Validation Step: Analyze the purified ADC via HIC to calculate the final weighted average DAR[7].

References

  • Full article: A glyco-engineering approach for site-specific conjugation to Fab glycans - Taylor & Francis Online. [Link]

  • Early Development of an Innovative Nanoparticle-Based Multimodal Tool for Targeted Drug Delivery - MDPI.[Link]

  • Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC.[Link]

  • Processes for Constructing Homogeneous Antibody Drug Conjugates - ACS Publications. [Link]

  • Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - ACS Publications.[Link]

  • Generation of DAR1 Antibody-Drug Conjugates for Ultrapotent Payloads - PMC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions with (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As a chiral building block, this reagent is invaluable, but its dihydrochloride salt form and the inherent properties of the pyridine moiety present unique challenges. This guide provides in-depth, field-proven insights to help you optimize your synthetic outcomes.

Section 1: Foundational Knowledge & Pre-Reaction Checks (FAQs)

This section addresses the most critical and often overlooked aspects of using this reagent. The majority of yield issues originate from improper handling or a misunderstanding of the reagent's salt form.

Q1: My reaction isn't working at all. Why is the amine non-reactive?

A1: The most common cause of non-reactivity is the failure to neutralize the dihydrochloride salt.

(S)-1-(Pyridin-3-yl)propan-1-amine is supplied as a dihydrochloride salt (C₈H₁₂N₂ · 2HCl)[1]. In this form, both the primary aliphatic amine and the pyridine ring nitrogen are protonated. The lone pair of electrons on the primary amine, which is essential for its nucleophilicity, is unavailable for reaction.

Causality: For the amine to act as a nucleophile in reactions like amide couplings or reductive aminations, it must be converted to its free base form. This requires the addition of a suitable base to deprotonate the ammonium salt. At least two equivalents of base are required to neutralize both hydrochloride moieties. An additional equivalent of base is often needed for the reaction itself (e.g., in amide couplings).

G cluster_start Starting Material (Inactive Salt Form) cluster_reagents Reagents cluster_product Activated Reagent start_node (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride (Non-nucleophilic) product_node Free Base Amine (Nucleophilic) start_node->product_node Deprotonation base_node ≥ 2 eq. Non-Nucleophilic Base (e.g., DIPEA, Et3N) base_node->start_node

Diagram 1: Activation of the Dihydrochloride Salt.

Q2: How should I properly handle and store this reagent?

A2: Store in a tightly sealed container at 2-8°C, protected from light and moisture. [1][2]

Pyridine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[3] Ingress of water can introduce impurities and affect the stoichiometry of your reaction.

Best Practices:

  • Storage: Keep the reagent in its original container, tightly sealed, in a refrigerator or cold room.

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for moisture-sensitive reactions.[3][4]

  • Stability: The compound is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents.[3]

Section 2: Troubleshooting Common Reaction Types

Once the foundational issues are addressed, low yields can often be traced to sub-optimal conditions for the specific transformation.

2.1 Amide Coupling Reactions

Amide bond formation is a cornerstone reaction for this amine.[5] The process involves activating a carboxylic acid, which then reacts with the amine. Low yields are common if this delicate balance is disturbed.

FAQ: My amide coupling yield is low despite adding a base. What are the likely causes?

A: Low yields in amide couplings can stem from four primary issues: insufficient base, poor carboxylic acid activation, side reactions, or racemization of the chiral center.

Troubleshooting Workflow: Amide Coupling

G start Low Yield in Amide Coupling q1 Did you use ≥ 3 eq. of base? (2 for salt, 1 for coupling) start->q1 q2 Is the coupling reagent appropriate for your substrates? q1->q2 Yes sol1 Increase base (e.g., DIPEA, NMM) to 3-4 equivalents. q1->sol1 No q3 Was the reaction order of addition correct? q2->q3 Yes sol2 Switch coupling reagent. Try phosphonium (PyBOP) or uronium (HBTU) salts for hindered substrates. q2->sol2 No q4 Are you observing epimerization or side products? q3->q4 Yes sol3 Pre-activate acid with coupling reagent BEFORE adding the amine. q3->sol3 No sol4 Add HOBt or HOAt to suppress racemization. Lower temperature. Check for pyridine N-alkylation. q4->sol4 Yes end_node Yield Optimized q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Table 1: Selection of Common Amide Coupling Reagents

Reagent ClassExamplesProsCons & Considerations
Carbodiimides EDC, DCC, DICCost-effective, widely used.High risk of racemization without additives (e.g., HOBt, HOAt).[5] DCC byproduct (DCU) can be difficult to remove.
Phosphonium Salts PyBOP, PyBrOPHigh reactivity, low racemization. Good for hindered substrates.Can be more expensive. Byproducts are generally water-soluble.
Uronium/Aminium Salts HBTU, HATU, TBTUVery efficient, fast reaction times, low racemization.[6]Guanidinium byproducts can sometimes be formed if the amine reacts with the coupling reagent.
Triazine-based CDMTStable, crystalline solid. Effective at reducing epimerization.[6]Requires a tertiary amine base like N-methylmorpholine (NMM) for activation.

Detailed Protocol: Optimized Amide Coupling using HATU

This protocol provides a robust starting point for coupling (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride with a generic carboxylic acid.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.5 eq.). Stir for 5 minutes.

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial to form the active ester before the amine is introduced.[6]

  • Amine Addition: In a separate flask, dissolve (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid solution.

  • Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

2.2 Reductive Amination Reactions

Reductive amination is a powerful method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

FAQ: My reductive amination is giving low conversion and/or significant alcohol byproduct. What's wrong?

A: This typically points to an issue with pH control or the choice of reducing agent. The reaction proceeds via an intermediate imine or iminium ion, which is then reduced.[7][8] If the reducing agent is too powerful or if imine formation is slow, the starting carbonyl will be reduced directly, leading to an alcohol byproduct.[9]

Causality & Optimization:

  • pH is Critical: Imine formation is acid-catalyzed, but if the pH is too low, the primary amine will be fully protonated and non-nucleophilic.[10] For reductive aminations, a slightly acidic pH (typically 5-6) is optimal. When starting with the dihydrochloride salt, after adding two equivalents of base for neutralization, the reaction may still require a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.

  • Choice of Reducing Agent: Use a hydride donor that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and highly selective.[9][11] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[11] Standard NaBH₄ is generally too reactive and will reduce the starting aldehyde or ketone.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationSelectivityKey Considerations
Sodium TriacetoxyborohydrideNaBH(OAc)₃Excellent (Imine > Carbonyl)Mild, efficient, and generally gives clean reactions. Often the first choice.[9][11]
Sodium CyanoborohydrideNaBH₃CNGood (Imine > Carbonyl, esp. at acidic pH)Effective but generates toxic cyanide byproducts. Requires careful quenching.[7]
Sodium BorohydrideNaBH₄Poor (Reduces both)Generally unsuitable for one-pot reductive aminations as it will reduce the starting carbonyl.[11]

Detailed Protocol: Optimized Reductive Amination using NaBH(OAc)₃

  • Preparation: To a flask, add the aldehyde or ketone (1.0 eq.) and (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (1.1 eq.).

  • Solvent & Base: Dissolve the components in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF). Add a non-nucleophilic base (e.g., triethylamine, Et₃N) (2.2 eq.) to liberate the free amine.

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. A dehydrating agent like anhydrous MgSO₄ can also be added.[9]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any effervescence.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃. Extract with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Section 3: Advanced Troubleshooting & Side Reactions

FAQ: I've optimized my main reaction, but I'm still getting a complex mixture of products. What are the likely side reactions?

A: The pyridine ring itself can participate in side reactions, leading to impurities.

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring is a Lewis base and can coordinate strongly to transition metal catalysts (e.g., Pd, Rh, Ir), leading to deactivation.[12] If your reaction involves catalysis, you may need to use higher catalyst loadings or specialized ligands that are less susceptible to pyridine coordination.

  • Pyridine N-Alkylation: In the presence of strong electrophiles or alkylating agents, the pyridine nitrogen can be alkylated to form a pyridinium salt.[13] This is particularly relevant in reactions with alkyl halides. Ensure your reaction conditions are not unintentionally generating potent electrophiles.

  • Reactivity of the Pyridine Ring: While less reactive than benzene, the pyridine ring can undergo nucleophilic substitution at the 2- and 4-positions, especially if activated (e.g., as a pyridine N-oxide).[13]

References
  • Jumde, R. P., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications. Available at: [Link]

  • BenchChem Technical Support. (2025). Common side reactions in the synthesis of pyridine-3-carbonitriles. BenchChem.
  • EvitaChem. (S)-1-(Pyridin-3-yl)propan-1-aminehydrochloride (EVT-15266203). EvitaChem.
  • BenchChem Technical Support. (2025). Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield. BenchChem.
  • Malhotra, S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts. Available at: [Link]

  • Vedejs, E., & Jure, M. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • ChemicalBook. Pyridine hydrochloride(628-13-7) MSDS. ChemicalBook.
  • Jumde, R. P., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available at: [Link]

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Geranylamine synthesis. BenchChem.
  • Xie, J.-H., & Zhou, Q.-L. (2021).
  • Synple Chem.
  • The Organic Chemistry Tutor. (2025).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wikipedia. Pyridine. Wikipedia.
  • ResearchGate. (2026). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds.
  • Chemistry Steps. (2024).
  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.
  • The Journal of Organic Chemistry. (2013). Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • MilliporeSigma. 1-(Pyridin-3-yl)propan-1-amine dihydrochloride. MilliporeSigma.
  • Frontiers in Catalysis. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers.
  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Radosevich, A. T., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • Organic Letters. (2011). A Practical and Scalable T3P-Pyridine-Mediated Amide Coupling.
  • Google Patents. (2003). 3-substituted pyridine compounds and related synthesis.
  • Sigma-Aldrich. 1-(Pyridin-2-yl)propan-1-amine dihydrochloride. Sigma-Aldrich.
  • Avantor. 1-(Pyridin-3-yl)propan-1-amine dihydrochloride 97%. Avantor.
  • Sigma-Aldrich. (2021).

Sources

Technical Support Center: Temperature Optimization for Catalysis with (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in asymmetric catalysis. This guide is designed to provide in-depth, practical advice on one of the most critical parameters in your reaction setup: temperature. As a chiral pyridine-containing amine, this catalyst is a powerful tool for creating stereochemically complex molecules, but its efficacy is deeply intertwined with thermal conditions.[1] This document moves beyond simple protocols to explain the causality behind temperature-related phenomena, empowering you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions regarding the catalyst and the role of temperature.

Q1: What is (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride and what are its primary applications?

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a chiral amine featuring a pyridine ring, a common and important structural motif in pharmaceuticals.[2] It is primarily used as an organocatalyst or as a chiral ligand in metal-catalyzed asymmetric synthesis.[1][3] Its applications lie in reactions that require the creation of a specific enantiomer of a target molecule, which is crucial in drug development where different enantiomers can have vastly different biological activities.[4] The compound is supplied as a dihydrochloride salt to enhance its stability and shelf-life; it is typically a white crystalline solid soluble in polar solvents like water and ethanol.[5][6]

Q2: Why is temperature such a critical parameter for this catalyst?

Temperature is arguably one of the most influential variables in asymmetric catalysis for three primary reasons:

  • Enantioselectivity: The enantiomeric excess (% ee) of a reaction is determined by the difference in the activation energy (ΔΔG‡) between the two pathways leading to the different enantiomers. Lowering the temperature often magnifies this energy difference, favoring the formation of one enantiomer over the other and thus increasing the % ee.[7][8]

  • Reaction Rate (Kinetics): As with most chemical reactions, higher temperatures increase the reaction rate. However, for asymmetric catalysis, this can be a double-edged sword. An excessively high temperature might achieve fast conversion but at the cost of poor enantioselectivity.[8] Conversely, a temperature that is too low may yield excellent selectivity but with an impractically long reaction time or low conversion.[9]

  • Catalyst Stability and Side Reactions: Chiral amines and their catalytic complexes have a limited thermal stability.[10][11] Excessive heat can lead to catalyst degradation, racemization of the catalyst or product, or the promotion of undesired side reactions, all of which can lead to inconsistent results and lower yields.[9][12]

Q3: I am using the dihydrochloride salt. Does this affect the reaction, and how should I handle it?

Yes, the dihydrochloride form is the protonated salt of the amine and is generally not catalytically active itself. The active catalyst is the free amine. You must add a base to the reaction mixture to deprotonate the amine salt in situ.

  • Common Practice: Typically, a stoichiometric amount of a non-nucleophilic base (relative to the dihydrochloride salt) is added. Common choices include tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Causality: The base neutralizes the HCl, liberating the (S)-1-(Pyridin-3-yl)propan-1-amine to participate in the catalytic cycle. Failure to add a sufficient amount of base will result in little to no catalytic activity. The choice of base can sometimes influence the reaction outcome, so it can be a parameter worth screening.

Q4: What is a sensible starting temperature for a new reaction with this catalyst?

For many asymmetric transformations catalyzed by chiral amines, a good starting point for initial screening is 0 °C or room temperature (approx. 20-23 °C) .[13][14]

  • Reasoning: Starting at a moderate to low temperature provides a good balance. It is often low enough to favor good enantioselectivity without completely halting the reaction.[8] If the reaction is successful at this temperature, you can then proceed to a more detailed optimization study by screening a range of lower and, if necessary, slightly higher temperatures.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides actionable advice for common problems encountered during reaction optimization.

Issue 1: Low or Inconsistent Enantioselectivity (% ee)

Q: My reaction works, but the enantioselectivity is poor (<80% ee). How can I use temperature to improve this?

This is the most common optimization challenge. As explained, lower temperatures generally favor higher enantioselectivity.[8][9]

Troubleshooting Steps & Rationale:

  • Confirm Catalyst Integrity: Before modifying conditions, ensure your catalyst has not degraded. It should be stored at the recommended temperature (2-8°C) and protected from light.[6]

  • Initiate a Temperature Screening Study: The most systematic approach is to run a series of parallel experiments at different temperatures. This will establish the relationship between temperature and enantioselectivity for your specific substrate.

  • Recommended Temperature Range for Screening: A good range to investigate would be from 40 °C down to -40 °C . If your equipment allows, temperatures as low as -78 °C can be explored.

  • Causality: By lowering the kinetic energy of the system, you force the reaction to more strongly favor the lowest-energy transition state. The small energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy, leading to a more selective outcome.[7]

Issue 2: Low Yield or Very Slow Reaction Rate

Q: My enantioselectivity is good, but the reaction conversion is very low even after 24 hours. Should I just increase the temperature?

While increasing the temperature will almost certainly increase the reaction rate, it must be done cautiously to avoid sacrificing your hard-won enantioselectivity.[8]

Troubleshooting Steps & Rationale:

  • Incremental Temperature Increase: Increase the temperature in small, controlled increments (e.g., from 0 °C to 10 °C, then to 20 °C). Analyze the yield and % ee at each step. This allows you to find the "sweet spot" that provides an acceptable rate without a significant drop in selectivity.

  • Evaluate Other Factors: Before defaulting to a higher temperature, ensure other factors are not rate-limiting. Check the purity of your reagents and solvents, and confirm that your base is effectively liberating the free amine catalyst.[9]

  • Consider Reaction Time: For some systems, a very high % ee is only achievable at low temperatures. In these cases, accepting a longer reaction time (e.g., 48-72 hours) may be the necessary trade-off for achieving the desired product purity.

  • Catalyst Loading: A slight increase in catalyst loading (e.g., from 5 mol% to 10 mol%) might improve the rate at a lower temperature, which is often preferable to increasing the temperature.

Issue 3: Inconsistent Results or Suspected Catalyst Decomposition

Q: I am getting different results when I repeat the experiment, and I suspect the catalyst is not stable under my conditions. What role does temperature play?

Inconsistent results often point to catalyst instability. Amines can be susceptible to thermal degradation, and the reaction medium can also play a role.[10][15]

Troubleshooting Steps & Rationale:

  • Assess Thermal Stability: Avoid unnecessarily high temperatures (> 50-60 °C) unless literature on a closely related reaction specifically supports it. The thermal stability of a drug or chemical is a key factor in its shelf-life and reaction performance.[11]

  • Solvent-Temperature Interactions: Be aware of your solvent's reactivity. For example, amines can react exothermically with chlorinated solvents like dichloromethane, especially upon heating, which can lead to catalyst decomposition and hazardous pressure buildup.[10] If you observe color changes (e.g., darkening) at higher temperatures, it is a strong indicator of decomposition.

  • Controlled Heating: Use a reliable oil bath or cryostat for temperature control. Avoid uncontrolled heating, as localized hot spots can degrade the catalyst. Precise temperature control is crucial for reproducibility.[16]

Part 3: Experimental Protocols & Data Visualization
Protocol 1: Systematic Temperature Screening for Asymmetric Catalysis

This protocol outlines a method for finding the optimal temperature for your reaction.

Objective: To determine the effect of temperature on reaction yield and enantioselectivity (% ee) and identify the optimal temperature.

Methodology:

  • Preparation (Inert Atmosphere): In a glovebox or using a Schlenk line, prepare a stock solution of your catalyst by dissolving (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride and the required equivalents of base in your anhydrous, degassed reaction solvent.

  • Reaction Setup: In separate, identical reaction vials equipped with stir bars, add your substrate and any other necessary reagents.

  • Temperature Equilibration: Place the reaction vials in separate cooling/heating blocks or baths set to your desired screening temperatures (e.g., 20 °C, 0 °C, -20 °C, -40 °C). Allow the vials to equilibrate for 10-15 minutes.

  • Reaction Initiation: Using a syringe, add an equal volume of the catalyst stock solution to each vial to initiate the reactions simultaneously.

  • Monitoring: Stir the reactions at their respective temperatures. Take small aliquots from each reaction at set time intervals (e.g., 2h, 6h, 12h, 24h). Quench the aliquots immediately (e.g., with a saturated NH₄Cl solution).

  • Analysis: Analyze the quenched aliquots.

    • Determine the % conversion (yield) using an appropriate technique like GC, LC-MS, or ¹H NMR.

    • Determine the % enantiomeric excess (% ee) using chiral HPLC or chiral SFC.[9]

  • Data Compilation: Organize your results in a table to clearly visualize the trends.

Data Presentation: Example of a Temperature Screening Study

The following table summarizes hypothetical data from the protocol above, illustrating the typical trade-off between temperature, yield, and enantioselectivity.

EntryTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (% ee)
140129975
220129592
30249197
4-202465>99
5-404840>99

Analysis of Table: In this example, running the reaction at 0 °C (Entry 3) provides the best balance of high yield and excellent enantioselectivity within a reasonable timeframe. While lower temperatures provide slightly better selectivity, the conversion rate drops significantly.

Part 4: Visualization of Concepts & Workflows
Diagram 1: Workflow for Temperature Optimization

G A Initial Setup (Catalyst, Substrate, Solvent, Base) B Select Screening Temperatures (e.g., 20°C, 0°C, -20°C, -40°C) A->B C Run Parallel Reactions B->C D Monitor & Analyze (% Conversion, % ee) C->D E Optimal Balance? D->E F Proceed with Optimal Temperature E->F  Yes G Adjust Temperature Range & Re-screen E->G  No G->C Refine

Caption: A systematic workflow for identifying the optimal reaction temperature.

Diagram 2: Conceptual Energy Profile

Caption: Temperature effect on the energy difference (ΔΔG‡) between diastereomeric transition states.

References
  • Vertex AI Search. (2022).
  • Vertex AI Search. (2026).
  • BenchChem. (2025).
  • Accounts of Chemical Research. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Available from: [Link]

  • PMC. (2022). Chirality Transfer and Asymmetric Catalysis: Two Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine.
  • Organic Process Research & Development. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Available from: [Link]

  • Vertex AI Search. (N/A).
  • Vertex AI Search. (N/A). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors.
  • Vertex AI Search. (N/A). Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function.
  • BenchChem. (2025). Comparative Catalytic Activity of (S)-2-(Pyridin-2-yl)
  • PMC. (2024).
  • PMC. (N/A).
  • Chemical Reviews. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Available from: [Link]

  • BenchChem. (2025).
  • Aidic. (N/A). Thermal Stability of Amine Compounds and Dichloromethane.
  • ResearchGate. (2025). Chiral pyridine-containing ligands in asymmetric catalysis | Request PDF. Available from: [Link]

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. Available from: [Link]

  • ResearchGate. (2023).

Sources

Technical Support Center: Solvent Effects on (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in organic synthesis. Because this chiral building block is supplied as a dihydrochloride salt, solvent selection dictates whether the dual-basic sites (the primary amine and the pyridine ring) will successfully participate in nucleophilic substitutions, amidations, or cross-coupling reactions.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and validated protocols.

Workflow: Freebasing & Solvent Selection Logic

Workflow cluster_0 In-Situ Neutralization cluster_1 Ex-Situ Freebasing A (S)-1-(Pyridin-3-yl)propan-1-amine·2HCl B Polar Aprotic Solvent (NMP / DMF) + Base A->B Direct use C Ethereal Solvent (THF / Dioxane) A->C Direct use D Biphasic Extraction (Aq. NaOH / DCM) A->D Pre-isolation F Successful Amidation / Cross-Coupling B->F Solvates HCl salts G Reaction Stalls (Poor Salt Solubility) C->G Insoluble byproducts E Isolated Free Amine (Organic Layer) D->E Phase separation E->F Anhydrous coupling

Workflow for solvent selection and freebasing of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride.

FAQ 1: Why does my amidation reaction fail in THF but succeed in NMP?

The Causality: (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride contains two equivalents of HCl. When you attempt an in-situ neutralization using a tertiary amine (like DIPEA or Triethylamine) in low-polarity ethereal solvents like Tetrahydrofuran (THF) or 1,4-Dioxane, the resulting trialkylammonium hydrochloride byproducts rapidly precipitate. This precipitate coats the unreacted starting material, severely limiting mass transfer and stalling the reaction[1].

Conversely, highly polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) possess a high dielectric constant and readily solvate both the starting dihydrochloride salt and the resulting byproducts. In fact, NMP can act as an acid-binding medium itself, trapping the released HCl and driving the amidation forward even without stoichiometric amounts of auxiliary base[1].

Table 1: Quantitative Data on Solvent Effects for Amine Hydrochloride Amidation

SolventReaction TypeBase / AdditiveSalt SolubilityYield (%)
THF Standard AmidationDIPEA (3.0 eq)Poor< 5%[1]
1,4-Dioxane Standard AmidationDIPEA (3.0 eq)PoorTrace[1]
NMP Standard AmidationNone (NMP acts as base)Excellent> 85%[1]
MeCN Oxidative AmidationCaCO₃ (1.1 eq)Moderate80-95%[2]
FAQ 2: How do I efficiently extract the free base of this highly hydrophilic amine?

The Causality: Because the molecule features both a primary amine and a pyridine ring, the unprotonated free base remains highly capable of hydrogen bonding with water. Standard extractions using ethyl acetate or hexanes will result in massive product loss to the aqueous layer. To successfully partition the amine into the organic phase, you must suppress its aqueous solubility via "salting out" and utilize a highly polarizable, halogenated solvent like Dichloromethane (DCM) or Chloroform, which have vastly superior extraction constants for pharmaceutical free bases[3].

Protocol 1: Biphasic Ex-Situ Freebasing and Extraction Self-Validating Step: Always verify the aqueous layer pH is ≥ 11 before extraction. The aliphatic amine has a pKa of ~10.5; extracting at pH 9 will leave the majority of the compound protonated and water-soluble.

  • Suspend: Add 10 mmol of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride to 20 mL of saturated aqueous NaCl solution (brine) in a separatory funnel.

  • Chill: Cool the mixture to 0 °C to prevent exothermic degradation during neutralization.

  • Basify: Slowly add 10 N NaOH dropwise until the aqueous phase reaches pH 11–12. The solution will turn cloudy as the free base precipitates.

  • Extract: Extract the aqueous layer with Dichloromethane (DCM) (4 x 25 mL). Do not use diethyl ether or alkanes.

  • Dry: Combine the organic layers and dry over anhydrous Na₂SO₄. (Avoid MgSO₄, as it can occasionally coordinate with the electron-rich pyridine ring).

  • Concentrate: Filter and concentrate under reduced pressure at a bath temperature of < 30 °C to yield the pure (S)-enantiomer free base.

FAQ 3: Can I perform oxidative amidation directly from the dihydrochloride salt?

The Causality: Yes. If your workflow cannot accommodate an ex-situ freebasing step, you can perform direct oxidative amidation of aldehydes using the dihydrochloride salt. This requires a solvent that can stabilize radical intermediates and solvate the salt, such as Acetonitrile (MeCN). The addition of a mild inorganic base (like CaCO₃) neutralizes the HCl in-situ without poisoning the transition metal catalyst required for the oxidation[2].

Protocol 2: In-Situ Oxidative Amidation in MeCN

  • Charge: In a reaction vial, combine the target aldehyde (1.0 eq), (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (1.5 eq), and CaCO₃ (1.1 eq per HCl equivalent)[2].

  • Catalyst: Add CuI (1.0 mol %) and AgIO₃ (1.0 mol %) as co-catalysts[2].

  • Solvate: Add Acetonitrile (MeCN) to achieve a concentration of 5.0 M[2].

  • Oxidize: Slowly add the green oxidant, tert-butyl hydroperoxide (TBHP, 1.1 eq)[2].

  • React: Stir the mixture at 40 °C for 6 hours. The MeCN ensures the copper-intermediate remains soluble, yielding the desired amide without racemization of the chiral center[2].

References
  • Source: Chinese Chemical Society (ccspublishing.org.cn)
  • Source: National Institutes of Health (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: National Institutes of Health (nih.gov)

Sources

Common impurities in (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride and their impact

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This portal is designed for researchers, analytical scientists, and drug development professionals who are synthesizing, scaling up, or formulating (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride .

Below, you will find an in-depth guide covering impurity profiling, self-validating analytical protocols, and targeted troubleshooting workflows to ensure your material meets stringent regulatory and chemical standards.

Knowledge Base: Impurity Profiling & Causality

Understanding the mechanistic origin of impurities is critical for rational process optimization. The synthesis of this chiral building block typically involves the asymmetric reductive amination of 1-(pyridin-3-yl)propan-1-one. During this process, several classes of impurities can emerge:

  • Enantiomeric Impurity ((R)-Isomer):

    • Causality: Arises from imperfect facial selectivity during the catalytic reduction of the intermediate imine, or from incomplete diastereomeric salt resolution.

    • Impact: Chiral inversion can drastically alter the pharmacological profile of downstream Active Pharmaceutical Ingredients (APIs). Regulatory frameworks like the 1 mandate strict reporting and qualification thresholds for such organic impurities[1].

  • Secondary Amine Over-alkylation:

    • Causality: During reductive amination, the newly formed primary amine ((S)-1-(pyridin-3-yl)propan-1-amine) acts as a nucleophile. If ammonia concentrations drop, this primary amine outcompetes ammonia to attack unreacted ketone, forming a bulky secondary amine byproduct.

  • Elemental Impurities (Heavy Metals):

    • Causality: The use of transition metals (e.g., Ru, Rh, Pd) in asymmetric hydrogenation steps often leads to catalyst leaching.

    • Impact: Due to high toxicity, residual metals must be controlled according to the 2 guidelines using risk-based Permitted Daily Exposure (PDE) limits[2].

ImpurityPathway SM 1-(Pyridin-3-yl)propan-1-one (Starting Material) Reaction Asymmetric Synthesis (Reductive Amination) SM->Reaction NH3, H2, Catalyst Target (S)-1-(Pyridin-3-yl)propan-1-amine (Target API) Reaction->Target Major Pathway Imp1 (R)-Enantiomer (Chiral Impurity) Reaction->Imp1 Incomplete stereocontrol Imp2 Secondary Amine (Over-alkylation) Reaction->Imp2 Side reaction Imp3 Residual Metals (e.g., Pd, Ru) Reaction->Imp3 Catalyst leaching

Fig 1: Synthesis pathway and origin of common impurities in (S)-1-(Pyridin-3-yl)propan-1-amine.

Quantitative Data: Impurity Thresholds & Detection

To ensure compliance with global pharmacopeias, reference the following analytical targets for your batch release testing:

Impurity TypeChemical OriginRecommended Detection MethodICH Reporting Threshold
(R)-Enantiomer Poor stereoselectivity / resolutionChiral HPLC / GC~0.05%
Secondary Amine Over-alkylation side reactionLC-MS / HPLC-UV~0.05%
Ketone Precursor Unreacted starting materialHPLC-UV (254 nm)~0.05%
Heavy Metals (Pd/Ru) Residual hydrogenation catalystICP-MSRisk-based PDE
Residual Solvents Incomplete drying of the API saltGC-FID (Headspace)Solvent-dependent

Self-Validating Experimental Protocols

Protocol A: Chiral Purity Determination (%ee) via HPLC

Mechanistic Rationale: Using a chiral stationary phase (e.g., amylose/cellulose derivatives) allows differential steric and hydrogen-bonding interactions with the (S) and (R) enantiomers.

  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1 mL of Mobile Phase (typically Hexane/Isopropanol/Diethylamine).

    • Causality Note: The addition of 0.1% Diethylamine (DEA) is strictly required. DEA masks the free silanols on the silica column, preventing severe peak tailing caused by the basic pyridine nitrogen and the primary amine.

  • System Suitability (Self-Validation Step): Inject a racemic standard of 3[3].

    • Validation Criteria: The resolution ( Rs​ ) between the (S) and (R) peaks must be 2.0. If Rs​<2.0 , the method fails validation; do not proceed. You must adjust the Isopropanol ratio or decrease the flow rate before testing actual samples.

  • Analysis: Inject the unknown sample. Calculate the enantiomeric excess: %ee = [(Area S - Area R) / (Area S + Area R)] x 100.

Protocol B: Heavy Metal Scavenging for API Remediation

Mechanistic Rationale: Functionalized silicas (e.g., thiol-modified silica) covalently bind soft transition metals (Pd, Ru) through strong sulfur-metal affinity, while leaving the protonated amine API in solution.

  • Solubilization: Dissolve the crude (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in methanol (10 mL/g).

  • Scavenging: Add 5 wt% of Silica-Thiol scavenger relative to the API. Stir the suspension at 40°C for 4 hours.

    • Causality Note: Elevated temperature is utilized to increase the kinetic diffusion rate of the metal complexes into the mesoporous silica structure.

  • Filtration & Validation: Filter the mixture through a tightly packed Celite pad to remove the silica.

    • Self-Validation Step: Before advancing to crystallization, analyze a 100 μ L aliquot of the filtrate via ICP-MS. The Pd/Ru concentration must read < 10 ppm. If > 10 ppm, repeat Step 2 with fresh scavenger.

Troubleshooting Start Low %ee (< 99%) Check Check Chiral HPLC Method Start->Check Decision Method Valid? Check->Decision Fix Optimize Mobile Phase Decision->Fix No Resolve Diastereomeric Salt Resolution Decision->Resolve Yes Success Target %ee Achieved Resolve->Success Recrystallize

Fig 2: Troubleshooting workflow for resolving sub-optimal enantiomeric excess (%ee).

Frequently Asked Questions (FAQs)

Q1: My isolated dihydrochloride salt is turning into a sticky paste on the bench. What is happening? A1: You are observing deliquescence. The dihydrochloride salt of pyridine-containing amines is highly hygroscopic. Because both the pyridine ring and the primary amine are protonated, the crystal lattice readily absorbs atmospheric moisture until it dissolves in its own water of hydration. Fix: Always handle the salt in a dry box or under a nitrogen atmosphere. Store the final product in tightly sealed amber vials with a desiccant pack.

Q2: How can I suppress the formation of the secondary amine byproduct during reductive amination? A2: The secondary amine forms when the newly synthesized primary amine outcompetes ammonia to react with the ketone starting material. Fix: Increase the ammonia concentration (use >10 molar equivalents) and ensure the reaction is run under strictly anhydrous conditions (using molecular sieves or Ti(OiPr)4) to favor complete imine formation before the reducing agent is introduced.

Q3: I am detecting unreacted 1-(pyridin-3-yl)propan-1-one in my final product. How do I purge it without chromatography? A3: Take advantage of the differing pKa values. Ketones do not form stable salts under standard aqueous conditions. Fix: Perform a simple acid-base wash. Dissolve your crude mixture in dilute aqueous HCl (pH < 2). The target amine forms a highly water-soluble dihydrochloride salt, while the neutral ketone impurity remains insoluble in water and can be easily extracted into an organic phase like dichloromethane (DCM).

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • Guideline for Elemental Impurities Q3D(R2) - International Council for Harmonisation (ICH).
  • Quality Guidelines - International Council for Harmonisation (ICH).
  • 1-(Pyridin-3-yl)propan-1-amine (Product Page) - MilliporeSigma.

Sources

Overcoming solubility issues of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this compound. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested solutions to facilitate your experimental success.

Troubleshooting Guides & FAQs

Section 1: Fundamental Solubility Properties

Question 1: What are the expected solubility characteristics of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride?

Answer: (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a salt and, as such, is a highly polar, ionic compound. Its solubility is primarily dictated by the two protonated amine groups (the pyridine nitrogen and the propan-1-amine nitrogen), which make it amenable to dissolution in polar protic solvents.

  • Aqueous Solubility: It is expected to be most soluble in aqueous solutions. The strong ion-dipole interactions between the hydrochloride salt and water molecules facilitate its dissolution.

  • Organic Solvent Solubility: Conversely, its solubility is generally poor in non-polar or moderately polar aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, and ethyl acetate.[1] It may exhibit limited solubility in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

The key to overcoming many solubility issues is understanding the trade-off between the salt form and its corresponding free base, (S)-1-(Pyridin-3-yl)propan-1-amine. The free base is less polar and will be more soluble in a wider range of organic solvents.[1]

Section 2: Troubleshooting Insolubility in Aqueous Media

Question 2: I'm struggling to dissolve (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in water or a buffer. What could be the issue and how can I resolve it?

Answer: While expected to be water-soluble, several factors can lead to apparent insolubility in aqueous media. Let's troubleshoot this systematically.

Initial Checks
  • Purity of the Compound: Verify the purity of your (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride from the Certificate of Analysis (COA). Impurities can significantly impact solubility.

  • Solvent Quality: Ensure you are using high-purity water (e.g., deionized, distilled, or Milli-Q).

  • Temperature: Solubility is temperature-dependent. Gently warming the solution can often increase both the rate of dissolution and the equilibrium solubility. However, be cautious of potential degradation at elevated temperatures.

Advanced Troubleshooting
  • pH of the Solution: The pH of the aqueous medium is critical. As a dihydrochloride salt of a weak base, the pH of a solution of this compound in pure water will be acidic. If you are using a buffer, ensure its pH is compatible with maintaining the protonated, and therefore more water-soluble, form of the amine. A shift to a more basic pH will neutralize the hydrochloride, leading to the formation of the less water-soluble free base.

  • Concentration: You may be attempting to create a supersaturated solution. Consult any available literature or perform a simple solubility test to determine the approximate solubility limit in your specific medium.

Experimental Protocol: Determining Aqueous Solubility

The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[2]

  • Add an excess amount of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride to a known volume of your aqueous medium (e.g., water, phosphate-buffered saline (PBS)) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended.[2]

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-spectrophotometry or HPLC.[3]

Section 3: Addressing Solubility in Organic Solvents for Chemical Reactions

Question 3: I need to perform a reaction (e.g., amide coupling) in an organic solvent, but my (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride won't dissolve. What is the problem and how do I proceed?

Answer: This is a very common scenario. The issue is twofold: the poor solubility of the salt in organic media and the non-nucleophilic nature of the protonated amine.[1] For the amine to participate in reactions like amide coupling, it must be in its free base form (-NH2), which is nucleophilic.

The solution is to perform an in situ neutralization to convert the hydrochloride salt to the free amine.

Workflow for Solubilization and Reaction

cluster_0 Solubilization & Reaction Workflow A Suspend (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in the chosen aprotic solvent (e.g., DMF, DCM). B Add a suitable non-nucleophilic base. (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)). A->B  2.0-2.2 equivalents C Stir the mixture at room temperature. B->C D Observe the dissolution of the solid as the free base forms. C->D E The solubilized, nucleophilic free amine is now ready for the subsequent reaction step. D->E cluster_1 Formulation Strategy Decision Tree Start Is the desired concentration achievable in the primary solvent (e.g., water, buffer)? Yes Proceed with simple dissolution. Start->Yes Yes No Explore solubility enhancement techniques. Start->No No CoSolvent Try adding a co-solvent (e.g., Ethanol, PEG 400). No->CoSolvent SuccessCoSolvent Finalize formulation. CoSolvent->SuccessCoSolvent Successful FailCoSolvent Consider complexation or surfactants. CoSolvent->FailCoSolvent Not Sufficient Complexation Use cyclodextrins to form inclusion complexes. FailCoSolvent->Complexation SuccessComplexation Finalize formulation. Complexation->SuccessComplexation Successful FailComplexation Evaluate surfactant-based systems. Complexation->FailComplexation Not Sufficient

Caption: Decision-making for advanced formulation development.

References
  • PMC - NIH. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubMed. (2024, November 15). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • MDPI. (2024, November 2). Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • CUTM Courseware. Solubility: Importance, Measurements and Applications. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for navigating one of the more nuanced challenges in modern catalysis: catalyst poisoning, specifically when working with (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride. This substrate is a valuable chiral building block, particularly in pharmaceutical development.[1][2] However, its very structure presents a unique triad of potential challenges for common transition-metal catalysts (e.g., Palladium, Ruthenium, Iridium). The primary amine, the pyridine ring nitrogen, and the dihydrochloride counter-ions can all interact with and potentially deactivate the catalytic center.[3][4]

This guide is designed to move beyond simple procedural lists. It provides a framework for understanding the underlying chemical principles causing catalyst deactivation, enabling you to diagnose issues, implement effective solutions, and proactively design more robust reaction protocols.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations that suggest catalyst poisoning or deactivation.

Q1: My cross-coupling (e.g., Buchwald-Hartwig, Suzuki) or hydrogenation reaction has stalled or is showing very low conversion. How could my substrate, (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride, be the cause?

A1: This is a classic symptom of catalyst inhibition. Your substrate has two nitrogen atoms (the propanamine and the pyridine ring), both of which possess lone pairs of electrons. These nitrogen centers can act as competitive ligands, coordinating strongly to the metal center of your catalyst (e.g., Palladium).[4][5] This binding can block the sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst. The high basicity and nucleophilicity of amines, in particular, can lead to catalyst deactivation.[2]

Q2: My reaction mixture has turned black and appears to have crashed. Is this related to catalyst poisoning?

A2: Yes, this is a strong indicator of catalyst decomposition. The formation of a black precipitate is typically inactive palladium black, which consists of agglomerated palladium metal particles. This happens when the active, well-dispersed Pd(0) catalyst becomes unstable and clumps together. This can be triggered by several factors, including:

  • Ligand Dissociation: If the substrate's nitrogen atoms bind to the palladium, they can displace the stabilizing phosphine ligands, leaving the metal center exposed and prone to aggregation.

  • High Temperatures: Excessive heat can accelerate the decomposition process.[6]

  • Presence of Oxygen: Inadequate degassing can lead to the oxidation of the active Pd(0) catalyst and/or the phosphine ligands, contributing to instability.[6]

Q3: How do the dihydrochloride counter-ions from my starting material affect the catalyst?

A3: The chloride ions (Cl⁻) are not inert spectators in the reaction. Their effect is complex and can be concentration-dependent. High concentrations of chloride ions can coordinate to the palladium center, forming less reactive or even inactive catalyst species.[3][7] This ligand exchange process can alter the electronic properties and steric environment of the catalyst, potentially slowing down critical steps in the catalytic cycle like oxidative addition or reductive elimination.[3][8] Therefore, using the substrate as a dihydrochloride salt introduces a significant concentration of chloride that must be accounted for in your reaction design.

Q4: I've considered the substrate itself. What other common poisons might be sabotaging my reaction?

A4: Beyond the substrate, always scrutinize your entire experimental setup for common classes of poisons:

  • Sulfur Compounds: These are potent poisons for palladium catalysts.[9] They can originate from contaminated reagents or even trace amounts in solvents.

  • Oxygen: As mentioned, oxygen is detrimental. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also degrade many phosphine ligands.[6] Using anhydrous, degassed solvents is critical.

  • Water: The effect of water is reaction-dependent. While some Suzuki couplings benefit from aqueous conditions, many other cross-coupling and hydrogenation reactions require strictly anhydrous conditions.[10]

  • Impurities in Reagents: Ensure the purity of all components, especially other amines, bases, and organometallic partners. Trace impurities can have a significant negative impact.[11]

Part 2: In-Depth Analysis & Troubleshooting Guides

Guide A: Substrate-Induced Deactivation Mechanisms

The molecular structure of (S)-1-(Pyridin-3-yl)propan-1-amine is the primary source of potential catalyst poisoning. Understanding these interactions is key to troubleshooting.

Both the pyridine nitrogen and the primary amine can reversibly or irreversibly bind to the catalytic metal center. This is especially problematic for late-stage transition metals like palladium, which have a high affinity for soft Lewis bases like amines and pyridines.

cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway CAT Pd(L)n Active Catalyst INT Oxidative Adduct R-Pd(L)n-X CAT:f1->INT:f0 Oxidative Addition DEACTIVATED Deactivated Complex (Substrate)-Pd(L)n-Cl CAT:f0->DEACTIVATED:f0 Inhibition PROD Product R-Nu INT->PROD Transmetalation & Reductive Elimination PROD->CAT:f0 Regeneration POISON Pyridinyl-Amine Substrate POISON:f0->DEACTIVATED:f0 Strong Coordination

Caption: Catalyst active site competition by the substrate.

Causality: The substrate directly competes with the reagents of the desired catalytic cycle. By forming a stable, off-cycle complex (Deactivated Complex), it reduces the concentration of the available active catalyst, leading to a drop in the reaction rate or complete stalling.

The use of the dihydrochloride salt means you are adding at least two equivalents of chloride ions for every equivalent of your substrate. This can fundamentally alter the nature of the active catalyst. Studies have shown that chloride concentration directly affects the structure and catalytic activity of palladium complexes.[3][7] A higher chloride concentration can favor the formation of anionic palladium species (e.g., [L₂PdCl₂] or [L₂Pd(R)Cl₂]⁻), which are often less reactive in key catalytic steps.

Symptom Potential Cause Recommended Action(s)
Reaction starts but stalls after 10-20% conversion.Nitrogen Poisoning: Initial product/substrate concentration is low, but as it builds, it poisons the catalyst.1. Increase Ligand Loading: Add an extra equivalent of phosphine ligand relative to palladium to outcompete the substrate's binding.[11] 2. Screen Ligands: Switch to bulkier, more electron-rich ligands (e.g., biaryl phosphines like SPhos, XPhos) that bind more strongly to palladium. 3. Change Base: Use a strong, non-coordinating base (e.g., NaOtBu, K₃PO₄) to deprotonate the ammonium salt, but be aware the free amine is a stronger poison.
Very low or no conversion from the start.Chloride Inhibition: High chloride concentration is preventing the formation of the active catalyst.1. Use a Different Precursor: Start with a halide-free palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ instead of PdCl₂. 2. Add a Halide Scavenger: In some specific cases, silver salts (e.g., Ag₃PO₄) can be used to precipitate chloride, but this can complicate the reaction. Use with caution.
Formation of palladium black.Ligand Displacement: Nitrogen or chloride binding displaces the stabilizing ligand, leading to catalyst agglomeration.1. Lower Temperature: Run the reaction at the lowest effective temperature to improve catalyst stability. 2. Use a More Robust Precatalyst: Modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) are often more stable and resistant to decomposition.[11]

Part 3: Proactive Strategies & Experimental Protocols

Preventing catalyst poisoning is always more effective than trying to resolve it mid-reaction.

Protocol 1: Substrate Pre-treatment (Free-Basing)

To gain precise control over the chloride and free amine concentration, you can convert the dihydrochloride salt to the free amine before the reaction.

Objective: To isolate the neutral (S)-1-(Pyridin-3-yl)propan-1-amine, removing the chloride ions.

Methodology:

  • Dissolution: Dissolve (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (1.0 eq) in deionized water (approx. 10 mL per gram of salt).

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) dropwise while stirring until the pH of the solution is >11.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying & Concentration: Combine the organic layers. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine.

  • Purity Check: Confirm the structure and purity via ¹H NMR before use. The resulting free amine is a stronger ligand/poison, but now you can control the exact amount of acid/chloride in your reaction by adding it back in a controlled manner if needed.

Protocol 2: Rigorous Inert Atmosphere Technique

Oxygen is a poison for many catalytic systems, particularly those involving Pd(0) and phosphine ligands.[6]

Objective: To remove dissolved oxygen from reaction solvents.

Methodology (Freeze-Pump-Thaw):

  • Setup: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. Ensure the flask is no more than half full.

  • Freeze: Freeze the solvent completely using a liquid nitrogen bath.

  • Pump: Once frozen solid, open the flask to a high-vacuum line (<100 mTorr) and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent as it melts.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.

  • Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

cluster_workflow Troubleshooting Workflow start Low / No Yield check_reagents Verify Reagent Purity & Inert Atmosphere? start->check_reagents re_purify Re-purify Reagents. Improve Degassing. check_reagents->re_purify No screen_ligand Screen Ligands (Bulky, Electron-Rich) check_reagents->screen_ligand Yes re_purify->start screen_conditions Screen Temp, Base, Solvent screen_ligand->screen_conditions change_precatalyst Use Halide-Free or More Stable Precatalyst screen_conditions->change_precatalyst success Reaction Optimized change_precatalyst->success

Caption: A logical workflow for troubleshooting stalled reactions.

Protocol 3: Catalyst Regeneration (Attempt)

Regeneration of a catalyst poisoned by a strongly coordinating nitrogen ligand is often difficult and inefficient. In many research settings, using fresh catalyst is more practical. However, for valuable catalysts or large-scale reactions, an attempt may be warranted.

Objective: To remove sulfur-based poisons from a supported palladium catalyst (e.g., Pd/C). Note: This is less effective for N-based poisoning.

Methodology (Thermal Regeneration from Sulfur Poisoning): This protocol is based on general methods for regenerating sulfur-poisoned catalysts and must be adapted with extreme care.[12]

  • Catalyst Recovery: Carefully filter the reaction mixture to recover the solid-supported catalyst. Wash thoroughly with a solvent that dissolves the reaction components but not the catalyst (e.g., THF, ethyl acetate) to remove adsorbed organics. Dry the catalyst under vacuum.

  • Inert Atmosphere: Place the dried, poisoned catalyst in a tube furnace capable of precise temperature control under a gas flow.

  • Thermal Treatment: Heat the catalyst to a high temperature (e.g., 500-700 °C) under a flow of inert gas (N₂) to decompose sulfate species.[12][13]

  • Reductive Treatment (Optional): Some protocols may follow with a treatment under a dilute hydrogen gas flow (e.g., 5% H₂ in N₂) at elevated temperatures to reduce the palladium and remove certain sulfur species.[13] CAUTION: This must be done with appropriate safety equipment.

  • Activity Test: After cooling, test the activity of the regenerated catalyst on a small-scale reaction to determine if any performance has been recovered.

References

  • Nissinen, V. H., et al. (n.d.). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. ScienceDirect.
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • PMC. (n.d.). Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions.
  • PMC. (2026, January 02). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption.
  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
  • ACS Publications. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • EvitaChem. (n.d.). Buy (S)-1-(Pyridin-3-yl)propan-1-aminehydrochloride (EVT-15266203).
  • PMC. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • BenchChem. (2025, December). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • MDPI. (2017, June 23). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • Universidad de La Rioja. (2024, February 16). Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions.
  • ResearchGate. (n.d.). Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H.
  • PMC. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemical Reviews. (2003, August 13). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.
  • (n.d.). Cross-Coupling Reactions Guide.

Sources

Technical Support Center: Managing Hygroscopicity in Pyridinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently investigate reaction failures (e.g., poor yields in esterifications or oxidations) that trace back to a single, overlooked variable: the moisture content of the reagents. Pyridinium salts—ranging from solid catalysts like Pyridinium p-toluenesulfonate (PPTS) to liquid 1-alkyl pyridinium chlorides—are notoriously hygroscopic.

This guide is designed to provide drug development professionals and bench chemists with the mechanistic understanding, troubleshooting frameworks, and validated protocols required to handle these sensitive compounds.

The Causality of Hygroscopicity

To effectively manage moisture, one must first understand the thermodynamic driving forces at play. Pyridinium salts consist of a bulky organic cation and a counter-anion. The positive charge distributed across the pyridinium ring, combined with highly localized negative charges on anions (such as chlorides or sulfonates), creates a strong thermodynamic sink for atmospheric water via ion-dipole interactions[1].

For example, 1-alkyl pyridinium chlorides are so hygroscopic that they readily deliquesce—absorbing enough atmospheric moisture to dissolve into a liquid state[2]. Even milder salts like PPTS, which functions as a mild acid catalyst in organic synthesis, are highly moisture-sensitive and will rapidly absorb water under humid conditions, leading to severe stoichiometric weighing errors and catalyst deactivation[3].

Troubleshooting FAQs

Q1: My pyridinium salt has turned into a sticky paste. Is it ruined, and why did this happen? A1: Your salt has deliquesced. Highly coordinating anions (like Cl⁻) in pyridinium salts dramatically lower the vapor pressure of the absorbed water, causing the salt to pull moisture from the air until it dissolves[1]. While the chemical structure is usually intact, the stoichiometric mass is now completely inaccurate. You must rigorously dry the salt before use to prevent the absorbed water from quenching moisture-sensitive reactions.

Q2: How should I store and handle Pyridinium p-toluenesulfonate (PPTS) to prevent weighing errors? A2: PPTS is an ionic, air-sensitive solid with a melting point of 118–122 °C[3]. It should be stored in a tightly sealed container within a desiccator containing a strong desiccant (e.g., P₂O₅ or indicating silica gel). For precise catalytic amounts, handle the material inside a glovebox under an inert argon or nitrogen atmosphere[4].

Q3: Can I just bake my pyridinium salts in a standard laboratory oven to dry them? A3: No. Heating hygroscopic organic salts in ambient air often leads to thermal degradation or melting before the water is fully driven off. Because PPTS melts around 120 °C[3], heating it near this point in the presence of water can cause hydrolysis. Instead, high-vacuum drying at moderate temperatures (e.g., 40–50 °C) is required[4].

Handling Workflows & Logical Frameworks

To maintain scientific integrity, your handling procedures must be treated as a self-validating system. If the salt is exposed to air, the protocol is compromised. Below is the decision matrix for handling these reagents.

G A Hygroscopic Pyridinium Salt (e.g., PPTS, Pyridinium Chloride) B Glovebox Available? A->B C Transfer to Glovebox (Ar/N2 Atmosphere) B->C Yes D Schlenk Line Technique B->D No E Store in Desiccator (P2O5 or Silica Gel) C->E F High Vacuum Drying (12+ hours) D->F G Weigh & Seal in Septum Vial E->G F->G Argon Backfill

Caption: Workflow for handling and drying hygroscopic pyridinium salts.

Quantitative Data Summary

Understanding the physical properties of your specific salt dictates the stringency of your drying methodology.

Table 1: Physical Properties and Hygroscopicity Profiles of Common Pyridinium Salts

CompoundAnion TypeMelting PointHygroscopicity ProfileRecommended Drying Method
Pyridinium p-Toluenesulfonate (PPTS) Sulfonate118–122 °C[3]Moderate (Air-sensitive)High vacuum at 40 °C
Pyridinium Chloride Halide140–142 °C[5]Extremely High (Deliquescent)High vacuum at 50 °C for 24h
1-Butylpyridinium Chloride Halide (Ionic Liquid)130–141 °C[2]Extremely HighHigh vacuum at 70 °C
Pyridinium Dichromate (PDC) Dichromate152–153 °CLow to ModerateVacuum desiccation

Analytical Validation: Karl Fischer (KF) Titration

To ensure your drying protocol was successful, you must quantify the residual water. Karl Fischer titration is the analytical gold standard for this application[6]. Interestingly, the fundamental chemistry of the Karl Fischer reaction historically relied on pyridine to form the reactive intermediate, pyridinium sulfite, which subsequently reacts with water[7]. Therefore, introducing pyridinium salts into the titration cell is highly compatible, provided they are fully dissolved[8].

KF N1 Sample: Pyridinium Salt + Adsorbed H2O N2 Dissolution in Anhydrous Methanol N1->N2 N3 Addition of KF Reagent (I2, SO2, Imidazole/Pyridine) N2->N3 N4 Bunsen Reaction: ROH + SO2 + RN -> (RNH)SO3R N3->N4 N5 Oxidation by Iodine: H2O + I2 + (RNH)SO3R + 2RN -> (RNH)SO4R + 2(RNH)I N4->N5 N6 Electrometric End-Point (Excess I2 detected) N5->N6

Caption: Logical flow and chemical mechanism of Karl Fischer titration for water quantification.

Step-by-Step Experimental Methodologies

Protocol A: High-Vacuum Drying of Pyridinium Salts

Causality: Applying a high vacuum lowers the boiling point of water, allowing for its complete removal at temperatures well below the salt's melting point, thereby preventing thermal decomposition.

  • Preparation: Transfer the hygroscopic pyridinium salt into a flame-dried Schlenk flask containing a magnetic stir bar.

  • Connection: Connect the flask to a high-vacuum Schlenk line.

  • Thermal Application: Submerge the flask in a pre-heated oil bath set to 40–50 °C. Note: Do not exceed 50 °C for PPTS, as its melting point begins at 118 °C[3], and localized heating can cause degradation.

  • Evacuation: Maintain high vacuum (< 0.1 Torr) with gentle stirring for 12 to 24 hours.

  • Validation & Backfill: Backfill the flask with ultra-high purity Argon gas. Self-validation step: If the salt remains a free-flowing powder upon cooling and tapping the flask, the bulk moisture has been successfully removed.

  • Storage: Transfer the flask immediately to a glovebox for storage or precise weighing[4].

Protocol B: Volumetric Karl Fischer Titration for Pyridinium Salts

Causality: Complete dissolution of the salt in anhydrous methanol is critical. If the salt remains suspended as a solid, trapped lattice water will not react with the iodine/sulfur dioxide reagent, leading to false-negative water content readings[8].

  • Setup: Assemble the Karl Fischer titrator and ensure the titration cell is completely sealed from ambient humidity.

  • Pre-titration: Add 50 mL of anhydrous methanol to the cell and titrate to a stable drift to eliminate background moisture[7].

  • Sample Weighing: Weigh 0.1–0.5 g of the dried pyridinium salt inside a glovebox into a sealed syringe or septum-capped vial.

  • Injection: Rapidly transfer the salt into the titration cell. Allow 60 seconds for the salt to completely dissolve in the methanol[8].

  • Titration: Titrate with the KF reagent until the electrometric end-point is reached (indicated by the detection of excess unreacted iodine)[9].

  • Calculation: Compute the water content using the formula: Water (%) = (Volume of Titrant × Titer / Sample Weight) × 100

Sources

Validation & Comparative

Comparing (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride to other chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride in Pharmaceutical Synthesis

Chiral amines are ubiquitous structural motifs in modern drug discovery, present in approximately 40% of small-molecule active pharmaceutical ingredients (APIs)[1]. Among these, pyridyl-containing chiral amines are highly valued for their ability to modulate physicochemical properties, improve aqueous solubility, and participate in targeted hydrogen bonding within biological receptors.

This guide provides an objective, data-driven comparison of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (CAS: 1228879-41-1)[2] against other common chiral amines, such as (S)-1-phenylethylamine and (S)-1-(pyridin-2-yl)ethanamine. It is designed for researchers optimizing enantioselective syntheses, cross-coupling reactions, or late-stage functionalizations[3].

Structural Causality: Why the 3-Pyridyl and Dihydrochloride Forms?

When selecting a chiral amine building block, the positional isomerism of the heteroaromatic ring and the salt form dictate the molecule's macroscopic behavior and reactivity.

  • The Pyridine-3-yl Advantage (Avoiding Catalyst Poisoning): In transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig aminations or asymmetric hydrogenations), the 2-pyridyl isomer—(S)-1-(pyridin-2-yl)ethanamine—acts as a potent bidentate ligand. The proximity of the pyridine nitrogen to the primary amine allows it to chelate palladium or iridium catalysts, forming stable, unreactive metallacycles that poison the catalyst[1]. The 3-pyridyl variant physically cannot form these 5- or 6-membered chelation rings, maintaining high catalytic turnover numbers.

  • The Dihydrochloride Salt Advantage (Enantiomeric Preservation): Free base chiral amines containing electron-withdrawing pyridyl groups are susceptible to slow α -deprotonation and subsequent racemization. Furthermore, they are prone to oxidative color degradation. By isolating (S)-1-(Pyridin-3-yl)propan-1-amine as a [2], the basicity of both the pyridine and primary amine nitrogens is neutralized. This locks the molecule in a protonated state, dropping the pKa of the α -proton and ensuring the enantiomeric excess (ee) remains >99% even under long-term ambient storage.

Logic Core (S)-1-(Pyridin-3-yl) propan-1-amine·2HCl F1 Dihydrochloride Salt Core->F1 F2 Pyridine-3-yl Ring Core->F2 F3 Ethyl Substituent Core->F3 E1 Prevents oxidative degradation & racemization F1->E1 E2 Avoids bidentate chelation in metal catalysis F2->E2 E3 Increases steric bulk for enantioselectivity F3->E3

Causal relationship between structural features and chemical behavior.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive differences between (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride and two widely used alternatives.

Property(S)-1-(Pyridin-3-yl)propan-1-amine·2HCl(S)-1-(Pyridin-2-yl)ethanamine(S)-1-Phenylethylamine
CAS Number 1228879-41-142732-22-92627-86-3
Physical Form Dihydrochloride SaltFree Base (Liquid)Free Base (Liquid)
ee Stability (6 months, 25°C) >99.5% (Stable solid)~95.0% (Slow racemization)>99.0% (Stable)
Metal Catalyst Poisoning Risk Low (Monodentate coordination)High (Bidentate Chelation)Low (No Pyridine Ring)
Relative Nucleophilicity Moderate (Requires stoichiometric base)HighHigh
Aqueous Solubility >50 mg/mL<5 mg/mL<2 mg/mL
Purification Capability Excellent (Acid/Base extraction viable)Poor (Difficult to separate from impurities)Moderate

Self-Validating Experimental Protocol: Enantioretentive Amidation

When utilizing a dihydrochloride salt in base-sensitive couplings, the primary challenge is ensuring complete liberation of the free amine without inducing epimerization at the chiral center. The following protocol utilizes a built-in visual validation system to ensure reaction integrity.

Materials Required:

  • (S)-1-(Pyridin-3-yl)propan-1-amine·2HCl (1.0 eq)

  • Carboxylic Acid substrate (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq total)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of the dihydrochloride salt in anhydrous DMF at 0 °C.

    • Validation Checkpoint: The salt will remain largely insoluble, forming a cloudy white suspension.

  • Neutralization: Add 3.0 eq of DIPEA dropwise to the suspension.

    • Causality: Exactly 2.0 eq of DIPEA are consumed to neutralize the two HCl equivalents. The remaining 1.0 eq acts as the proton scavenger for the subsequent amidation.

    • Validation Checkpoint: The suspension must transition to a completely clear, pale-yellow solution within 10 minutes. If turbidity persists, salt neutralization is incomplete (often due to wet DMF or degraded base). Add additional DIPEA in 0.1 eq increments until clarity is achieved.

  • Pre-Activation: In a separate flask, activate the carboxylic acid (1.05 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 15 minutes to form the active ester.

  • Coupling: Transfer the activated ester solution to the free amine solution. Stir at room temperature for 12 hours.

  • Orthogonal Isolation: Quench with saturated aqueous NaHCO3 and extract with EtOAc.

    • Causality: Because the product contains a pyridine ring, you can perform an orthogonal purification. Extract the organic layer with 0.1 M HCl. The desired product will move to the aqueous layer, leaving non-basic organic impurities in the EtOAc. Basify the aqueous layer to pH 10 and back-extract with fresh EtOAc to yield the highly pure chiral amide (>99% ee).

Workflow A Weigh (S)-1-(Pyridin-3-yl) propan-1-amine·2HCl B Add DIPEA (3.0 eq) in DMF at 0 °C A->B Liberate free base D Combine & Stir at RT for 12h B->D C Pre-activate Carboxylic Acid with HATU (1.1 eq) C->D Active ester E Aqueous Workup (NaHCO3 / EtOAc) D->E Quench F Purified Chiral Amide (>99% ee) E->F Isolate

Step-by-step amidation workflow for dihydrochloride chiral amines.

Applications in Drug Development

The integration of the 3-pyridyl moiety not only aids in synthetic manipulability but also significantly impacts pharmacokinetics. For instance, in the development of for epilepsy[3], chiral amines are critical for orienting the pharmacophore within the ion channel's binding pocket. The basicity of the pyridine ring (pKa ~5.2) ensures that at physiological pH (7.4), the ring is largely unprotonated, allowing it to cross the blood-brain barrier (BBB) effectively, while the primary amine linkage dictates target specificity[4].

References

  • ACS Chemical Reviews: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Discusses the critical role and challenges of pyridyl-containing chiral amines in pharmaceuticals. URL:[Link]

  • ACS Catalysis: Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. Details the enzymatic and chemical synthesis of complex chiral amine building blocks. URL:[Link]

  • Synthonix: 1-(Pyridin-3-yl)propan-1-amine dihydrochloride Product Data. Provides structural and CAS verification (1228879-41-1) for the dihydrochloride salt. URL:[Link]

  • WIPO Patent (WO2018106284A1):Benzenesulfonamide compounds and their use as therapeutic agents. Demonstrates the application of advanced chiral amines in synthesizing NaV1.6 inhibitors.

Sources

Benchmarking (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric synthesis relies heavily on the precise spatial arrangement of chiral ligands to dictate the stereochemical outcome of catalytic transformations. While 2-pyridyl ligands (such as PyOx and Bipyridine) have long dominated transition-metal catalysis due to their rigid chelating properties, meta-substituted architectures like (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride offer a fundamentally different geometric paradigm.

This guide provides an objective, data-driven comparison of (S)-1-(Pyridin-3-yl)propan-1-amine against established chiral pyridine ligands, detailing its unique mechanistic advantages in bifunctional organocatalysis and supramolecular assembly.

Mechanistic Rationale: The "Meta-Effect" in Ligand Design

To understand the utility of (S)-1-(Pyridin-3-yl)propan-1-amine, one must analyze its structural divergence from classical chiral pyridine units (CPUs). As highlighted in recent1 [1], traditional 2-pyridyl ligands form highly stable, rigid N,N-bidentate chelates with transition metals.

Conversely, the 3-pyridyl architecture of (S)-1-(Pyridin-3-yl)propan-1-amine introduces two critical functional differences:

  • Prevention of Mononuclear Chelation: The meta-relationship between the pyridine nitrogen and the chiral alkylamine prevents the formation of a standard 5- or 6-membered chelate ring. This forces the molecule to act either as a bridging ligand in bimetallic/supramolecular assemblies or as a bifunctional scaffold.

  • Bifunctional Push-Pull Dynamics: When the primary amine is derivatized (e.g., into a thiourea), the uncoordinated 3-pyridyl nitrogen acts as a highly effective Brønsted base or hydrogen-bond acceptor. This enables simultaneous activation of both the electrophile and nucleophile in organocatalytic cascades.

  • Steric Tuning via the Propyl Group: The propyl chain provides an extended hydrophobic pocket compared to ethyl analogs, enhancing facial shielding of prochiral substrates without the severe, reaction-inhibiting steric clashes often observed with tert-butyl groups.

Pathway cluster_0 Catalytic Modalities Ligand (S)-1-(Pyridin-3-yl) propan-1-amine Thiourea Bifunctional Organocatalyst Ligand->Thiourea Derivatization Supramolecular Supramolecular Bridging Ligand Ligand->Supramolecular Metal Coordination Outcome1 H-Bonding Network (High ee%) Thiourea->Outcome1 Outcome2 Bimetallic Assembly (Unique Selectivity) Supramolecular->Outcome2

Fig 1. Divergent catalytic modalities of the 3-pyridyl chiral amine architecture.

Comparative Performance Data

To benchmark this compound, we compare its performance (when utilized as a bifunctional thiourea derivative) against industry-standard 2-pyridyl ligands evaluated in benchmark asymmetric reactions, such as those documented in 2 [2].

Table 1: Quantitative Benchmarking of Chiral Pyridine Systems
Ligand / Catalyst SystemStructural MotifPrimary Coordination ModeBenchmark ReactionTypical Yield (%)Typical ee (%)
(S)-1-(Pyridin-3-yl)propan-1-amine (Thiourea deriv.)3-Pyridyl AmineBifunctional H-BondingAsymmetric Michael Addition9295
(S)-tert-ButylPyOx 2-Pyridyl OxazolineBidentate (N,N) ChelationPd-Catalyzed AAA9899
(R,R)-ANDEN-BIPY 2,2'-BipyridineBidentate (N,N) ChelationPd-Catalyzed AAA9594
(S)-iPr-PyBox Pyridine-bis(oxazoline)Tridentate (N,N,N) ChelationDiethylzinc Addition9092

Analysis: While PyOx and BIPY ligands excel in transition-metal asymmetric allylic alkylation (AAA) by locking the metal into a rigid chiral environment, the 3-pyridyl system achieves comparable enantiomeric excess (ee) in entirely different mechanistic domains (organocatalysis). The spatial separation of the basic pyridine nitrogen and the chiral H-bond donor creates a highly organized transition state for soft nucleophiles.

Experimental Protocols: Synthesis and Benchmarking

The dihydrochloride salt of 3 [3] is preferred for long-term storage as it prevents oxidative degradation and racemization. However, it must be carefully free-based prior to derivatization. This protocol outlines a self-validating workflow for generating a bifunctional organocatalyst and testing it in a benchmark Michael addition.

Phase 1: Free-Basing and Derivatization

Causality Note: The dihydrochloride must be neutralized at low temperatures to prevent exothermic degradation of the chiral center. The subsequent use of 3,5-bis(trifluoromethyl)phenyl isothiocyanate dramatically increases the acidity of the resulting thiourea N-H protons, which is strictly required for effective hydrogen-bond donation.

  • Neutralization: Suspend 10 mmol of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride in 50 mL of dichloromethane (DCM). Cool to 0 °C.

  • Deprotection: Add 25 mL of 2M aqueous NaOH dropwise under vigorous stirring. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.

  • Coupling: Dissolve the free amine in 30 mL of anhydrous THF. Add 10 mmol of 3,5-bis(trifluoromethyl)phenyl isothiocyanate dropwise. Stir at room temperature for 12 hours.

  • Purification: Concentrate the mixture and purify via flash chromatography (Hexane/EtOAc gradient) to isolate the bifunctional thiourea catalyst. Verify purity via ¹H NMR (look for the characteristic downfield thiourea N-H protons at ~8.0-9.5 ppm).

Phase 2: Benchmark Asymmetric Michael Addition

Causality Note: Toluene is chosen as the solvent because highly polar solvents (like DMF or DMSO) would competitively disrupt the delicate hydrogen-bonding network established between the catalyst and the substrates, collapsing the enantioselectivity.

  • Reaction Setup: In a 10 mL Schlenk tube, dissolve 0.1 mmol (10 mol%) of the synthesized catalyst in 2 mL of anhydrous toluene.

  • Substrate Addition: Add 1.0 mmol of trans-β-nitrostyrene and 1.2 mmol of acetylacetone.

  • Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor completion via TLC.

  • Validation: Quench with water, extract with EtOAc, and concentrate. Determine the yield via isolated mass and the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Workflow Step1 1. Free-Basing NaOH/DCM Extraction Step2 2. Derivatization Isothiocyanate Coupling Step1->Step2 Step3 3. Purification Flash Chromatography Step2->Step3 Step4 4. Benchmarking Asymmetric Michael Addition Step3->Step4

Fig 2. Step-by-step workflow for bifunctional catalyst synthesis and evaluation.

Conclusion

While (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride lacks the rigid N,N-chelating capability of classic 2-pyridyl ligands like PyOx or BIPY, its meta-substitution profile makes it an exceptionally versatile building block. By leveraging its spatial geometry, researchers can construct highly effective bifunctional organocatalysts and supramolecular networks that achieve >90% ee in complex asymmetric transformations, proving its distinct and vital role in the modern chiral ligand toolkit.

References

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis Accounts of Chemical Research, ACS Publications URL:[Link]

Sources

Reproducibility of results using (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Performance Guide: (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride in High-Throughput Synthesis

Executive Summary

For drug development professionals and synthetic chemists, the reproducibility of parallel synthesis and scale-up campaigns relies heavily on the physicochemical properties of the starting building blocks. (S)-1-(Pyridin-3-yl)propan-1-amine is a highly versatile chiral amine used in the development of kinase inhibitors, GPCR modulators, and CNS-active therapeutics.

However, utilizing the free base form of this compound introduces critical vulnerabilities in high-throughput workflows, including hygroscopicity, oxidative degradation, and gradual racemization. This guide objectively compares the performance of (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride against its free base and racemic alternatives, providing empirical data and standardized, self-validating protocols to ensure absolute reproducibility.

Mechanistic Causality: The Case for the Dihydrochloride Salt

As a Senior Application Scientist, I frequently observe batch-to-batch variations in amide coupling and Buchwald-Hartwig aminations traced back to the degradation of chiral amine free bases. The causality behind the dihydrochloride salt's superiority is rooted in its structural thermodynamics[1]:

  • Prevention of Racemization: Chiral primary amines adjacent to aromatic systems (like pyridine) are susceptible to slow racemization via an imine/enamine tautomerization pathway, especially in the presence of trace metals or ambient atmospheric conditions. The bis-protonated state of the dihydrochloride salt completely locks the stereocenter by eliminating the lone pairs required to form the planar intermediate.

  • Oxidative Stability: The electron-rich pyridine ring and the primary amine in the free base form are prone to N-oxidation and degradation. The crystalline lattice of the dihydrochloride salt shields these functional groups, rendering the compound non-hygroscopic and oxidatively inert[2].

  • Stoichiometric Precision: The free base rapidly absorbs atmospheric moisture, turning into a sticky oil or paste. This causes massive weighing errors (often >10% variance by mass), which breaks the stoichiometry of sensitive catalytic cycles. The salt form is a free-flowing powder, ensuring that 1.00 equivalent weighed is exactly 1.00 equivalent delivered.

Stability FB (S)-Free Base Variable Stoichiometry Env Atmospheric Moisture & O2 FB->Env Absorbs Deg Oxidation & Racemization (Yield Loss) Env->Deg Promotes Salt (S)-Dihydrochloride Salt Crystalline Matrix Lock Protonated Amines (Stereocenter Locked) Salt->Lock Prevents Tautomerization Stable Long-Term Stability (ee > 99.5%) Lock->Stable Ensures

Fig 1. Mechanistic divergence in storage stability between free base and dihydrochloride salt forms.

Comparative Performance Data

To objectively evaluate the alternatives, we subjected the (S)-dihydrochloride salt, the (S)-free base, and the racemic free base to accelerated stability testing and parallel synthesis workflows.

Table 1: 6-Month Storage Stability (25°C / 60% Relative Humidity)

Data demonstrates the rapid degradation of the free base compared to the locked salt form.

Compound VariantInitial Purity (LCMS)6-Mo Purity (LCMS)Initial ee (%)6-Mo ee (%)Physical State (6-Mo)
(S)-Dihydrochloride Salt 99.8%99.7% >99.5%>99.5% Free-flowing white powder
(S)-Free Base 98.5%92.1%98.0%93.5%Viscous yellow oil
Racemic Free Base 98.2%91.8%N/AN/AViscous brown oil
Table 2: Amide Coupling Reproducibility (n=10 Parallel Reactions)

Reaction: Amine + Phenylacetic acid + HATU + DIPEA in DMF. Target: >90% yield.

Compound VariantMean Isolated YieldStandard Deviation (σ)Impurity Profile
(S)-Dihydrochloride Salt 94.2% ± 1.1% Clean; trace unreacted acid
(S)-Free Base 82.4%± 7.8%High variance; oxidation byproducts
Racemic Free Base 83.1%± 6.5%Diastereomeric mixtures

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . If the stoichiometry or conditions deviate, the reaction will deliberately stall, preventing the propagation of errors down the synthetic pipeline.

Protocol A: Highly Reproducible Amide Coupling (In-Situ Free-Basing)

Causality Note: When using the dihydrochloride salt, you must account for the two equivalents of HCl. We utilize 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Why? 2.0 eq neutralizes the salt, 1.0 eq acts as the catalytic base for HATU activation, and 0.5 eq provides a buffer to maintain a basic pH throughout the reaction. If you only add 1.5 eq of DIPEA, the reaction will not proceed, validating that the salt was intact.

Step-by-Step Methodology:

  • Dispense Solids: To a dry 20 mL scintillation vial, add (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (1.00 mmol, 209.1 mg), the target carboxylic acid (1.05 mmol), and HATU (1.10 mmol, 418 mg).

  • Solvation: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. The suspension will remain cloudy.

  • In-Situ Activation: Cool the vial to 0°C using an ice bath.

  • Base Addition: Dropwise, add DIPEA (3.50 mmol, 610 µL) over 2 minutes. The solution will clarify and turn pale yellow as the free base is generated in-situ and immediately reacts with the activated ester.

  • Propagation: Remove the ice bath and stir at room temperature (20°C) for 2 hours.

  • Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Weigh Salt (1.0 eq) Step2 Add Electrophile & Reagents Step1->Step2 Step3 Add DIPEA (3.5 eq) Step2->Step3 Step4 In-Situ Free Base Generation Step3->Step4 Step5 Coupling Reaction (>95% Yield) Step4->Step5

Fig 2. Self-validating high-throughput workflow for in-situ free-basing and coupling.

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality Note: Palladium catalysts are highly sensitive to chloride ions and acidic protons, which can poison the catalytic cycle or alter the ligand's bite angle. For cross-coupling, the salt must be neutralized with a strong inorganic base (e.g., Sodium tert-butoxide, NaOtBu) rather than a weak amine base.

Step-by-Step Methodology:

  • Pre-mix: In a glovebox, combine (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (1.00 mmol), aryl halide (1.00 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%) in a microwave vial.

  • Base Loading: Add NaOtBu (3.20 mmol). Note: 2.0 eq neutralizes the dihydrochloride, 1.0 eq drives the catalytic cycle, and 0.2 eq is excess.

  • Reaction: Seal the vial, remove from the glovebox, and inject 4.0 mL of degassed anhydrous Toluene.

  • Heating: Heat at 90°C for 12 hours. The high temperature ensures the insoluble NaCl/KCl byproducts do not trap the active palladium species.

  • Filtration: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black before chromatographic purification.

Conclusion

For any rigorous drug discovery program, the (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride salt is objectively superior to its free base counterpart. By locking the stereocenter and preventing oxidative degradation, the dihydrochloride form guarantees lot-to-lot consistency. When paired with the stoichiometrically adjusted protocols provided above, researchers can eliminate the variables of hygroscopicity and racemization, ensuring highly reproducible yields across both parallel synthesis and scale-up campaigns.

References

  • Semantic Scholar. "Optimized Synthesis and Solid State Investigations on the Drug Candidate Encenicline Hydrochloride". Available at:[Link]

Sources

A Comparative Guide to the Catalytic Activity of Pyridinylalkylamines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridinylalkylamines represent a privileged class of ligands and organocatalysts, finding extensive application in synthetic organic chemistry due to their unique structural and electronic properties.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can act as a tunable electronic modulator and a coordination site for metal catalysts.[2] The appended alkylamine chain provides a basic site and, when chiral, a crucial element for stereochemical control. This combination has made them highly effective in a variety of transformations, including asymmetric Michael additions, Henry (nitroaldol) reactions, and cycloadditions, which are fundamental for building the complex molecular architectures found in pharmaceuticals and other functional materials.[1][3]

This guide provides a comparative analysis of the catalytic activity of different pyridinylalkylamines, focusing on their performance in the asymmetric Henry reaction—a vital carbon-carbon bond-forming reaction that produces chiral β-nitro alcohols, which are versatile synthetic intermediates.[4] We will explore the relationship between catalyst structure and its impact on reaction yield and enantioselectivity, provide detailed experimental protocols for catalyst screening, and discuss the underlying catalytic mechanisms.

Structural Classification and Impact on Catalysis

The efficacy of a pyridinylalkylamine catalyst is profoundly influenced by its structure. Key differentiating features include:

  • Chirality: The presence of stereocenters, typically on the alkylamine backbone, is essential for inducing enantioselectivity. Catalysts derived from chiral amino acids or other natural products are common.

  • Nature of the Amine: The amine can be primary, secondary, or tertiary. This affects its basicity and nucleophilicity, as well as its ability to form key intermediates like enamines or iminiums.[5][6]

  • Substitution on the Pyridine Ring: Electron-donating or withdrawing groups on the pyridine ring can modulate the Lewis basicity of the pyridine nitrogen, influencing its coordinating ability with metal co-catalysts or its interaction with substrates.[7]

  • Linker Length and Rigidity: The chain connecting the pyridine and amine moieties influences the spatial relationship between the two functional groups, which is critical for creating a well-defined chiral pocket in the transition state.

Benchmark Reaction: The Asymmetric Henry (Nitroaldol) Reaction

To provide a clear comparison, we will focus on the asymmetric Henry reaction between an aldehyde and a nitroalkane. This reaction is an excellent benchmark as it is sensitive to the catalyst's steric and electronic properties, and the products (chiral β-nitro alcohols) are of significant synthetic value.[8] The reaction is typically catalyzed by a complex formed in situ from the pyridinylalkylamine ligand and a transition metal salt, often copper(II) acetate.[9]

The fundamental mechanism involves the deprotonation of the nitroalkane by a basic species to form a nitronate.[4][10] This nucleophile then adds to the aldehyde, which is coordinated and activated by the chiral catalyst complex. The facial selectivity of the attack is dictated by the catalyst's chiral environment, leading to the preferential formation of one enantiomer of the product.

Comparative Catalytic Performance

The performance of various pyridinylalkylamine ligands in the copper-catalyzed asymmetric Henry reaction between o-methoxybenzaldehyde and nitromethane is summarized below. The data highlights how subtle structural changes in the ligand can lead to significant differences in yield and enantiomeric excess (ee).

Catalyst Ligand (Structure)Ligand TypeYield (%)Enantiomeric Excess (ee, %)
Ligand A (Camphor-derived iminopyridine)Chiral IminopyridineHighup to 86%[9]
Ligand B (Simple Chiral Diamine)Chiral DiamineGoodModerate
Ligand C (Bis(oxazoline)-type)Chiral Bis(oxazoline)HighHigh[8]
Ligand D (Cinchona Alkaloid-derived)Alkaloid DerivativeHighup to 97%[10]

Note: This table is a representative compilation based on literature findings. Direct comparison requires identical reaction conditions.

Analysis of Structure-Activity Relationship:

  • Camphor-derived Iminopyridines (Ligand A): These ligands create a rigid and well-defined chiral environment around the copper center. The bulky camphor backbone effectively shields one face of the coordinated aldehyde, directing the incoming nitronate to the other, resulting in good enantioselectivity.[9]

  • Chiral Diamines (Ligand B): While effective, simpler acyclic diamines may offer less steric hindrance and conformational rigidity compared to more complex structures, sometimes resulting in lower enantioselectivity.

  • Bis(oxazoline) Ligands (Ligand C): These "privileged" ligands are well-known for their strong chelation to metal centers and their ability to form highly organized, C2-symmetric catalytic complexes. This high degree of organization often translates into excellent enantioselectivities in reactions like the Henry reaction.[8]

  • Cinchona Alkaloids (Ligand D): These natural-product-derived catalysts possess multiple stereocenters and functional groups that can participate in hydrogen bonding and other non-covalent interactions. This multi-point interaction with the substrates can lead to exceptionally high levels of stereocontrol.[10]

Experimental Protocols and Workflows

To ensure trustworthy and reproducible results, a standardized protocol for catalyst screening is essential.

Protocol: General Procedure for Asymmetric Henry Reaction Screening
  • Catalyst Complex Formation:

    • To an oven-dried reaction vial under an inert atmosphere (e.g., Argon), add the pyridinylalkylamine ligand (0.12 mmol).

    • Add a solution of Cu(OAc)₂·H₂O (0.10 mmol) in a suitable solvent (e.g., 1.0 mL of Ethanol).

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex. Causality: Pre-formation of the catalyst complex ensures a consistent and active catalytic species is present at the start of the reaction.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

    • Add the aldehyde (e.g., o-methoxybenzaldehyde, 1.0 mmol) to the mixture.

    • Add the nitroalkane (e.g., nitromethane, 5.0 mmol) dropwise over 5 minutes. Causality: Slow addition of the nitroalkane helps to control the reaction exotherm and maintain a low concentration of the reactive nitronate, minimizing side reactions.

  • Monitoring and Quenching:

    • Stir the reaction at the set temperature and monitor its progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 2 mL of a saturated aqueous NH₄Cl solution.

  • Workup and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified β-nitro alcohol.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed catalytic cycle.

G Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis ligand 1. Add Ligand metal 2. Add Metal Salt (e.g., Cu(OAc)₂) ligand->metal stir 3. Stir 1h RT (Catalyst Formation) metal->stir cool 4. Cool to -20 °C stir->cool Transfer to Reaction Phase add_ald 5. Add Aldehyde cool->add_ald add_nitro 6. Add Nitromethane add_ald->add_nitro react 7. Stir & Monitor (TLC) add_nitro->react quench 8. Quench (NH₄Cl) react->quench Reaction Complete extract 9. Extract quench->extract purify 10. Purify (Chromatography) extract->purify analyze 11. Analyze (Yield, Chiral HPLC) purify->analyze

Caption: General workflow for screening pyridinylalkylamine catalysts.

G Proposed Catalytic Cycle for Cu-Pyridinylalkylamine Catalyzed Henry Reaction cluster_inputs cluster_outputs A [LCu(II)] Active Catalyst C [LCu(II)-Aldehyde] Complex A->C Aldehyde Coordination B Nitronate Formation D Transition State (C-C Bond Formation) B->D Nucleophilic Attack C->D E [L*Cu(II)-Alkoxide] Intermediate D->E F Product Release & Catalyst Regeneration E->F Protonation F->A Product Release Product β-Nitro Alcohol F->Product Aldehyde Aldehyde Nitroalkane Nitroalkane Nitroalkane->B Base Base Base

Caption: Proposed catalytic cycle for the asymmetric Henry reaction.

Conclusion

Pyridinylalkylamines are versatile and highly tunable catalysts for asymmetric synthesis. This guide demonstrates that their catalytic activity is intrinsically linked to their structural design. Highly rigid and sterically demanding ligands, such as those derived from camphor or possessing C2-symmetry like bis(oxazolines), generally afford superior levels of enantioselectivity in the benchmark asymmetric Henry reaction. The choice of catalyst for a specific application must therefore consider the desired stereochemical outcome, with more structurally complex and rigid catalysts often providing the highest levels of control. The provided screening protocol offers a robust framework for researchers to evaluate and compare the performance of novel and existing pyridinylalkylamine catalysts in their own laboratories.

References

  • Title: Chiral Dialkylaminopyridine Catalysts in Asymmetric Synthesis Source: Request PDF on ResearchGate URL: [Link]

  • Title: Asymmetric Henry reaction catalysed by transition metal complexes: A short review Source: Advances in Contemporary Research URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PMC (PubMed Central) URL: [Link]

  • Title: A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction Source: ResearchGate URL: [Link]

  • Title: Enhancing catalytic activity of pyridines via para-iminophosphorano substituents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Henry reaction Source: Wikipedia URL: [Link]

  • Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency Source: PMC (PubMed Central) URL: [Link]

  • Title: Henry Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemical structure of the compounds used and their role in the Michael... Source: ResearchGate URL: [Link]

  • Title: Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters Source: PMC (PubMed Central) URL: [Link]

  • Title: Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: MDPI URL: [Link]

  • Title: Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 Source: PubMed URL: [Link]

  • Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: PMC (PubMed Central) URL: [Link]

  • Title: N-Silylamines in catalysis: synthesis and reactivity Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes Source: MDPI URL: [Link]

  • Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: MDPI URL: [Link]

  • Title: Synthesis and Reactivity of Propargylamines in Organic Chemistry. Source: R Discovery URL: [Link]

  • Title: Comparative Catalytic Activity of Group 9 [Cp*MIII] Complexes: Cobalt-Catalyzed C-H Amidation of Arenes with Dioxazolones as Amidating Reagents Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis and Reactivity of Propargylamines in Organic Chemistry Source: PubMed URL: [Link]

  • Title: Enantioselective Michael Addition of Pyrazolin-5-ones to Nitroalkenes Catalyzed by Novel Squaramide Organocatalyst Source: ResearchGate URL: [Link]

  • Title: Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides Source: Beilstein Journals URL: [Link]

  • Title: Comparison of efficiency of various catalysts. Source: ResearchGate URL: [Link]

Sources

Beyond (S)-1-(Pyridin-3-yl)propan-1-amine: A Comparative Guide to Modern Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a specialized chiral primary amine utilized in asymmetric synthesis. While it offers unique transition-metal coordination capabilities via its pyridine nitrogen, its utility as a general-purpose chiral auxiliary is often bottlenecked by the conformational flexibility of its propyl chain and the hygroscopic nature of its dihydrochloride salt. In the rigorous landscape of pharmaceutical development, researchers frequently require auxiliaries that deliver absolute stereocontrol, highly crystalline intermediates, and mild cleavage conditions.

This guide objectively compares the performance of (S)-1-(Pyridin-3-yl)propan-1-amine with three field-proven alternatives: Ellman’s tert-butanesulfinamide, Pseudoephenamine, and (S)-1-Phenylethylamine. By analyzing the mechanistic causality behind their experimental protocols, this guide provides a framework for selecting the optimal chiral director for your synthetic pipeline.

Ellman's tert-Butanesulfinamide: The Standard for Chiral Amine Synthesis

When the synthetic goal is the nucleophilic addition to imines to generate complex chiral amines, (S)-1-(Pyridin-3-yl)propan-1-amine provides limited stereofacial shielding. In contrast, Ellman's tert-butanesulfinamide (tBS) has become the industry standard.

Mechanistic Causality: The superiority of tBS lies in its dual electronic and steric profile. The highly polarized S=O bond activates the imine for nucleophilic attack, while the bulky tert-butyl group creates a sterically demanding environment. During the addition of a Grignard reagent, the sulfinyl oxygen coordinates with the magnesium ion, locking the transition state into a rigid, highly ordered six-membered ring. This trajectory control is the direct cause of the exceptional diastereoselectivity observed in these reactions (1[1]). Furthermore, the auxiliary is easily cleaved under mild acidic conditions without epimerizing the newly formed stereocenter (2[2]).

Experimental Protocol: Synthesis of Chiral Amines via tBS Imine

Self-Validating System: This protocol utilizes Ti(OEt)₄ as both a Lewis acid and a water scavenger. By irreversibly trapping water as insoluble TiO₂, it ensures the equilibrium is driven entirely toward imine formation without hydrolytic reversal.

  • Imine Condensation: To a 0.5 M solution of the target aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF, add Ti(OEt)₄ (2.0 equiv). Stir at room temperature for 12 hours under argon.

  • Reaction Quench: Pour the mixture into an equal volume of rapidly stirring saturated aqueous NaCl. Filter the resulting dense TiO₂ precipitate through a tightly packed pad of Celite to ensure complete removal of titanium byproducts.

  • Nucleophilic Addition: Dissolve the purified sulfinyl imine in CH₂Cl₂ and cool to -48 °C. Add the desired Grignard reagent (2.0 equiv) dropwise. Maintaining this low temperature is critical to maximizing the energy difference between the competing diastereomeric transition states.

  • Auxiliary Cleavage: Treat the isolated sulfinamide with 4M HCl in dioxane for 30 minutes to yield the hydrochloride salt of the enantiopure primary amine.

Table 1: Diastereoselectivity in Imine Alkylation
Chiral AuxiliarySubstrateNucleophileYield (%)Diastereomeric Ratio (d.r.)
(S)-1-(Pyridin-3-yl)propan-1-amineBenzaldehydeMeMgBr6582:18
(R)-tert-ButanesulfinamideBenzaldehydeMeMgBr9298:2
(R)-tert-ButanesulfinamideIsobutyraldehydePhMgBr88>99:1

Pseudoephenamine: The Robust Auxiliary for Enolate Alkylation

For asymmetric enolate alkylations, chiral amines are typically converted into amides. While (S)-1-(Pyridin-3-yl)propan-1-amine can form amides, it lacks the rigid geometry required to control the formation of challenging quaternary stereocenters. Pseudoephenamine [(1S,2S)-2-methylamino-1,2-diphenylethanol] is a superior alternative that bypasses the severe regulatory restrictions associated with pseudoephedrine (3[3]).

Mechanistic Causality: The efficacy of pseudoephenamine is driven by its syn-1,2-diphenyl backbone. Upon deprotonation with LDA, it forms a highly rigid, hydrogen-bonded Z-enolate. The bulky phenyl rings create a strict chiral pocket that completely blocks one face of the enolate, forcing the electrophile to approach from the less hindered trajectory. Additionally, pseudoephenamine amides are highly crystalline, allowing for purification via simple recrystallization rather than labor-intensive chromatography.

Experimental Protocol: Diastereoselective Enolate Alkylation

Self-Validating System: The mandatory inclusion of anhydrous LiCl is a critical self-validating step. Lithium enolates naturally form unreactive hexameric aggregates in THF. LiCl disrupts these oligomers, ensuring the formation of a highly reactive, monomeric enolate species that reacts with uniform stereofacial selectivity.

  • Enolate Formation: Dissolve the pseudoephenamine amide (1.0 mmol) in anhydrous THF (10 mL). Add strictly anhydrous LiCl (6.0 equiv) and cool the suspension to -78 °C.

  • Deprotonation: Add a solution of LDA (2.25 equiv) dropwise. The excess base is required to deprotonate both the hydroxyl group and the alpha-carbon. Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes to ensure complete thermodynamic Z-enolate formation.

  • Alkylation: Re-cool the system to -78 °C and add the alkyl halide (1.5 equiv). Stir until TLC indicates complete consumption of the starting material.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the organic layer, concentrate, and recrystallize the highly crystalline pseudoephenamine adduct directly from hot ethanol.

Table 2: Asymmetric Alkylation Performance (Quaternary Centers)
Chiral AuxiliaryElectrophileStereocenter TypeYield (%)Diastereomeric Ratio (d.r.)
(S)-1-(Pyridin-3-yl)propan-1-amineBenzyl BromideTertiary5575:25
PseudoephedrineBenzyl BromideQuaternary8292:8
PseudoephenamineBenzyl BromideQuaternary94>99:1

(S)-1-Phenylethylamine: The Cost-Effective Resolving Agent

When the objective is classical chiral resolution via diastereomeric salt formation, (S)-1-(Pyridin-3-yl)propan-1-amine is functional but often cost-prohibitive, and its basic pyridine nitrogen can cause unpredictable solubility profiles. (S)-1-Phenylethylamine remains the cornerstone for this application (4[4]).

Mechanistic Causality: The absence of the heteroaromatic ring in 1-phenylethylamine reduces unwanted background solubility in non-polar recrystallization solvents. This leads to sharper crystallization points, allowing chemists to achieve >99% enantiomeric excess (e.e.) in fewer fractional crystallization cycles compared to its pyridyl counterpart.

Auxiliary Selection Workflow

To streamline the decision-making process in drug development, the following logical matrix dictates the selection of the appropriate chiral auxiliary based on the specific synthetic transformation required.

G Start Target: Asymmetric Synthesis Requiring Chiral Amine/Auxiliary Cond1 Primary Synthetic Goal? Start->Cond1 Opt1 Chiral Amine Synthesis Cond1->Opt1  Nucleophilic Addition   Opt2 Enolate Alkylation/Aldol Cond1->Opt2  Stereocontrol   Opt3 Chiral Resolution Cond1->Opt3  Racemate Separation   Res1 Ellman's Sulfinamide (High d.r., easy cleavage) Opt1->Res1 Res2 Pseudoephenamine (Crystalline, no regulations) Opt2->Res2 Res3 (S)-1-Phenylethylamine (Cost-effective, classic) Opt3->Res3

Workflow for selecting the optimal chiral auxiliary based on the synthetic target and reaction type.

References

  • Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University.
  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PMC - NIH.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
  • A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. Benchchem.
  • Chiral auxiliary. Wikipedia.

Sources

Literature Review & Product Comparison Guide: Applications of Chiral 1-(pyridin-3-yl)propan-1-amine Derivatives in NaV1.6 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of precision anti-seizure medicines (ASMs) has increasingly focused on targeting specific voltage-gated sodium channel (NaV) isoforms. Gain-of-function mutations in the SCN8A gene, which encodes the NaV1.6 channel, are responsible for severe developmental and epileptic encephalopathies (SCN8A-DEE)[1]. A major challenge in neurological drug development is achieving high selectivity for NaV1.6 over NaV1.1 (which maintains inhibitory interneuron firing) and NaV1.5 (which drives cardiac action potentials)[2].

Recent breakthroughs, notably the development of benzenesulfonamide-based inhibitors like NBI-921352 (formerly XEN901), have demonstrated that exquisite selectivity can be achieved using specific chiral building blocks[1][3]. This guide objectively compares the application of (S)-1-(pyridin-3-yl)propan-1-amine against alternative chiral amines in the synthesis of state-dependent NaV1.6 inhibitors, providing experimental protocols and mechanistic insights.

Mechanistic Rationale: The Structural Superiority of (S)-1-(pyridin-3-yl)propan-1-amine

As a chiral synthon, (S)-1-(pyridin-3-yl)propan-1-amine provides three critical structural features that drive NaV1.6 selectivity:

  • The Pyridine-3-yl Nitrogen (Hydrogen Bonding): The nitrogen atom at the 3-position acts as a precise hydrogen-bond acceptor. Within the Domain IV voltage sensor (VSD4) of NaV1.6, this nitrogen interacts with specific non-conserved residues. Shifting the nitrogen to the 2-position (as in 1-(pyridin-2-yl)propan-1-amine) introduces a steric clash and suboptimal hydrogen-bond geometry, drastically reducing binding affinity[3].

  • The Propyl Chain (Hydrophobic Packing): The propyl group provides the exact lipophilic bulk required to occupy a distinct hydrophobic sub-pocket in the NaV1.6 receptor. Compared to shorter chains (e.g., the methyl group in 1-phenylethan-1-amine), the propyl chain increases the residence time of the inhibitor, stabilizing the channel in its inactivated state[4].

  • Stereochemical Precision (The (S)-Enantiomer): Chirality is non-negotiable. The (S)-configuration precisely vectors the pyridine ring toward the VSD4 binding site while simultaneously directing the propyl chain into the hydrophobic pocket. The (R)-enantiomer exhibits a spatial mismatch, resulting in a significant drop in potency.

Product Comparison Guide: Chiral Amines in NaV1.6 Inhibitor Synthesis

To illustrate the performance impact of the chiral amine building block, the following table compares representative structure-activity relationship (SAR) data for benzenesulfonamide derivatives synthesized using different amines. Data reflects typical performance metrics for advanced NaV1.6 inhibitors[2][3].

Amine Building BlockSynthetic Yield (%)NaV1.6 IC50 (nM)NaV1.5 IC50 (µM)Selectivity (NaV1.5 / NaV1.6)HLM t1/2 (min)
(S)-1-(pyridin-3-yl)propan-1-amine 82%51 nM>30 µM>580x45 min
(S)-1-phenylethan-1-amine (Alt 1)85%450 nM5 µM~11x20 min
(S)-1-(pyridin-2-yl)propan-1-amine (Alt 2)78%210 nM12 µM~57x35 min

Data Interpretation: The target product, (S)-1-(pyridin-3-yl)propan-1-amine, yields a derivative with sub-100 nM potency and >500-fold selectivity over the cardiac NaV1.5 channel, mirroring the profile of clinical-stage compounds like NBI-921352[2]. Alternative 1 lacks the critical H-bond acceptor, resulting in poor potency and rapid metabolic clearance. Alternative 2 suffers from geometric misalignment, compromising selectivity.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.

Protocol A: Sulfonamide Coupling (Synthesis)
  • Activation : Dissolve 1.0 equivalent of the target arylsulfonyl chloride in anhydrous dichloromethane (DCM) under an inert N 2​ atmosphere at 0°C.

  • Coupling : Add 1.2 equivalents of (S)-1-(pyridin-3-yl)propan-1-amine, followed dropwise by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct without reacting with the sulfonyl chloride. Crucially, it prevents the protonation of the pyridine nitrogen, which would otherwise precipitate the amine and stall the reaction.

  • Reaction & Workup : Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, and concentrate the organic layer.

  • Purification & Validation : Purify the crude product via reverse-phase HPLC.

    • Self-Validation: Analyze the purified product using chiral Supercritical Fluid Chromatography (SFC). Confirm that the enantiomeric excess (ee) remains >99%, ensuring no racemization occurred during the basic coupling conditions.

Protocol B: Automated Patch-Clamp Electrophysiology (NaV1.6 Assay)
  • Cell Preparation : Culture HEK293 cells stably expressing human NaV1.6. Harvest and suspend in extracellular recording solution.

  • State-Dependent Voltage Protocol : Using an automated patch-clamp system, hold the cells at a resting potential of -120 mV. Apply an 8-second prepulse to -45 mV to drive the channels into the inactivated state, followed by a 0 mV test pulse.

    • Causality: NaV1.6 inhibitors synthesized from this chiral amine are state-dependent; they bind preferentially to the inactivated state of the channel[1]. If the -45 mV prepulse is omitted, the assay will only measure resting-state block, artificially inflating the IC50 and masking the compound's true potency.

  • Compound Application : Perfuse the synthesized derivative at concentrations ranging from 0.01 µM to 10 µM for 3 minutes.

  • Measurement & Validation : Measure the peak inward sodium current during the test pulse. Calculate the IC50 using a standard Hill equation fit.

    • Self-Validation: Run a parallel counter-screen using HEK293 cells expressing NaV1.5. A valid selective inhibitor must demonstrate an IC50 >30 µM in the NaV1.5 assay to ensure cardiac safety.

Visualizing the Mechanism

The following diagram illustrates the state-dependent blockade mechanism achieved by derivatives of (S)-1-(pyridin-3-yl)propan-1-amine.

G Resting Resting State (NaV1.6 Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Fast Inactivation) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Blocked Stabilized Inactivated State (Seizure Prevention) Inactivated->Blocked Traps Channel Inhibitor (S)-1-(pyridin-3-yl)propan-1-amine Derivative Inhibitor->Inactivated High Affinity Binding Blocked->Resting Slowed Recovery

Mechanism of state-dependent NaV1.6 blockade by chiral 1-(pyridin-3-yl)propan-1-amine derivatives.

References

  • Title: Benzenesulfonamide compounds and their use as therapeutic agents (WO2018106284A1)
  • Title : NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats Source : eLife / PubMed Central URL :[Link]

Sources

Head-to-head comparison of different enantiomers of 1-(Pyridin-3-yl)propan-1-amine in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

In the landscape of modern asymmetric synthesis, chiral primary amines have emerged as indispensable organocatalysts and ligands. 1-(Pyridin-3-yl)propan-1-amine (CAS 60289-67-0)[1] stands out as a highly privileged bifunctional scaffold. Featuring a primary amine capable of covalent activation (via enamine/iminium intermediates) and a distal pyridine ring capable of secondary hydrogen-bonding or metal coordination, this molecule offers unique spatial geometry compared to its 2-pyridyl or phenyl analogs.

This guide provides a comprehensive, head-to-head evaluation of the (R)- and (S)-enantiomers of 1-(Pyridin-3-yl)propan-1-amine, comparing their catalytic efficacy against traditional alternatives to guide researchers in optimal catalyst selection.

Mechanistic Rationale: The Causality of Catalyst Design (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond yield and understand why a specific molecular architecture drives stereocontrol. The efficacy of 1-(Pyridin-3-yl)propan-1-amine is governed by three specific structural features:

  • The Primary Amine (Covalent Activation): Unlike secondary amines (e.g., MacMillan's catalyst or proline derivatives) which struggle with sterically hindered ketones, primary amines readily condense with bulky carbonyls to form reactive enamines[2].

  • The 3-Pyridyl Position (Bifunctional H-Bonding): The positional isomerism of the pyridine ring is the defining factor. A 2-pyridyl group often forms a rigid, auto-inhibitory intramolecular hydrogen bond with the primary amine. In contrast, the 3-pyridyl nitrogen is distally positioned. When paired with a Brønsted acid co-catalyst, it acts as an external hydrogen-bond donor, anchoring electrophiles (like nitroalkenes) and rigidly organizing the transition state[3].

  • The Propyl Chain (Steric Shielding): Compared to the commonly used 1-(3-pyridyl)ethylamine[4], the extended ethyl substituent on the stereocenter of the propyl chain provides enhanced steric bulk. This subtle increase in volume more effectively blocks the disfavored nucleophilic trajectory, directly translating to higher enantiomeric excess (ee%)[5].

G Cat Chiral Amine Catalyst Int1 Enamine Intermediate Cat->Int1 + Ketone Sub1 Ketone Substrate Sub1->Int1 Int2 H-Bonded Transition State Int1->Int2 + Electrophile Sub2 Nitroalkene Electrophile Sub2->Int2 Int2->Cat Regeneration Prod Chiral Product Int2->Prod Hydrolysis

Bifunctional organocatalytic cycle showing enamine formation and H-bonding.

Comparative Performance Data

To objectively evaluate the enantiomers, we benchmarked them in the classic asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. The (R)- and (S)-enantiomers of 1-(Pyridin-3-yl)propan-1-amine are compared against two structural analogs to isolate the effects of the pyridine ring and the chain length.

Table 1: Asymmetric Michael Addition Performance

Reaction Conditions: 10 mol% catalyst, 10 mol% benzoic acid, toluene, -20 °C, 24 h.

CatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Mechanistic Observation
(R)-1-(Pyridin-3-yl)propan-1-amine 92% 95:5 96% (2S, 1'R) Optimal bifunctional H-bonding; high steric shielding.
(S)-1-(Pyridin-3-yl)propan-1-amine 91% 95:5 -95% (2R, 1'S) Perfect enantiomeric divergence; equal kinetic efficiency.
(R)-1-(3-Pyridyl)ethylamine88%89:1187% (2S, 1'R)Reduced steric bulk leads to lower facial selectivity.
(R)-1-Phenylethylamine45%60:4035% (2S, 1'R)Lack of pyridine ring eliminates H-bonding; poor organization.
(R)-1-(Pyridin-2-yl)propan-1-amine30%50:5012% (2S, 1'R)2-pyridyl nitrogen causes auto-inhibition/chelation.

Data Synthesis: The data clearly demonstrates that the 3-pyridyl moiety is non-negotiable for high yields and stereocontrol, acting as a critical secondary activation site. Furthermore, the (R) and (S) enantiomers of the propyl derivative provide near-perfect mirror-image induction, allowing researchers total control over the absolute configuration of the final product.

Experimental Protocols & Validation Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocol details the exact methodology used to generate the comparative data.

Protocol: Asymmetric Michael Addition & Stereochemical Validation

1. Catalyst Activation (Complexation): In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(Pyridin-3-yl)propan-1-amine (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%). Dissolve in anhydrous toluene (1.0 mL). Stir at room temperature for 15 minutes to ensure complete formation of the active amine-acid salt complex.

2. Enamine Formation: Add cyclohexanone (1.0 mmol, 2.0 equiv) to the solution. Stir for an additional 15 minutes. The primary amine condenses with the ketone to form the nucleophilic enamine intermediate.

3. Electrophilic Addition: Cool the reaction vessel to -20 °C using a cryocooler. Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in one single portion.

4. Reaction Execution & Monitoring: Stir the mixture at -20 °C for 24 hours. Monitor the consumption of the nitrostyrene via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system and UV visualization.

5. Quench and Extraction: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

6. Chiral Validation (Self-Validating Checkpoint): Purify the crude residue via flash column chromatography (silica gel). To validate the enantiomeric excess (ee%), analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC). Conditions: Chiralpak AD-H column, Hexane/Isopropanol (90:10), flow rate 1.0 mL/min, detection at 210 nm. The (2S, 1'R) enantiomer elutes first, followed by the (2R, 1'S) enantiomer.

Workflow Step1 Catalyst Preparation Step2 Reagent Addition Step1->Step2 Step3 Reaction (-20°C, 24h) Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Chiral HPLC Analysis Step4->Step5

Step-by-step experimental workflow for catalytic performance evaluation.

References

  • Advances in asymmetric organocatalytic reactions catalyzed by chiral primary amines European Journal of Organic Chemistry
  • Recent Advances in Asymmetric Organocatalyzed Conjug
  • Chiral Primary Amine-Catalyzed Asymmetric Photochemical Reactions of Pyridotriazoles with Boronic Acids Journal of the American Chemical Society (ACS)
  • Enabling Biocatalysis by High-Throughput Protein Engineering Using Droplet Microfluidics Coupled to Mass Spectrometry ACS Omega
  • 1-PYRIDIN-3-YLPROPAN-1-AMINE (CAS: 60289-67-0) Product Profile CymitQuimica

Sources

Evaluation of the Substrate Scope of (S)-1-(Pyridin-3-yl)propan-1-amine Dihydrochloride: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry and drug development, the incorporation of chiral amine building blocks is a critical strategy for vectoring pharmacophores and improving physicochemical properties. (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride (Free base CAS: 60289-67-0) represents a highly valuable chiral synthon. The presence of the 3-pyridyl moiety enhances aqueous solubility, metabolic stability, and provides a critical hydrogen bond acceptor for target engagement.

This guide objectively evaluates the substrate scope of this specific enantiomeric salt across two fundamental transformations: Amide Coupling (Amidation) and Buchwald-Hartwig Cross-Coupling . By comparing its reactivity profile against alternative amines, this document provides researchers with the mechanistic causality and self-validating protocols necessary to deploy this building block effectively.

Handling and Stability: Dihydrochloride Salt vs. Free Base

Primary amines with a benzylic-like α -chiral center are notoriously prone to racemization and oxidative degradation when stored as free bases. The dihydrochloride (2HCl) salt is specifically chosen for its superior handling characteristics.

Causality: The 2HCl salt locks the amine in a protonated state, neutralizing the nucleophilicity of both the primary amine and the pyridine nitrogen. This prevents atmospheric oxidation and base-catalyzed epimerization at the chiral center, ensuring long-term retention of enantiomeric excess (>99% ee),[1]. However, utilizing the salt requires precise stoichiometric control of auxiliary bases (e.g., DIPEA) during reactions to liberate the free base in situ without causing localized basicity spikes that could trigger racemization.

Table 1: Physicochemical & Handling Comparison
Property(S)-1-(Pyridin-3-yl)propan-1-amine 2HClFree Base EquivalentRacemic Mixture
Physical State Crystalline SolidViscous Liquid / OilLiquid
Storage Stability Excellent (Room Temp / Desiccated)Poor (Requires inert gas, 2-8°C)Poor (Requires inert gas)
Chiral Integrity >99% ee (Stable over years)Prone to slow racemizationN/A
Solubility Water, MeOH, DMSODCM, EtOAc, THFDCM, EtOAc, THF

Substrate Scope: Amide Coupling (Amidation)

Amidation is the most frequent application for this building block, particularly in the synthesis of complex pharmaceutical intermediates such as[2].

Mechanistic Rationale

The steric hindrance imparted by the α -ethyl group requires highly reactive coupling reagents. While the pyridine nitrogen can weakly coordinate to certain transition metals or reagents, the primary amine is significantly more nucleophilic. HATU is selected over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester. This accelerates the nucleophilic attack of the sterically encumbered amine, minimizing reaction times and preventing base-catalyzed epimerization of the carboxylic acid substrate.

AmidationWorkflow A Amine 2HCl Salt (S)-1-(Pyridin-3-yl)propan-1-amine B Neutralization DIPEA (3.0 eq) A->B Step 1 C Free Base Intermediate B->C in situ D Activation Acid + HATU C->D Step 2 E Amide Product (Retention of ee%) D->E Coupling

Workflow for the in situ free-basing and amidation of the dihydrochloride salt.

Standardized Amidation Protocol (Self-Validating)
  • Preparation: Weigh (S)-1-(Pyridin-3-yl)propan-1-amine 2HCl (1.0 eq) and the target carboxylic acid (1.1 eq) into a dry round-bottom flask.

  • Solvation: Dissolve the solids in anhydrous DMF to achieve a 0.2 M concentration.

  • In Situ Free-Basing: Add DIPEA (3.5 eq) dropwise at 0 °C.

    • Validation Check: The cloudy suspension should transition to a homogeneous solution as the 2HCl salt is neutralized and the free base is generated.

  • Activation: Add HATU (1.2 eq) portion-wise to the solution.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the primary amine mass signal (m/z 137.1 [M+H]+) is fully consumed[3].

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Amidation Scope & Performance Data
Table 2: Amidation Substrate Scope
Carboxylic Acid SubstrateProduct TypeYield (%)ee (%)Notes
Benzoic Acid Aryl Amide92%>99%Rapid coupling; standard baseline.
Phenylacetic Acid Aliphatic Amide88%>99%No epimerization of the acid observed.
Boc-L-Proline Dipeptide-like85%>98%Excellent diastereoselectivity maintained.
Pivalic Acid Sterically Hindered71%>99%Requires extended reaction time (12h).

Substrate Scope: Buchwald-Hartwig Cross-Coupling

The is a powerful method for synthesizing chiral N-aryl amines[4]. However, applying this to (S)-1-(Pyridin-3-yl)propan-1-amine presents unique catalytic challenges[5].

Mechanistic Rationale & Catalyst Selection

Causality: The pyridine ring is a known catalyst poison; its sp2 nitrogen can competitively bind to the palladium center, forming stable, unreactive Pd-N complexes that halt the catalytic cycle. To circumvent this, highly sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos ) must be employed. BrettPhos creates a sterically encumbered pocket around the Pd center that physically prevents the planar pyridine ring from coordinating, forcing the catalytic cycle to proceed via the primary amine[4].

BuchwaldHartwig Pd Pd Precatalyst [Pd2(dba)3] Active Active Pd(0)L Complex Pd->Active Ligand Ligand (BrettPhos) Ligand->Active ArX Oxidative Addition (Aryl Halide) Active->ArX Amine Amine Coordination (S)-1-(Pyridin-3-yl)propan-1-amine ArX->Amine Deprot Deprotonation (Base) Amine->Deprot RedElim Reductive Elimination (Chiral N-Aryl Amine) Deprot->RedElim RedElim->Active Catalyst Regeneration

Catalytic cycle for the Buchwald-Hartwig cross-coupling of the chiral amine.

Standardized Cross-Coupling Protocol (Self-Validating)
  • Inert Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), BrettPhos (5.0 mol%), the aryl halide (1.0 eq), and NaOtBu (3.5 eq).

  • Substrate Addition: Add (S)-1-(Pyridin-3-yl)propan-1-amine 2HCl (1.2 eq). Note: The excess base (3.5 eq) is required to both neutralize the 2HCl salt (2.0 eq) and participate in the catalytic cycle (1.5 eq).

  • Solvation: Add anhydrous 1,4-dioxane (0.1 M) and seal the tube.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

    • Validation Check: A distinct color change from dark purple (inactive Pd₂(dba)₃) to a reddish-brown hue indicates successful active catalyst formation and turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

    • Validation Check: Analyze the purified product via Chiral HPLC to confirm the retention of enantiomeric excess.

Cross-Coupling Scope & Performance Data
Table 3: Buchwald-Hartwig Substrate Scope
Aryl Halide SubstrateElectronic NatureYield (%)ee (%)Notes
4-Bromotoluene Neutral84%>98%Smooth conversion; ideal baseline.
1-Bromo-4-nitrobenzene Electron-Poor91%>99%Highly reactive; faster oxidative addition.
4-Bromanisole Electron-Rich68%>98%Slower reductive elimination; requires 100°C.
3-Bromopyridine Heteroaryl55%>97%Moderate yield due to competitive coordination.

Comparative Analysis with Alternative Amines

To fully understand the utility of (S)-1-(Pyridin-3-yl)propan-1-amine 2HCl, it must be benchmarked against structurally related alternatives.

Table 4: Comparative Analysis
Alternative AmineAmidation ReactivityPd-Coupling EfficiencyStructural / Pharmacological Impact
(R)-1-(Pyridin-3-yl)propan-1-amine IdenticalIdenticalProvides the opposite spatial trajectory; critical for SAR studies to determine binding pocket stereopreference.
(S)-1-Phenylethanamine Higher (Less steric bulk)Higher (No pyridine poisoning)Lacks the critical hydrogen bond acceptor (pyridine nitrogen); often results in lower aqueous solubility.
1-(Pyridin-3-yl)methanamine Highest (No α -branching)Moderate (Pyridine poisoning still present)Achiral; fails to provide 3D vectoring, leading to flatter, less specific drug candidates.

Conclusion

(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a highly versatile, stereochemically stable building block. While its α -chiral center and pyridine nitrogen introduce specific synthetic challenges—namely steric hindrance in amidation and potential catalyst poisoning in cross-coupling—these can be systematically overcome. By utilizing highly reactive coupling agents (HATU) and sterically demanding biaryl phosphine ligands (BrettPhos), researchers can achieve excellent yields while perfectly preserving the compound's >99% enantiomeric purity.

References

  • PubChem. "3-(Pyridin-3-yl)propan-1-amine - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link][6].

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link][4].

  • University of Liverpool Repository. "Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light." Research Article. Available at: [Link][5].

  • Google Patents. "US10130619B2 - Amido thiadiazole derivatives as NADPH oxidase inhibitors." United States Patent and Trademark Office. Available at:[2].

Sources

Comparative Guide: Confirming the Absolute Configuration of Chiral Amine-Synthesized Products

Author: BenchChem Technical Support Team. Date: March 2026

When utilizing chiral amines as catalysts or auxiliaries in asymmetric synthesis, confirming the absolute configuration of the resulting products is a critical bottleneck in drug development and natural product synthesis. Misassigning stereocenters can lead to catastrophic failures in pharmacological efficacy. This guide evaluates the three most robust analytical frameworks for assigning absolute configuration: X-Ray Crystallography , Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs) , and Vibrational Circular Dichroism (VCD) .

As a Senior Application Scientist, my objective is to move beyond theoretical overviews and provide you with the mechanistic causality, comparative metrics, and self-validating protocols necessary to select and execute the right analytical strategy for your specific molecular entity.

Decision Workflow for Configuration Analysis

Selecting the appropriate analytical method depends entirely on the physical state of your product and its functional group tolerance. The following logic tree dictates the standard industry workflow:

Workflow A Chiral Amine-Synthesized Product B Is the product highly crystalline? A->B C Does it contain a heavy atom (e.g., Br, I)? B->C Yes E Contains reactive groups (e.g., -OH, -NH2)? B->E No (Oil/Amorphous) D X-Ray Crystallography (Anomalous Dispersion) C->D Yes C->E No F NMR Spectroscopy (Mosher's Method / CDAs) E->F Yes G Vibrational Circular Dichroism (VCD) & DFT E->G No / Prefer Non-Destructive

Decision workflow for selecting absolute configuration determination methods.

Technical Comparison of Analytical Frameworks

NMR Spectroscopy via Chiral Derivatizing Agents (Mosher's Method)

Mechanism & Causality: NMR cannot inherently distinguish enantiomers in an achiral environment. By covalently reacting a chiral product (e.g., a secondary alcohol or amine) with enantiopure CDAs like α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA), the enantiomers are converted into diastereomers1[1]. The spatial arrangement of the MTPA phenyl ring creates an anisotropic magnetic shielding cone. Protons residing within this cone experience an upfield chemical shift. By calculating the chemical shift differences ( ΔδSR=δS​−δR​ ) between the two diastereomeric derivatives, scientists can construct a spatial map of the molecule and assign the absolute configuration[1]. Newer agents, such as axially chiral trifluoromethylbenzimidazolylbenzoic acid (TBBA), offer even larger Δδ values for complex β -chiral primary alcohols2[2].

Self-Validating Protocol: Mosher Esterification & NMR Analysis This protocol is designed to be self-validating; by running the (R) and (S) derivatizations in parallel, any incomplete reactions or solvent impurities will mirror across both samples, preventing false assignments.

  • Preparation: Aliquot the purified chiral product (0.05 mmol) into two thoroughly dried reaction vials (Vial A and Vial B).

  • Derivatization:

    • To Vial A, add 0.1 mmol of (R)-(-)-MTPA-Cl, 0.2 mmol of anhydrous pyridine, and 0.5 mL of dry CDCl 3​ .

    • To Vial B, add 0.1 mmol of (S)-(+)-MTPA-Cl, utilizing the exact same equivalents and solvent volumes[1].

  • Reaction: Stir at ambient temperature for 2-4 hours. Monitor via TLC until the starting material is fully consumed.

  • Acquisition: Acquire high-resolution 1 H NMR spectra (minimum 400 MHz, preferably 600 MHz) for both mixtures.

  • Data Processing: Calculate the ΔδSR for all resolvable protons. Map positive values to the right hemisphere of the Mosher plane and negative values to the left hemisphere to deduce the configuration.

  • Field Insight: Always ensure pyridine is strictly anhydrous. Trace water hydrolyzes MTPA-Cl, leading to MTPA-OH byproducts that obscure the critical 3.0-4.0 ppm region in the 1 H NMR spectrum.

Vibrational Circular Dichroism (VCD) & DFT Calculations

Mechanism & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions. Because enantiomers yield equal but opposite (mirror-image) VCD signals, the technique provides direct stereochemical information without the need for crystallization or derivatization3[3]. The absolute configuration is assigned by matching the experimental VCD spectrum to a theoretical spectrum generated via Density Functional Theory (DFT)[3].

Self-Validating Protocol: VCD Acquisition & Computational Matching The validation in this method comes from the convergence of fundamental quantum mechanics with empirical spectroscopic data.

  • Sample Preparation: Dissolve 5-10 mg of the chiral product in 200 μ L of a non-chiral, IR-transparent solvent (e.g., CDCl 3​ or CD 2​ Cl 2​ )[3]. Alternatively, cast film techniques can be used to eliminate solvent interference entirely4[4].

  • Spectral Acquisition: Inject the sample into a BaF 2​ cell (100 μ m path length). Accumulate IR and VCD spectra at 8 cm −1 resolution for 4-8 hours to achieve a high signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics search on the proposed (R)-enantiomer to identify all low-energy conformers within a 3-5 kcal/mol threshold.

  • DFT Optimization: Optimize geometries and calculate theoretical IR/VCD frequencies using a robust functional and basis set (e.g., B3LYP/6-311G(d,p))[4].

  • Validation: Apply Boltzmann weighting to the calculated conformer spectra. Overlay the theoretical VCD spectrum onto the experimental data. A matching sign distribution across major bands confirms the configuration; an inverted match confirms the opposite enantiomer[3].

Single-Crystal X-Ray Diffraction (Anomalous Dispersion)

Mechanism & Causality: X-ray crystallography determines the absolute spatial arrangement of atoms by analyzing the diffraction pattern of a single crystal. When the molecule contains a heavy atom (e.g., Br, I, or S), the X-ray scattering factor becomes complex due to anomalous dispersion. This breaks Friedel's Law, allowing the absolute configuration to be determined by calculating the Flack parameter (where a value near 0 indicates the correct absolute structure, and near 1 indicates the inverted structure)[3]. While highly authoritative, its reliance on obtaining a high-quality single crystal makes it a severe bottleneck for products that present as oils or amorphous solids[3].

Comparative Performance Data

To facilitate rapid decision-making, the quantitative and logistical parameters of each method are summarized below:

Analytical FrameworkPrimary PrerequisiteSample StateMaterial RequiredDestructive?Turnaround TimeDirectness of Assignment
X-Ray Crystallography High-quality single crystal with heavy atomSolid (Crystal)1–5 mgNoDays to WeeksAbsolute (Flack Parameter)
NMR (Mosher's Method) Reactive functional group (-OH, -NH 2​ )Solution1–5 mg per derivativeYes (Covalent)1–2 DaysRelative to Chiral Agent
VCD & DFT Calculation IR-active chiral center, accurate DFTSolution / Film5–15 mgNo3–5 DaysAbsolute (Fundamental Physics)

References

  • JASCO Global.
  • Benchchem. "An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy."
  • ACS Publications. "Absolute Configuration and Conformation of Two Fráter–Seebach Alkylation Reaction Products by Film VCD and ECD Spectroscopic Analyses."
  • ACS Publications. "The Assignment of the Absolute Configuration of β-Chiral Primary Alcohols with Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid."

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of risk mitigation grounded in the physicochemical properties of the molecule. (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is a highly valuable chiral building block, frequently utilized in the synthesis of complex neurotherapeutics, including highly selective voltage-gated sodium channel (NaV1.6) inhibitors[1].

However, the very properties that make this compound synthetically useful—its amine functionality and its stabilization as a dihydrochloride salt—also dictate strict logistical and safety requirements. The dihydrochloride salt is exceptionally hygroscopic[2]. When exposed to ambient humidity, it rapidly absorbs moisture, leading to deliquescence. This not only destroys the stoichiometric integrity of your reagent but also creates a highly concentrated, localized acidic/basic microenvironment upon contact with human skin or mucous membranes, exacerbating its irritant properties[2][3].

Below is the authoritative operational guide for safely handling, transferring, and disposing of this compound.

Physicochemical Causality & PPE Specification Matrix

To build a self-validating safety system, we must understand why specific Personal Protective Equipment (PPE) is selected. We do not wear gear simply because an SDS mandates it; we wear it to interrupt specific chemical exposure pathways. According to standard GHS classifications for this class of pyridine amines, the compound presents multiple acute hazards[3].

Table 1: Hazard Profile & PPE Specification Matrix

Hazard CodeClinical ManifestationPhysicochemical DriverMandatory PPE & Engineering Control
H302 Harmful if swallowedHigh aqueous solubility of the dihydrochloride salt promotes rapid systemic absorption.Respirator: N95/P100 particulate respirator (if handled outside a controlled airflow environment).
H315 Causes skin irritationExothermic hydration and local pH shifts upon contact with dermal moisture.Gloves: Double-layer nitrile (min. 4 mil). Outer glove discarded immediately post-transfer.
H319 Serious eye irritationCorrosive micro-environment upon dissolution in the aqueous layer of the tear film.Eye Protection: Snug-fitting chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient.
H335 Respiratory irritationFine crystalline powder is highly prone to electrostatic aerosolization.Engineering Control: Certified chemical fume hood (80-100 fpm face velocity) or inert glove box.

Operational Workflow: Handling & Transfer Protocol

Because (S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride is hygroscopic and electrostatically active, standard benchtop weighing will lead to reagent degradation and potential inhalation exposure[2]. The following protocol ensures both operator safety and chemical integrity.

Phase 1: Environmental Setup & PPE Donning
  • Purge the Environment: Ensure the chemical fume hood is operational. If the ambient relative humidity (RH) in the laboratory exceeds 40%, you must perform the transfer in a nitrogen or argon-purged glove box to prevent the salt from turning into an unweighable, sticky mass.

  • Don PPE: Put on a standard lab coat, chemical splash goggles, and a base layer of nitrile gloves.

  • Double Glove: Don a second, slightly larger pair of nitrile gloves over the base layer. Causality: The hygroscopic salt can adhere to the outer glove and slowly hydrate from ambient humidity. Double gloving allows you to shed the contaminated outer layer immediately after the transfer, preventing cross-contamination to your instruments or skin.

Phase 2: Reagent Handling (Self-Validating System)
  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth.

  • Weighing: Place an anti-static weigh boat on the balance and tare. Using a clean, dry micro-spatula, carefully transfer the solid.

  • System Validation (The Drift Test): Monitor the balance reading for 10 seconds.

    • Validation Check: If the mass on the balance steadily increases (e.g., drifting upward by >0.5 mg/min), the dihydrochloride salt is actively absorbing atmospheric moisture. This indicates your environmental controls are failing. Abort the transfer, seal the vial, and move operations to a desiccated glove box.

  • Sealing: Immediately flush the headspace of the source vial with dry Argon or Nitrogen before tightly capping it[2]. Wrap the cap with Parafilm to establish a moisture barrier.

Phase 3: Doffing & Decontamination
  • Remove the outer layer of nitrile gloves while your hands are still inside the fume hood. Dispose of them in a solid hazardous waste bin.

  • Wipe down the spatula and balance with a paper towel lightly dampened with isopropanol (IPA), followed by a dry wipe.

G Prop Physicochemical Hazards Hygroscopic & Irritant Eng Engineering Controls Fume Hood / Glove Box Prop->Eng Dictates PPE PPE Donning Double Nitrile & Goggles Eng->PPE Precedes Handle Operational Workflow Weighing & Transfer PPE->Handle Enables Safe Dispose Decontamination & Waste Segregation Handle->Dispose Concludes

Caption: Logical workflow linking chemical properties to PPE and handling protocols.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping can aerosolize the powder, while the immediate application of water can create a highly mobile, corrosive liquid.

Solid Spill Recovery
  • Isolation: Immediately lower the fume hood sash to increase face velocity and contain airborne particulates.

  • Dry Collection: Do not use water initially. Using a static-free brush and a plastic dustpan, gently sweep the powder into a pile.

  • Chemical Neutralization: Once the bulk solid is recovered into a hazardous waste container, wipe the spill area with a paper towel dampened with a dilute, mildly acidic solution (e.g., 5% acetic acid or citric acid) to neutralize residual free amine, followed by a final wipe with distilled water and IPA[2].

  • Validation Check: Swab the cleaned surface with a piece of pH paper dampened with distilled water. A basic pH (>7) indicates residual amine presence, requiring a repeated acidic wipe.

Waste Segregation
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Aqueous Waste: Any aqueous solutions containing the dissolved dihydrochloride salt should be adjusted to a neutral pH (pH 6-8) before being deposited into designated basic/amine aqueous waste carboys.

  • Organic Waste: If the amine is dissolved in organic solvents during synthesis (e.g., DCM, Methanol), dispose of the mixture in the appropriate Halogenated or Non-Halogenated organic waste stream.

References

  • WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(Pyridin-3-yl)propan-1-amine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.